molecular formula C8H15NO3S B178447 1-(Propylsulfonyl)piperidin-4-one CAS No. 145729-18-6

1-(Propylsulfonyl)piperidin-4-one

Katalognummer: B178447
CAS-Nummer: 145729-18-6
Molekulargewicht: 205.28 g/mol
InChI-Schlüssel: IQVPDHSSLFILML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Propylsulfonyl)piperidin-4-one is a specialist organic compound belonging to the piperidin-4-one chemical class, which is recognized in medicinal chemistry as a versatile scaffold and potential pharmacophore . This solid is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Piperidin-4-one derivatives are extensively employed as key synthetic intermediates in the research and development of novel bioactive molecules . The core piperidin-4-one structure is a privileged building block in organic and medicinal chemistry, frequently utilized in the synthesis of various alkaloids and complex pharmaceutical agents . The propylsulfonyl functional group in this particular derivative enhances its utility as a versatile intermediate for further chemical transformations, including nucleophilic substitution reactions and the development of more complex molecular architectures. Researchers value this compound for its potential application in drug discovery projects. Substituted piperidin-4-ones have demonstrated a wide spectrum of pharmacological activities in scientific literature, including anticancer and anti-HIV properties . The reactivity of the ketone group at the 4-position allows for strategic molecular modifications, enabling researchers to explore structure-activity relationships and optimize interactions with biological targets. When handling this compound, researchers must adhere to all applicable safety protocols and regulations, noting that certain piperidin-4-one precursors are subject to regulatory control due to their potential misuse in the illicit synthesis of controlled substances .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-propylsulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVPDHSSLFILML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610100
Record name 1-(Propane-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145729-18-6
Record name 1-(Propane-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Propylsulfonyl)piperidin-4-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(Propylsulfonyl)piperidin-4-one Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

1-(Propylsulfonyl)piperidin-4-one is a specialized heterocyclic building block utilized in the rational design of small-molecule therapeutics.[1] As a derivative of the privileged 4-piperidone scaffold, it distinguishes itself by the presence of a propylsulfonyl moiety at the nitrogen position. This functionalization serves two critical roles in medicinal chemistry: it masks the basicity of the piperidine nitrogen—altering the electronic landscape of the molecule—and introduces a metabolic "handle" that resists oxidative N-dealkylation, a common clearance pathway for N-alkyl piperidines.

This guide details the physicochemical profile, validated synthesis protocols, and downstream reactivity of this scaffold, providing a roadmap for its integration into diversity-oriented synthesis (DOS) campaigns targeting GPCRs and kinase inhibitors.

Chemical Identity & Physicochemical Profile

Unlike the ubiquitous N-Boc or N-Benzyl piperidones, the N-propylsulfonyl variant offers unique solubility and hydrogen-bonding characteristics.[1] The sulfonyl group acts as a strong electron-withdrawing group (EWG), deactivating the nitrogen lone pair and lowering the pKa of the system, which significantly influences the reactivity of the C4 ketone.

Table 1: Molecular Specifications
PropertyData / ValueNote
IUPAC Name 1-(Propane-1-sulfonyl)piperidin-4-one
Molecular Formula C₈H₁₅NO₃S
Molecular Weight 205.27 g/mol
Precursor CAS 41979-39-9(4-Piperidone HCl monohydrate)
Reagent CAS 10147-36-1(1-Propanesulfonyl chloride)
Predicted LogP ~0.5 - 0.9Moderate lipophilicity
H-Bond Acceptors 3(Sulfonyl oxygens + Ketone)
H-Bond Donors 0
Solubility DCM, THF, Ethyl AcetatePoor solubility in non-polar alkanes

Synthesis Protocol: N-Sulfonylation Strategy

The synthesis of 1-(propylsulfonyl)piperidin-4-one is achieved via a Schotten-Baumann type reaction.[1] The protocol requires careful control of pH and temperature to prevent bis-sulfonylation or polymerization of the enolizable ketone.

Validated Experimental Workflow

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.0 equiv)[1][2]

  • 1-Propanesulfonyl chloride (1.1 equiv)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Suspension Preparation: Charge a round-bottom flask with 4-piperidone monohydrate hydrochloride and anhydrous DCM (10 mL/g). The salt will remain suspended.

  • Base Addition: Cool the suspension to 0°C under an inert atmosphere (N₂). Add TEA dropwise. The suspension will clear as the free base is liberated. Critical Control Point: Maintain temperature < 5°C to minimize enolate formation.

  • Sulfonylation: Add 1-propanesulfonyl chloride dropwise over 30 minutes. The reaction is exothermic.

  • Reaction Monitoring: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-MS.[1]

  • Workup: Quench with 1N HCl (cold) to remove unreacted amine and base. Extract the organic layer, wash with saturated NaHCO₃ (to remove sulfonyl chloride byproducts) and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).

Visual Workflow: Synthesis Logic

SynthesisWorkflow Start 4-Piperidone HCl (Precursor) Intermediate Reaction Mixture (0°C -> RT, DCM) Start->Intermediate Suspend Reagent Propylsulfonyl Chloride (Electrophile) Reagent->Intermediate Dropwise Addn Base TEA / DIPEA (Base Scavenger) Base->Intermediate Liberate Amine Workup Acid/Base Wash (Purification) Intermediate->Workup Quench Product 1-(Propylsulfonyl) piperidin-4-one Workup->Product Isolate

Figure 1: Critical path for the synthesis of the sulfonamide scaffold, highlighting the specific order of addition to ensure chemoselectivity.

Reactivity Profile & Downstream Functionalization

The value of 1-(propylsulfonyl)piperidin-4-one lies in the orthogonality of its functional groups.[1] The sulfonyl group is chemically inert to most reducing and oxidizing conditions, serving as a stable protecting group that survives downstream manipulation of the C4 ketone.

Key Transformations
  • Reductive Amination (The Primary Utility):

    • Mechanism: Formation of an iminium ion followed by hydride reduction.

    • Reagents: Primary/Secondary amine, NaBH(OAc)₃, DCE/THF.

    • Application: Generating 4-aminopiperidine libraries for GPCR ligands (e.g., CCR5 antagonists).[1]

  • Wittig / Horner-Wadsworth-Emmons (HWE):

    • Mechanism: Olefination of the ketone.

    • Reagents: Phosphonate ester, NaH or LiHMDS.

    • Application: Installing exocyclic double bonds found in serotonin reuptake inhibitors.

  • Strecker Synthesis:

    • Mechanism: Condensation with cyanide and amine.

    • Application: Synthesis of alpha-amino acids centered on the piperidine ring.

Visual Pathway: Divergent Synthesis

Reactivity Core 1-(Propylsulfonyl) piperidin-4-one RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Wittig Wittig/HWE Reaction (Ph3P=CH-R) Core->Wittig Grignard Grignard Addition (R-MgBr) Core->Grignard Prod_Amine 4-Amino-1-sulfonyl piperidines RedAm->Prod_Amine Library Gen Prod_Alkene Exocyclic Alkenes Wittig->Prod_Alkene Linker Extension Prod_Alcohol Tertiary Alcohols Grignard->Prod_Alcohol 3D Scaffolds

Figure 2: Divergent synthetic pathways utilizing the C4 ketone handle while the sulfonyl group remains intact.[1]

Medicinal Chemistry Applications

The transition from an N-alkyl or N-acyl piperidine to an N-sulfonyl piperidine is a strategic "bioisosteric replacement" often used in Lead Optimization.[1]

  • Metabolic Stability: The sulfonyl group prevents N-oxidation and N-dealkylation by Cytochrome P450 enzymes, a common liability for basic amines.

  • Electronic Effects: The electron-withdrawing nature of the sulfonyl group reduces the basicity of the piperidine ring. This can improve blood-brain barrier (BBB) permeability by reducing the fraction of ionized drug at physiological pH.

  • Conformational Rigidity: Sulfonamides are more rigid than their amide counterparts, potentially locking the piperidine into a specific chair conformation that favors receptor binding.

Case Study Context: This scaffold is homologous to the core found in Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and Chemokine Receptor (CCR) antagonists, where the 4-position of the piperidine is substituted with a heteroaryl group and the nitrogen is capped to modulate solubility.

Safety & Handling

  • Hazard Classification:

    • Precursors: 1-Propanesulfonyl chloride is corrosive and a lachrymator. 4-Piperidone HCl is an irritant.[1]

    • Product: 1-(Propylsulfonyl)piperidin-4-one should be treated as a Skin/Eye Irritant (H315, H319).[1]

  • Storage: Store under inert gas at 2–8°C. The ketone is stable, but the compound should be protected from moisture to prevent hydrolysis over long periods.

References

  • ChemicalBook. (2025).[3][4] 1-Propyl-4-piperidone Properties and Suppliers. (Note: Analogous N-alkyl data used for physicochemical baseline). Link

  • PubChem. (2025).[2] 4-Piperidone Hydrochloride Compound Summary. National Library of Medicine. Link[1]

  • BenchChem. (2025).[5] Application of Piperidin-4-one Scaffolds in Medicinal Chemistry.[1][6][7]Link[1]

  • National Institutes of Health (NIH). (2022). Synthesis and bio-properties of 4-piperidone containing compounds.Link[1]

  • ScienceMadness. (2012). Discussion on N-functionalization of 4-piperidone salts. (Source for practical stoichiometry validation). Link

Sources

synthesis of 1-(Propylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-(Propylsulfonyl)piperidin-4-one CAS Registry Number: 145729-18-6 Content Type: Technical Process Guide Audience: Synthetic Organic Chemists, Process Development Scientists

Executive Summary

1-(Propylsulfonyl)piperidin-4-one (CAS 145729-18-6) is a specialized heterocyclic building block used in the synthesis of bioactive spiro-compounds, tankyrase inhibitors, and G-protein coupled receptor (GPCR) antagonists.[1] Its structural core—a piperidin-4-one ring protected/functionalized at the nitrogen with a propylsulfonyl group—serves as a versatile scaffold for subsequent reactions such as reductive amination, Fischer indole synthesis, or spirocyclization.

This guide provides a robust, scalable protocol for the via the N-sulfonylation of 4-piperidone hydrochloride. The method prioritizes high yield, purity, and operational safety, mitigating common pitfalls associated with sulfonyl chloride reactivity.

Retrosynthetic Analysis & Mechanism

The most direct and atom-economical route to the target is the nucleophilic substitution of 1-propanesulfonyl chloride by the secondary amine of 4-piperidone.

Mechanistic Pathway:

  • Deprotonation: The amine salt (4-piperidone HCl) is neutralized in situ by a tertiary amine base (e.g., Triethylamine or DIPEA) to generate the free nucleophilic secondary amine.

  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the sulfur atom of the sulfonyl chloride.

  • Elimination: Chloride is displaced, forming the sulfonamide bond.

  • Scavenging: The base neutralizes the HCl byproduct, driving the equilibrium forward.

ReactionScheme cluster_conditions Conditions Piperidone 4-Piperidone HCl (Nucleophile) Transition Tetrahedral Intermediate Piperidone->Transition Deprotonation SulfonylCl 1-Propanesulfonyl Chloride (Electrophile) SulfonylCl->Transition Attack Base Triethylamine (Base/Scavenger) Base->Transition Product 1-(Propylsulfonyl) piperidin-4-one (Target) Transition->Product -Cl⁻ Byproduct Et3N·HCl (Salt) Transition->Byproduct DCM DCM, 0°C to RT

Figure 1: Mechanistic pathway for the N-sulfonylation of 4-piperidone.

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

Reagents & Materials[4][5][6]
ReagentMW ( g/mol )Equiv.[2]AmountRole
4-Piperidone HCl (monohydrate)153.611.01.54 gSubstrate
1-Propanesulfonyl chloride 142.601.11.57 g (1.25 mL)Electrophile
Triethylamine (TEA) 101.192.52.53 g (3.50 mL)Base
Dichloromethane (DCM) 84.93-30 mLSolvent
4-Dimethylaminopyridine (DMAP) 122.170.0561 mgCatalyst (Optional)

Note: 4-Piperidone is often supplied as the monohydrate hydrochloride. Ensure calculations account for the water of hydration.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon.

  • Solubilization: Add 4-Piperidone HCl (1.54 g) and DCM (20 mL) . The salt will not fully dissolve initially.

  • Base Addition: Cool the suspension to 0°C (ice bath). Dropwise add Triethylamine (3.50 mL) over 5 minutes. The mixture will become a slurry of triethylamine hydrochloride and the free amine. Stir for 15 minutes at 0°C to ensure complete liberation of the free base.

    • Critical Control Point: If using DMAP as a catalyst to accelerate the reaction, add it at this stage.

  • Electrophile Addition: Dilute 1-Propanesulfonyl chloride (1.25 mL) in DCM (5 mL) . Add this solution dropwise to the reaction mixture at 0°C over 10–15 minutes.

    • Exotherm Warning: The reaction is exothermic. Maintain internal temperature < 10°C during addition to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (stuck at baseline) should disappear; the product (Rf ~0.4–0.5) will appear.

  • Quench: Once complete, quench the reaction by adding Water (20 mL) . Stir vigorously for 5 minutes.

Workup & Purification Workflow

Efficient removal of the amine salts and excess sulfonyl chloride is critical for product purity.

WorkupFlow ReactionMix Reaction Mixture (DCM + Product + Salts) Quench Quench with Water Separate Layers ReactionMix->Quench OrgLayer1 Organic Layer (DCM) Quench->OrgLayer1 AqLayer1 Aqueous Layer (Discard) Quench->AqLayer1 Wash1 Wash with 1N HCl (Removes unreacted amine/DMAP) OrgLayer1->Wash1 Wash2 Wash with Sat. NaHCO3 (Removes acidic byproducts) Wash1->Wash2 Wash3 Wash with Brine (Drying step) Wash2->Wash3 Drying Dry over MgSO4 Filter & Concentrate Wash3->Drying Crude Crude Product (Pale Yellow Oil/Solid) Drying->Crude Purification Recrystallization (EtOH/Hex) OR Flash Column (EtOAc/Hex) Crude->Purification Final Pure 1-(Propylsulfonyl) piperidin-4-one Purification->Final

Figure 2: Purification workflow ensuring removal of ionic species and excess reagents.

Purification Notes:

  • Acid Wash: The 1N HCl wash is crucial to remove any unreacted piperidone or DMAP. The sulfonamide product is not basic and will remain in the organic layer.

  • Solidification: Upon concentration, the oil may crystallize on standing. If it remains an oil, trituration with cold diethyl ether or hexanes often induces solidification.

Characterization & Quality Control

Expected Physical Properties:

  • Appearance: White to off-white solid or viscous pale yellow oil.

  • Molecular Weight: 205.28 g/mol .

Spectroscopic Data (Predicted):

  • 1H NMR (400 MHz, CDCl3):

    • δ 3.60 (t, 4H, N-CH2 of piperidine ring).

    • δ 2.95 (m, 2H, SO2-CH2).

    • δ 2.55 (t, 4H, CO-CH2 of piperidine ring).

    • δ 1.85 (m, 2H, CH2 of propyl chain).

    • δ 1.05 (t, 3H, CH3 of propyl chain).

  • IR (ATR):

    • ~1715 cm⁻¹ (C=O stretch, ketone).

    • ~1330 cm⁻¹, 1150 cm⁻¹ (S=O asymmetric/symmetric stretch).

Process Safety & Troubleshooting

Hazard Identification:

  • 1-Propanesulfonyl Chloride: Corrosive, lachrymator, moisture-sensitive.[3] Handle only in a fume hood. If exposed to moisture, it releases HCl gas.

  • Triethylamine: Flammable, volatile amine.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvent (DCM) is dry. Purge with N2. Increase electrophile equivalents to 1.2.
Starting Material Remains Incomplete DeprotonationEnsure the initial stir with TEA is sufficient (15+ min) before adding the chloride. Check if the HCl salt was monohydrate (requires more drying agent).
Product is Dark/Tar Exotherm / DecompositionControl addition rate strictly at 0°C. Do not overheat during concentration.

References

  • Sigma-Aldrich. 1-(Propylsulfonyl)piperidin-4-one Product Page (CAS 145729-18-6). Available at:

  • Hit2Lead. Chemical Directory: 1-(Propylsulfonyl)piperidin-4-one.[1] Available at:

  • National Institutes of Health (NIH). Piperidine-4-one: The Potential Pharmacophore. Mini Rev Med Chem. 2013. Available at:

  • Google Patents. Substituted 1H-pyrrolo[2,3-b]pyridine derivatives as SIK2 inhibitors (Example 223). CA2932169A1. Available at:

Sources

Technical Deep Dive: 1-(Propylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacophore Construction & Target Engagement Mechanisms

Executive Summary

1-(Propylsulfonyl)piperidin-4-one is a specialized heterocyclic building block used critically in the synthesis of spirocyclic alkaloids, chemokine receptor antagonists (e.g., CCR2/CCR5), and metabolic enzyme inhibitors (e.g., 11


-HSD1). Unlike a standalone therapeutic agent, its "mechanism of action" is twofold:
  • Synthetic Mechanism: It functions as a divergent electrophilic scaffold, allowing rapid access to 4-substituted piperidines via the ketone handle.

  • Pharmacophoric Mechanism: Upon incorporation into a ligand, the N-propylsulfonyl moiety serves as a metabolically stable hydrophobic anchor that optimizes lipophilicity (LogP) and orients the active warhead within the protein binding pocket.

Part 1: Chemical Identity & Structural Significance

The molecule combines a reactive ketone "warhead" with a stable sulfonyl "tail." This duality allows medicinal chemists to modulate the physicochemical properties of a drug candidate without altering its core reactivity.

FeatureChemical FunctionBiological/Pharmacological Role
C4-Ketone Electrophilic center for reductive amination, Strecker reaction, or spiro-cyclization.Precursor to the primary amine or spiro-ring that engages the protein active site (e.g., Asp/Glu residues).
Sulfonyl Group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Electron-withdrawing group (EWG); deactivates the nitrogen lone pair.Acts as a hydrogen bond acceptor; provides metabolic stability against amidases (unlike amides).
Propyl Chain Lipophilic tail (

).
Occupies hydrophobic pockets (e.g., S3/S4 subsites); tunes LogP for membrane permeability.
Piperidine Ring Structural core.[1][2][3][4][5][6][7][8]Enforces a chair conformation, positioning substituents equatorially for optimal binding entropy.
Part 2: Synthetic Mechanism of Action

The utility of 1-(propylsulfonyl)piperidin-4-one lies in its ability to undergo divergent functionalization . The ketone at the C4 position is the "mechanism" by which complexity is introduced.

Core Synthetic Pathways

The following Graphviz diagram illustrates the three primary reaction pathways this scaffold undergoes to generate bioactive pharmacophores.

SyntheticPathways Start 1-(Propylsulfonyl) piperidin-4-one Step1 Reductive Amination (R-NH2 / NaBH(OAc)3) Start->Step1 Nucleophilic Attack Step2 Fischer Indole / Strecker Reaction Start->Step2 Cyclization Step3 Horner-Wadsworth-Emmons Start->Step3 Olefination Prod1 4-Amino-piperidine (CCR Antagonists) Step1->Prod1 Reduction Prod2 Spiro-piperidines (Neuropeptide Ligands) Step2->Prod2 Ring Closure Prod3 Exocyclic Alkenes (Covalent Inhibitors) Step3->Prod3 Extension

Caption: Divergent synthetic utility of the C4-ketone handle generating three distinct pharmacophore classes.

Part 3: Pharmacological Mechanism (Ligand-Target Interaction)

When a drug candidate derived from this scaffold binds to a target (e.g., a G-Protein Coupled Receptor like CCR2), the 1-(propylsulfonyl) moiety executes a specific stabilizing function.

1. The Sulfonyl "Anchor" Effect

Unlike amide linkers, the sulfonamide bond is resistant to proteolytic cleavage. In the binding pocket, the sulfonyl oxygens often serve as Hydrogen Bond Acceptors to backbone amides of the protein, while the geometry of the


 bond forces the propyl group into a specific vector.
2. Hydrophobic Tuning (The Propyl Advantage)

The choice of a propyl group over a methyl or phenyl group is deliberate:

  • Vs. Methyl: Propyl increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration or cell membrane permeability.

  • Vs. Phenyl: Propyl is flexible and aliphatic, allowing it to fit into narrow hydrophobic channels where a bulky phenyl ring would clash sterically (steric hindrance).

Mechanism of Binding Diagram

This diagram models the interaction of a hypothetical inhibitor derived from this scaffold within a protease active site.

BindingMechanism cluster_Ligand Ligand (Drug) cluster_Target Protein Binding Pocket Propyl Propyl Tail (Hydrophobic) Sulfonyl Sulfonyl Group (SO2) Propyl->Sulfonyl HydroPocket Hydrophobic Pocket (Val/Leu/Ile) Propyl->HydroPocket Van der Waals Piperidine Piperidine Core (Scaffold) Sulfonyl->Piperidine HBondDonor Backbone Amide (H-Bond Donor) Sulfonyl->HBondDonor H-Bond Acceptor Warhead Active Warhead (Derived from Ketone) Piperidine->Warhead ActiveSite Catalytic Residue (Asp/Ser) Warhead->ActiveSite Ionic/Covalent

Caption: Pharmacophore mapping showing the anchoring role of the propylsulfonyl tail in the binding pocket.

Part 4: Experimental Protocols
Protocol A: Synthesis of 1-(Propylsulfonyl)piperidin-4-one

Rationale: This protocol ensures high yield and purity by controlling the exotherm of sulfonylation and preventing bis-sulfonylation.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • 1-Propanesulfonyl chloride (1.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Suspend 4-piperidone monohydrate HCl (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Cool the suspension to 0°C using an ice bath. Add TEA (30 mmol) dropwise over 10 minutes. The suspension will clear as the free base is formed.

  • Sulfonylation: Add 1-propanesulfonyl chloride (11 mmol) dropwise via syringe pump or addition funnel to maintain internal temperature <5°C. Critical: Rapid addition causes exotherms that degrade the ketone.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (50% EtOAc/Hexanes).

  • Workup: Quench with 1N HCl (20 mL). Separate the organic layer. Wash with saturated

    
     (20 mL) and Brine (20 mL).
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Et2O/Hexanes if necessary.
    

Validation Criteria:

  • 1H NMR (CDCl3): Look for propyl triplets (

    
    ) and piperidine methylene multiplets.
    
  • Yield: Expected >85%.

Protocol B: Reductive Amination (Derivatization)

Rationale: Converting the ketone to a secondary amine is the most common route to creating CCR antagonists.

  • Dissolve 1-(propylsulfonyl)piperidin-4-one (1.0 eq) and the target amine (1.1 eq) in 1,2-dichloroethane (DCE).

  • Add Sodium Triacetoxyborohydride (

    
    ) (1.5 eq) in one portion.
    
  • Stir at room temperature for 12-16 hours.

  • Quench with saturated

    
    . Extract with DCM.
    
References
  • Piperidin-4-one: The Potential Pharmacophore. Mini-Reviews in Medicinal Chemistry. (2013). Discusses the versatility of the piperidone scaffold in HIV and cancer research.

  • Discovery of AZD5363. Journal of Medicinal Chemistry. (2013). Illustrates the use of piperidine-4-one intermediates in kinase inhibitor synthesis.

  • Piperidine Nucleus in Drug Discovery. Future Journal of Pharmaceutical Sciences. (2021). Comprehensive review of piperidine derivatives in clinical use.

  • PubChem Compound Summary: 4-Piperidone. National Library of Medicine. Provides physicochemical data and safety profiles for the core scaffold.

Sources

Technical Guide: Biological Activity & Medicinal Utility of 1-(Propylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and medicinal chemistry applications of 1-(Propylsulfonyl)piperidin-4-one .

Compound Identity:

  • IUPAC Name: 1-(Propane-1-sulfonyl)piperidin-4-one

  • CAS Number: 145729-18-6[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S[3]
  • Molecular Weight: 205.28 g/mol [2]

Executive Summary: The "Privileged Scaffold" Status

1-(Propylsulfonyl)piperidin-4-one is not a final-stage pharmaceutical drug but rather a high-value pharmacophore intermediate . In the hierarchy of drug discovery, it serves as a "privileged scaffold"—a core structure capable of providing ligands for diverse biological targets depending on its downstream derivatization.

Its biological significance lies in two distinct structural features:

  • The Propylsulfonyl "Anchor": Unlike simple N-alkyl groups, the sulfonyl moiety (

    
    ) introduces polarity and hydrogen-bond accepting capability while metabolically stabilizing the nitrogen atom against oxidation (N-oxide formation). The propyl chain provides a specific steric bulk (lipophilicity) often required to fill hydrophobic pockets in GPCRs (e.g., CCR5, CXCR4) and proteases.
    
  • The 4-Ketone "Warhead": The C-4 carbonyl is highly reactive, serving as a divergence point for synthesizing spiro-cycles, amines (via reductive amination), or heterocycles (via Fischer indole synthesis).

Biological Activity Profile

Direct Biological Activity

As a standalone molecule, 1-(Propylsulfonyl)piperidin-4-one exhibits low intrinsic biological activity. It is generally biologically inert in standard cell viability assays (MTT/XTT) up to high micromolar concentrations (


), making it an ideal "silent" scaffold. This inertness is crucial; it ensures that the biological activity of the final drug candidate arises from the added functional groups, not the linker itself.
Indirect Activity (Derivatives)

The compound is a precursor for three major classes of bioactive agents:

Therapeutic ClassMechanism of ActionRole of Propylsulfonyl-Piperidine Core
GPCR Antagonists CCR5 / CXCR4 Inhibition The piperidine ring acts as a central spacer. The propylsulfonyl group locks the nitrogen lone pair, preventing non-specific binding, while the propyl chain fits into the hydrophobic accessory pocket of the receptor.
Antimicrobial Agents Dihydropteroate Synthase Inhibition Sulfonamide derivatives synthesized from this core have shown efficacy against Xanthomonas and Staphylococcus strains by mimicking PABA precursors.
Alzheimer's Therapeutics Acetylcholinesterase (AChE) Inhibition 3,5-Bis(arylidene) derivatives of this ketone bind to the peripheral anionic site of AChE. The sulfonyl group improves blood-brain barrier (BBB) permeability compared to free amines.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: To synthesize 1-(Propylsulfonyl)piperidin-4-one from commercially available 4-piperidone hydrochloride.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • 1-Propanesulfonyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM) (Solvent)

Methodology:

  • Preparation: Suspend 4-piperidone HCl (15.3 g, 100 mmol) in dry DCM (150 mL) at 0°C under nitrogen atmosphere.

  • Base Addition: Add TEA (41.8 mL, 300 mmol) dropwise over 20 minutes. The suspension will clear as the free base is liberated.

  • Sulfonylation: Add 1-propanesulfonyl chloride (15.7 g, 110 mmol) dropwise via syringe pump over 30 minutes, maintaining temperature

    
    . Critical: Exothermic reaction; rapid addition results in bis-sulfonylation byproducts.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Wash organic layer with 1N HCl (2 x 50 mL) to remove unreacted amine, followed by saturated NaHCO

    
     and brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate. Recrystallize from Et
    
    
    
    O/Hexane if necessary.
    • Expected Yield: 85-92%

    • Appearance: Off-white solid or pale yellow oil (depending on purity).

Protocol B: Divergent Synthesis (Reductive Amination)

Objective: To generate a library of tertiary amines (common in antihistamines and neuroleptics).

Methodology:

  • Dissolve 1-(propylsulfonyl)piperidin-4-one (1.0 eq) and the target secondary amine (1.1 eq) in 1,2-dichloroethane (DCE).

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) and catalytic Acetic Acid (1 drop).

  • Stir at RT for 12-16 hours.

  • Quench with aqueous NaHCO

    
     and extract with DCM.
    

Mechanism of Action & SAR Visualization

The following diagram illustrates the "Divergent Synthesis Strategy," showing how this single scaffold generates three distinct classes of bioactive molecules.

G cluster_legend Pharmacophore Logic Core 1-(Propylsulfonyl) piperidin-4-one (CAS 145729-18-6) Rxn1 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->Rxn1 Rxn2 Knoevenagel Condensation (Ar-CHO / Base) Core->Rxn2 Rxn3 Fischer Indole Synthesis (Ph-NH-NH2 / Acid) Core->Rxn3 Prod1 GPCR Ligands (CCR5 / CXCR4 Antagonists) Target: Viral Entry / Inflammation Rxn1->Prod1 Prod2 Bis-Benzylidene Derivatives (Cytotoxic Agents) Target: Topoisomerase II / AChE Rxn2->Prod2 Prod3 Gamma-Carbolines (Neuroleptics) Target: Serotonin Receptors Rxn3->Prod3 Text1 Propylsulfonyl Group: Provides metabolic stability & lipophilic anchoring.

Figure 1: Divergent synthesis pathways utilizing the 1-(propylsulfonyl)piperidin-4-one scaffold to access distinct therapeutic classes.[1]

Critical Analysis of Structure-Activity Relationships (SAR)

When designing drugs using this scaffold, researchers must consider the following SAR rules:

  • Sulfonyl Chain Length: The propyl group (C3) is often optimal for binding pockets that are too large for methyl/ethyl groups but too sterically restricted for phenyl rings. In CCR5 antagonists, extending this to a butyl or phenyl group often results in a loss of potency due to steric clashes.

  • Ketone Reactivity: The C-4 ketone is electronically deactivated compared to N-benzyl piperidones due to the electron-withdrawing sulfonyl group. Consequently, reactions requiring nucleophilic attack at the carbonyl (e.g., oxime formation) may require stronger catalysis or higher temperatures.

  • Metabolic Stability: The sulfonamide bond is highly resistant to hydrolysis and enzymatic cleavage by cytochrome P450s, unlike the corresponding amide or carbamate linkers. This makes the propylsulfonyl derivative a superior choice for oral bioavailability optimization.

References

  • PubChem. (n.d.). 1-(Propylsulfonyl)piperidin-4-one (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: The Potential Pharmacophore. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Retrieved from [Link]

Sources

Introduction: The Significance of the Piperidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Propylsulfonyl)piperidin-4-one: Synthesis, Properties, and Applications

The piperidin-4-one moiety is a cornerstone in medicinal chemistry and drug discovery.[1] As a privileged scaffold, its rigid cyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets.[2] Derivatives of piperidin-4-one are integral to a wide array of pharmaceuticals, exhibiting diverse pharmacological activities including anticancer, antiviral, antimicrobial, and analgesic properties.[1][2] The secondary amine of the parent piperidin-4-one offers a versatile handle for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.

This guide focuses on a specific, less-documented derivative: 1-(Propylsulfonyl)piperidin-4-one . The introduction of a propylsulfonyl group at the N1 position transforms the basic secondary amine into a neutral sulfonamide. This modification is expected to significantly alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it an intriguing candidate for further exploration in drug development programs. While a dedicated CAS number for this specific compound is not readily found in major chemical databases, its synthesis and properties can be confidently predicted based on established chemical principles and the extensive literature on related N-sulfonylated piperidines. This whitepaper will provide a comprehensive overview of its synthesis, predicted identifiers and properties, potential applications, and essential safety protocols.

Chemical Identifiers and Physicochemical Properties

While 1-(Propylsulfonyl)piperidin-4-one is not extensively cataloged, we can define its predicted properties and list the identifiers of its essential precursor, piperidin-4-one.

Table 1: Identifiers for 1-(Propylsulfonyl)piperidin-4-one and its Precursor

Identifier1-(Propylsulfonyl)piperidin-4-one (Predicted)Piperidin-4-one (Precursor)
IUPAC Name 1-(Propylsulfonyl)piperidin-4-onePiperidin-4-one[3]
CAS Number Not Assigned41661-47-6[3]
Molecular Formula C₈H₁₅NO₃SC₅H₉NO[3]
Molecular Weight 205.28 g/mol 99.13 g/mol [3]
Canonical SMILES CCCS(=O)(=O)N1CCC(=O)CC1C1C(NC=C1)=O

Table 2: Predicted Physicochemical Properties of 1-(Propylsulfonyl)piperidin-4-one

PropertyPredicted Value/DescriptionRationale
Physical State White to off-white solid or a viscous oilHigh molecular weight and polarity compared to the precursor.
Solubility Soluble in polar organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water.The sulfonamide group increases polarity, but the propyl chain adds lipophilicity.
pKa Non-basicThe lone pair of the nitrogen atom is delocalized by the strongly electron-withdrawing sulfonyl group.
LogP ~0.5 - 1.5Calculated based on the structure; reflects a moderate lipophilicity suitable for drug candidates.

Synthesis of 1-(Propylsulfonyl)piperidin-4-one

The most direct and logical synthesis of 1-(Propylsulfonyl)piperidin-4-one involves the N-sulfonylation of piperidin-4-one with propylsulfonyl chloride. This is a standard and widely practiced reaction in organic synthesis.[4] The secondary amine of piperidin-4-one acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent hydrolysis of the reactive sulfonyl chloride.

Experimental Protocol: N-Sulfonylation of Piperidin-4-one

Objective: To synthesize 1-(Propylsulfonyl)piperidin-4-one from piperidin-4-one hydrochloride.

Materials:

  • Piperidin-4-one hydrochloride (1.0 eq)

  • Propylsulfonyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The initial equivalent of TEA deprotonates the hydrochloride salt to form the free base in situ, while the subsequent amount acts as an acid scavenger for the sulfonylation reaction.

  • Allow the mixture to stir at 0 °C for 15-20 minutes.

  • Slowly add a solution of propylsulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(Propylsulfonyl)piperidin-4-one.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis of 1-(Propylsulfonyl)piperidin-4-one cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification Piperidone Piperidin-4-one HCl Reaction N-Sulfonylation (0°C to RT, 12-18h) Piperidone->Reaction PropylsulfonylChloride Propylsulfonyl Chloride PropylsulfonylChloride->Reaction Base Triethylamine (Base) Base->Reaction Solvent DCM (Solvent) Solvent->Reaction Workup Aqueous Workup (Wash with NaHCO₃, H₂O, Brine) Reaction->Workup Quench with H₂O Drying Drying (MgSO₄) & Concentration Workup->Drying Purification Flash Column Chromatography Drying->Purification Crude Product Product Pure 1-(Propylsulfonyl)piperidin-4-one Purification->Product

Sources

Architectures of Efficacy: A Technical Deep Dive into Sulfonylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonylpiperidine scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its ability to enforce specific conformational constraints while offering a metabolically stable alternative to carboxamides. This guide analyzes the pharmacophoric utility of


-sulfonylpiperidines across three critical therapeutic axes: metabolic regulation (11

-HSD1 inhibition), oncology (MMP modulation), and CNS targeting (Sigma-1 receptors). By synthesizing recent structure-activity relationship (SAR) data with robust synthetic protocols, this document serves as a blueprint for leveraging this moiety in lead optimization.

Part 1: Structural Significance & Pharmacophore Analysis[1]

The sulfonylpiperidine moiety consists of a piperidine ring nitrogen-linked to a sulfonyl group (


). Unlike its carbonyl analog (the amide), the sulfonamide linkage introduces a tetrahedral geometry around the sulfur atom, fundamentally altering the vector of the attached piperidine ring.
Key Physicochemical Advantages
  • Metabolic Stability: The sulfonyl group is resistant to hydrolysis by peptidases and esterases, significantly extending the half-life (

    
    ) of the parent molecule compared to carboxamide isosteres.
    
  • Hydrogen Bonding: The sulfonyl oxygens serve as dual hydrogen bond acceptors, often engaging critical residues (e.g., Serine or Tyrosine) in enzyme active sites.

  • Conformational Rigidity: The

    
     bond exhibits a higher barrier to rotation than 
    
    
    
    bonds in amides, locking the piperidine ring into a chair conformation that can be exploited to direct substituents into specific hydrophobic pockets.

Part 2: Metabolic Therapeutics – The 11 -HSD1 Frontier

The most prolific application of sulfonylpiperidines lies in the inhibition of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. This enzyme converts inert cortisone into active cortisol.[1][2] In metabolic syndrome and Type 2 Diabetes, 11

-HSD1 is often upregulated in adipose tissue, driving local insulin resistance.
Mechanism of Action

Inhibitors like PF-915275 (Pfizer) utilize the sulfonylpiperidine scaffold to occupy the catalytic site, preventing the reduction of the cortisone C11-ketone. The sulfonyl group typically anchors the molecule via hydrogen bonding to the catalytic triad (Ser170, Tyr177, Lys181), while the piperidine ring projects hydrophobic substituents into the enzyme's lipophilic tunnel.

Data Summary: 11 -HSD1 Inhibitor Potency
Compound IDCore ScaffoldSelectivity (HSD1 vs HSD2)IC50 (Human)Key SAR Feature
PF-915275

-(Pyridin-2-yl)arylsulfonamide
>1000-fold<10 nMPyridine ring maximizes

-stacking
Cmpd (R)-45 ArylsulfonylpiperazineHigh3 nMPiperazine variant for solubility
Generic Lead

-sulfonylpiperidine
Moderate~50 nMBulky 4-position substituent required
Visualization: Cortisol Regulation Pathway

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction (NADPH) Metabolic_Syndrome Insulin Resistance & Visceral Obesity Cortisol->Metabolic_Syndrome Promotes Enzyme 11β-HSD1 (Catalyst) Enzyme->Cortisone Catalyzes Inhibitor Sulfonylpiperidine Inhibitor Inhibitor->Enzyme Blocks Active Site

Figure 1: Mechanism of 11


-HSD1 inhibition preventing local cortisol regeneration.

Part 3: Oncology – Matrix Metalloproteinase (MMP) Inhibition[4][5][6][7]

In oncology, Matrix Metalloproteinases (specifically MMP-2 and MMP-9) degrade the extracellular matrix, facilitating tumor metastasis. Sulfonylpiperidines have emerged as potent "non-hydroxamate" inhibitors, avoiding the poor pharmacokinetic profile of early hydroxamic acid drugs.

The "Zinc-Binding" Strategy

While early inhibitors used a hydroxamic acid to chelate the catalytic Zinc ion (


), sulfonylpiperidines often serve as the backbone to position a more stable zinc-binding group (ZBG), such as a carboxylate or a heterocyclic moiety, into the active site.
  • Compound SD-7300: A sulfonylpiperidine derivative that exhibits high inhibitory activity towards MMP-2, MMP-9, and MMP-13.[3] It has shown efficacy in reducing tumor recurrence in murine breast cancer models.[3]

  • SAR Insight: The sulfonyl group often directs the piperidine substituents into the S1' specificity pocket, which varies in depth between different MMP subtypes, allowing for selectivity.

Part 4: CNS Targets – Sigma Receptor Modulation

Recent literature highlights


-sulfonylpiperidines as high-affinity ligands for Sigma-1 (

) receptors
, which are implicated in schizophrenia and neurodegeneration.
  • Lead Identification: 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine.

  • Selectivity: This derivative demonstrated a 96-fold selectivity for

    
     over 
    
    
    
    receptors (
    
    
    
    
    = 0.96 nM).[4]
  • Mechanistic Role: The sulfonyl linker provides the optimal chain length and flexibility to bridge the primary binding site (aspartate residue) and the secondary hydrophobic pocket of the receptor.

Part 5: Experimental Protocols

Protocol A: General Synthesis of -Sulfonylpiperidines

Standard robust methodology for library generation.

Reagents: Substituted piperidine, Aryl/Alkyl sulfonyl chloride, Triethylamine (


), Dichloromethane (DCM).
  • Preparation: Charge a round-bottom flask with the substituted piperidine (1.0 equiv) and DCM (0.1 M concentration). Cool to 0°C under an inert nitrogen atmosphere.

  • Base Addition: Add

    
     (1.5 equiv) dropwise. Stir for 10 minutes.
    
  • Sulfonylation: Add the sulfonyl chloride (1.1 equiv) slowly (either neat or dissolved in minimal DCM) to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes) or LC-MS.

  • Workup (Self-Validating Step):

    • Quench with saturated

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine. Note: If the product contains basic nitrogens, skip the HCl wash.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOH or perform flash column chromatography.

Protocol B: Modern Iodocyclization (Tosylamide Route)

For synthesizing the piperidine ring de novo with a sulfonyl group already attached.

  • Substrate: Start with an unsaturated tosylamide derived from a homoallylic alcohol.

  • Cyclization: Treat the substrate with Oxone® and Potassium Iodide (KI) supported on wet Alumina (

    
    ).[5]
    
  • Mechanism: The in-situ generated hypoiodous species triggers an intramolecular cyclization, forming an iodopiperidine.

  • Advantage: This method avoids heavy metals and creates a functionalized ring ready for further cross-coupling.

Visualization: Synthetic Workflow Comparison

Synthesis_Workflow Start Target: N-Sulfonylpiperidine RouteA Route A: Classical Coupling Start->RouteA RouteB Route B: Cyclization (De Novo) Start->RouteB StepA1 Reactants: Piperidine + Sulfonyl Chloride RouteA->StepA1 StepA2 Base Catalysis (Et3N/DCM) StepA1->StepA2 Product Purified Scaffold StepA2->Product StepB1 Reactant: Unsaturated Tosylamide RouteB->StepB1 StepB2 Oxone® / KI / Al2O3 StepB1->StepB2 StepB2->Product

Figure 2: Comparison of convergent (Route A) vs. divergent (Route B) synthetic strategies.

Part 6: References

  • Inhibitors of 11ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus. Int. J. Mol. Sci. 2021.[1]
    [Link]
    
  • Discovery of PF-915275: N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11

    
    -HSD1. Bioorg.[2] Med. Chem. Lett. 2008.[6]
    [Link]
    
  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkylsulfonyl piperidine derivatives as Sigma-1 ligands. Eur. J. Med. Chem. 2013. [Link]

  • Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. Int. J. Mol. Sci. 2024.[7][8] [Link]

  • A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis. 2006.[7][5][9] [Link]

Sources

Technical Whitepaper: Structural Elucidation and Analytical Profiling of 1-(Propylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1-(Propylsulfonyl)piperidin-4-one . This document is structured to assist analytical chemists and medicinal chemists in the structural validation of this building block.

Data presented below represents a consensus of high-fidelity predictive modeling and empirical fragment analysis , characteristic of N-sulfonylated piperidin-4-one derivatives.

Executive Summary & Compound Identity

1-(Propylsulfonyl)piperidin-4-one is a functionalized heterocyclic building block used frequently in the synthesis of spiro-cyclic compounds and CCR antagonists. Its structure combines a piperidin-4-one core with an electron-withdrawing propylsulfonyl moiety, significantly altering the electronic environment of the piperidine ring compared to its N-alkyl analogs.

PropertyData
IUPAC Name 1-(Propane-1-sulfonyl)piperidin-4-one
Molecular Formula C₈H₁₅NO₃S
Molecular Weight 205.27 g/mol
Monoisotopic Mass 205.077 g/mol
Appearance Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DMSO, CH₂Cl₂, Chloroform, Methanol

Synthetic Context & Impurity Profile

To accurately interpret spectroscopic data, one must understand the genesis of the sample. This compound is typically synthesized via nucleophilic attack of 4-piperidone (liberated from its hydrochloride salt) on 1-propanesulfonyl chloride.

Synthesis & Isolation Workflow

The following diagram illustrates the critical pathway and potential impurity carryover (e.g., DIPEA salts, unreacted sulfonyl chloride) that analysts must watch for in the spectra.

SynthesisWorkflow RawMat1 4-Piperidone HCl Reaction Sulfonylation (0°C to RT, DCM) RawMat1->Reaction RawMat2 1-Propanesulfonyl Chloride RawMat2->Reaction Base Base (TEA/DIPEA) Base->Reaction Workup Aq. Wash (HCl/Brine) Phase Separation Reaction->Workup 2-4 hrs Product 1-(Propylsulfonyl) piperidin-4-one Workup->Product Drying & Conc.

Figure 1: Synthetic workflow highlighting the origin of the analyte. Common impurities include triethylamine hydrochloride (NMR: q 3.1, t 1.3 ppm) or residual sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]

1H NMR Analysis (400 MHz, CDCl₃)

The sulfonyl group is strongly electron-withdrawing, deshielding the protons at the 2- and 6-positions of the piperidine ring relative to N-benzyl or N-boc analogs.

Protocol: Dissolve ~10 mg of sample in 0.6 mL CDCl₃. Ensure the sample is free of paramagnetic impurities (e.g., drying agents like MgSO₄) to prevent line broadening.

PositionShift (δ ppm)MultiplicityIntegralJ (Hz)Assignment Logic (Causality)
Piperidine-2,6 3.60 – 3.68Triplet (t)4H6.2Deshielded by adjacent N-SO₂ group.
Propyl-1' 2.90 – 2.98Triplet (t)2H7.8α-methylene to sulfone; significantly deshielded.
Piperidine-3,5 2.52 – 2.58Triplet (t)4H6.2α-methylene to Carbonyl (C=O).
Propyl-2' 1.80 – 1.92Sextet (m)2H7.5β-methylene of propyl chain.
Propyl-3' 1.08Triplet (t)3H7.4Terminal methyl group.

Analyst Note:

  • Virtual Coupling: The piperidine ring protons often appear as "triplets" but are technically higher-order AA'XX' systems. In lower field instruments (300 MHz), these may appear broader.

  • Solvent Peaks: Watch for residual DCM (singlet ~5.30 ppm) if the oil was concentrated from dichloromethane.

13C NMR Analysis (100 MHz, CDCl₃)

The carbonyl carbon is the most distinct feature, followed by the sulfonamide-adjacent carbons.

Carbon TypeShift (δ ppm)Assignment
C=O (Ketone) 206.5C4 of piperidine ring.
N-CH₂ (Ring) 45.8C2 and C6 (Deshielded by Sulfonyl).
SO₂-CH₂ 52.1C1' of propyl chain.
CO-CH₂ (Ring) 40.5C3 and C5.
CH₂ (Propyl) 17.2C2' of propyl chain.
CH₃ (Propyl) 12.9Terminal Methyl.

Mass Spectrometry (MS) Profiling

Ionization & Fragmentation

Method: Electrospray Ionization (ESI) in Positive Mode. Solvent: MeOH/Water + 0.1% Formic Acid.

  • Parent Ion: [M+H]⁺ = 206.1 Da.

  • Adducts: [M+Na]⁺ = 228.1 Da (Common in glass LC vials).

Fragmentation Pathway (MS/MS)

Fragmentation typically occurs via cleavage of the sulfonyl bond or loss of the propyl chain.

MassSpec Parent Parent Ion [M+H]+ m/z 206 Frag1 Loss of Propyl [M - C3H7]+ m/z ~163 Parent->Frag1 - 43 Da (Propyl) Frag2 Piperidin-4-one Core [C5H8NO]+ m/z 98 Parent->Frag2 - SO2-Propyl Frag3 Propyl Sulfonyl Cation [C3H7SO2]+ Parent->Frag3 Charge retention on Sulfonyl

Figure 2: Predicted ESI-MS fragmentation logic. The m/z 98 peak is diagnostic for the N-unsubstituted piperidone core generated in-source.

Infrared Spectroscopy (FT-IR)[1][2]

Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

The IR spectrum serves as a quick "fingerprint" validation of the functional group transformation (formation of Sulfonamide, retention of Ketone).

Wavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Value
1715 - 1725 C=O StretchStrongConfirms intact ketone (4-piperidone).
1320 - 1340 S=O AsymmetricStrongPrimary confirmation of sulfonylation.
1140 - 1160 S=O SymmetricStrongSecondary confirmation of sulfonylation.
2960 - 2870 C-H StretchMediumAlkyl chain (propyl + ring).
None > 3200 N-H StretchAbsentAbsence confirms full conversion of secondary amine.

Experimental Validation Protocols

To ensure the data above is replicable, the following self-validating protocols are recommended.

Protocol A: NMR Sample Preparation for Purity Check
  • Dry the Sample: Apply high vacuum (< 2 mbar) for 1 hour to remove traces of EtOAc or DCM.

  • Solvent Choice: Use CDCl₃ (99.8% D) with 0.03% TMS.

    • Why: CDCl₃ provides the best solubility for sulfonamides and prevents the H-D exchange issues sometimes seen with protic solvents on alpha-carbonyl protons.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): ≥ 2.0 seconds (Ensure full relaxation of the propyl methyl protons for accurate integration).

    • Scans: 16 (minimum).

Protocol B: LC-MS Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 210 nm (amide/sulfonyl absorption) and 254 nm.

    • Note: Ketones have weak UV absorbance; MS detection (TIC) is more reliable for purity quantification.

References

  • PubChem. (2025).[2] 4-Piperidone | C5H9NO.[2][3] National Library of Medicine. Retrieved from [Link]

  • Khalid, H., et al. (2012).[4] Synthesis, Spectral Characterization and Structure-Activity Relationship Studies on Some Sulfonamides Bearing Piperidine Nucleus. ResearchGate. Retrieved from [Link]

Sources

Unlocking the Pharmacophore: 1-(Propylsulfonyl)piperidin-4-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Propylsulfonyl)piperidin-4-one (CAS: 85038-45-5) is a specialized heterocyclic building block that serves as a "privileged scaffold" in modern medicinal chemistry. Unlike simple reagents, this molecule contains pre-encoded structural information relevant to G-Protein Coupled Receptor (GPCR) modulation and protease inhibition.

Its value lies in its bifunctionality:

  • The Sulfonyl Moiety: Acts as a bioisostere for carbamates or amides, providing metabolic stability and a hydrogen-bond acceptor motif critical for binding pockets in GPR119 and CCR2 receptors.

  • The C4-Ketone: A highly reactive electrophilic handle allowing for rapid diversification via reductive amination, Grignard addition, or Knoevenagel condensation.

This technical guide analyzes the therapeutic utility of this scaffold, focusing on its application in metabolic disorders (Type 2 Diabetes) and immuno-oncology.

Part 1: Primary Therapeutic Targets & Mechanism of Action

GPR119 Agonism (Metabolic Disorders)

The most direct application of the 1-(propylsulfonyl)piperidin-4-one scaffold is in the synthesis of GPR119 agonists . GPR119 is a lipid-sensing GPCR expressed in pancreatic


-cells and intestinal L-cells.
  • Mechanism: Activation of GPR119 elevates intracellular cAMP, triggering glucose-dependent insulin secretion (GSIS) and the release of GLP-1.[1]

  • Structural Logic: High-affinity GPR119 agonists (e.g., analogs of GSK1292263 or APD597) often feature a piperidine core. The propylsulfonyl group mimics the lipophilic carbamate tail found in first-generation agonists, fitting into the receptor's hydrophobic crevice while the sulfone oxygens engage in H-bonding with residues like Arg2.60 or Gln2.64.

CCR2 Antagonism (Inflammation & Fibrosis)

The piperidine sulfonamide core is a validated pharmacophore for CCR2 antagonists . CCR2 drives the recruitment of monocytes to sites of inflammation.

  • Mechanism: Antagonists block the CCL2-CCR2 axis, preventing macrophage infiltration in conditions like rheumatoid arthritis and diabetic nephropathy.

  • Structural Logic: The piperidine nitrogen (masked here by the sulfonyl group) and the C4-position substituents (derived from the ketone) are critical for occupying the orthosteric binding pocket of CCR2. The propyl group provides necessary hydrophobic bulk to anchor the ligand in the transmembrane bundle.

Curcumin Mimics (Oncology)

The C4-ketone allows for double aldol/Knoevenagel condensations to create 3,5-bis(ylidene)-4-piperidones .

  • Mechanism: These "curcumin mimics" exhibit higher bioavailability than curcumin itself. They target the ubiquitin-proteasome pathway and inhibit NF-

    
    B signaling in cancer cells.
    

Part 2: Structural Activity Relationship (SAR) Visualization

The following diagram illustrates how the core scaffold maps to specific biological outcomes based on derivatization.

SAR_Map Core 1-(Propylsulfonyl) piperidin-4-one Sulfonyl Propylsulfonyl Group (Hydrophobic/H-Bonding) Core->Sulfonyl Ketone C4-Ketone (Electrophilic Center) Core->Ketone GPR119 Target: GPR119 (T2 Diabetes) Sulfonyl->GPR119 Lipophilic Pocket Binding CCR2 Target: CCR2 (Inflammation) Sulfonyl->CCR2 Allosteric Modulation Amination Reductive Amination (4-Amino derivatives) Ketone->Amination Condensation Knoevenagel Condensation (3,5-Bis(ylidene)) Ketone->Condensation Amination->GPR119 Amination->CCR2 Onco Target: NF-κB/Proteasome (Oncology) Condensation->Onco

Caption: SAR Map demonstrating the divergence of the 1-(Propylsulfonyl)piperidin-4-one scaffold into distinct therapeutic classes via specific chemical modifications.

Part 3: Experimental Protocols

Protocol A: Synthesis of GPR119 Agonist Precursor (Reductive Amination)

This protocol converts the ketone into a secondary amine, a standard step in generating the polar "head" group required for GPR119 activity.

Reagents:

  • 1-(Propylsulfonyl)piperidin-4-one (1.0 eq)

  • Heterocyclic Amine (e.g., 2-amino-pyrimidine derivative) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation: Dissolve the ketone and the amine in dry DCM under nitrogen. Add catalytic acetic acid. Stir at room temperature for 2 hours to allow imine formation (monitor by TLC).

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. The mild nature of STAB prevents reduction of the sulfonyl group.

  • Quench: Stir overnight at room temperature. Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x). Dry combined organics over MgSO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: Functional Validation (cAMP Accumulation Assay)

To validate the biological activity of the synthesized derivative against GPR119.

Assay Principle: GPR119 couples to G


, leading to cAMP production. This assay uses a homogenous time-resolved fluorescence (HTRF) readout.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • HTRF cAMP HiRange Kit (Cisbio/PerkinElmer).

  • IBM-X (Phosphodiesterase inhibitor).

Workflow:

  • Cell Seeding: Plate 10,000 cells/well in a white 384-well low-volume plate.

  • Compound Addition: Add 5

    
    L of the synthesized compound (in stimulation buffer + 0.5 mM IBM-X).
    
  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis/Detection: Add 5

    
    L of cAMP-d2 (acceptor) and 5 
    
    
    
    L of Anti-cAMP-Cryptate (donor).
  • Readout: Incubate for 1 hour at room temperature. Read fluorescence at 665 nm and 620 nm. Calculate the HTRF ratio.

Part 4: Data Interpretation & Logic

Comparative Potency Analysis (Hypothetical Data)

When optimizing this scaffold, the "propyl" tail length is often varied. The table below summarizes why the propyl variant is often a local optimum for lipophilicity (LogP) vs. steric fit.

Substituent (R-SO2-)LogP (Calc)GPR119 EC50 (nM)Metabolic Stability (t1/2)Notes
Methyl0.8>1000HighToo polar, poor pocket fill.
Propyl 1.9 15 - 50 Moderate Optimal hydrophobic fill.
Phenyl2.4120LowSteric clash in narrow channel.
Octyl4.1>5000HighExcessive lipophilicity (NSB).
Assay Logic Diagram

The following diagram details the causal chain in the cAMP validation assay, ensuring the researcher understands why the signal changes.

Assay_Logic Compound Compound (Propylsulfonyl-piperidine deriv.) Receptor GPR119 Receptor (HEK293 Surface) Compound->Receptor Binding Ligand Binding Receptor->Binding G_Protein Gαs Activation Binding->G_Protein Adenylate Adenylate Cyclase Activation G_Protein->Adenylate cAMP_Gen ATP -> cAMP Adenylate->cAMP_Gen Competition Competition: Endogenous cAMP vs. d2-cAMP cAMP_Gen->Competition FRET FRET Signal Decrease (Inverse Proportionality) Competition->FRET

Caption: Logical flow of the GPR119 cAMP accumulation assay. Note that increased agonist activity results in DECREASED FRET signal due to competitive displacement.

References

  • Ritter, K., et al. (2016). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry. Link

  • Sahu, S. K., et al. (2013).[2] Piperidin-4-one: The Potential Pharmacophore. Mini Reviews in Medicinal Chemistry. Link

  • Xia, M., et al. (2007).[3] Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. Journal of Medicinal Chemistry. Link

  • Girgis, A. S., et al. (2022).[4][5] Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Link

  • Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry. Link

Sources

The N-Sulfonyl Piperidone Scaffold: From Synthetic Utility to Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, synthetic evolution, and medicinal chemistry utility of N-sulfonyl piperidones . It is structured to serve researchers and drug developers, moving from historical context to actionable synthetic protocols and structure-activity relationship (SAR) insights.

Executive Summary & Historical Context

The N-sulfonyl-4-piperidone scaffold represents a convergence of two "privileged" structural motifs in medicinal chemistry: the piperidine ring (found in >12,000 bioactive compounds) and the sulfonamide group (a classic bioisostere and pharmacophore).

The Evolution of Utility
  • 1900s-1950s: The "Mannich" Era: Early access to piperidones relied on the Petrenko-Kritschenko synthesis (double Mannich condensation). These early variants were often N-alkylated (e.g., N-methyl), which limited their stability and utility in complex synthesis due to the basicity of the tertiary amine.

  • 1960s-1980s: The "Protecting Group" Era: The introduction of the p-toluenesulfonyl (tosyl) group was initially a synthetic maneuver. Unlike N-benzyl or N-alkyl groups, the N-sulfonyl moiety rendered the nitrogen non-basic, preventing unwanted quaternization during downstream functionalization of the C4 ketone.

  • 1990s-Present: The "Pharmacophore" Era: With the rise of rational drug design, the N-sulfonyl group transitioned from a disposable protecting group to a critical pharmacophore. It was found to:

    • Constrain Conformation: The

      
      -like character of the sulfonamide nitrogen forces the piperidine ring into specific chair/twist-boat conformations favorable for receptor binding.
      
    • Enhance Metabolic Stability: The sulfonamide bond is resistant to oxidative metabolism (unlike tertiary amines which are prone to N-dealkylation).

    • Provide H-Bonding: The sulfonyl oxygens act as specific hydrogen bond acceptors in active sites (e.g., Factor Xa, Thrombin, and 11

      
      -HSD1).
      

Synthetic Methodologies

Accessing the N-sulfonyl piperidone core requires navigating the balance between ring closure efficiency and substituent tolerance.

Pathway A: The Dieckmann Condensation (Classic)

This remains the most robust method for large-scale preparation. It involves the cyclization of N,N-bis(2-alkoxycarbonylethyl)sulfonamides.

  • Mechanism: Base-mediated intramolecular Claisen condensation followed by hydrolysis and decarboxylation.

  • Advantage: High yield, scalable.

  • Disadvantage: Requires harsh acidic hydrolysis/decarboxylation steps.

Pathway B: One-Pot Double Michael Addition (Modern)

A more atom-economical approach involving the reaction of a primary sulfonamide with divinyl ketone or alkyl acrylates.

  • Mechanism: Double aza-Michael addition.

  • Advantage: Mild conditions, suitable for sensitive functional groups.

Visualization: Synthetic Logic

SyntheticPathways Precursor Primary Sulfonamide (R-SO2-NH2) Intermed N,N-bis(ester) Intermediate Precursor->Intermed + Acrylate Product N-Sulfonyl-4-Piperidone Precursor->Product + Direct (Mild Base) Acrylate Alkyl Acrylate (2 equiv) Dieckmann Dieckmann Cyclization (NaOR, Toluene) Intermed->Dieckmann Decarb Hydrolysis & Decarboxylation Dieckmann->Decarb Decarb->Product Yield: 75-90% Direct Divinyl Ketone (Double Michael)

Caption: Comparative synthetic pathways. The Dieckmann route (solid) is preferred for scale; the Michael route (dashed) for diversity.

Technical Protocol: Synthesis of 1-(p-Toluenesulfonyl)-4-piperidone

This protocol is validated for high purity and scalability, essential for generating scaffold libraries.

Reagents:

  • p-Toluenesulfonamide (1.0 eq)

  • Methyl acrylate (2.2 eq)

  • Sodium methoxide (2.5 eq)

  • Solvents: Methanol, Toluene, 6N HCl.

Step-by-Step Methodology:

  • Michael Addition:

    • Dissolve p-toluenesulfonamide in Methanol. Add Methyl acrylate dropwise.

    • Reflux for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of sulfonamide.

    • Concentrate to yield the N,N-bis(2-methoxycarbonylethyl)-p-toluenesulfonamide intermediate (typically an oil).

  • Dieckmann Cyclization:

    • Dissolve the intermediate in dry Toluene.

    • Add Sodium methoxide powder slowly at 0°C (Exothermic!).

    • Heat to reflux for 3 hours. A thick precipitate (sodium enolate) will form.

  • Hydrolysis & Decarboxylation:

    • Cool the mixture and extract with water.

    • Acidify the aqueous layer with 6N HCl and reflux for 4 hours. Note: This step cleaves the

      
      -keto ester moiety.
      
    • Cool to room temperature. Neutralize with saturated NaHCO

      
       to pH 8.
      
  • Isolation:

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine.

    • Dry over MgSO

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane to yield white needles.

Yield Expectation: 75-85% | Melting Point: 130-132°C.

Medicinal Chemistry Applications & SAR

The N-sulfonyl piperidone is rarely the final drug; it is the hub for diversification. The C4 ketone is the reactive "warhead" precursor.

Key Therapeutic Areas
Target ClassRole of ScaffoldMechanism of Action
Protease Inhibitors P1/P2 Anchor The piperidone ring fills the S1 specificity pocket; the sulfonyl group interacts with backbone amides.
GPCR Antagonists Rigid Linker Used in 5-HT6 and CCR2 antagonists. The sulfonyl group locks the nitrogen lone pair, preventing non-specific cation-pi interactions.
Factor Xa Inhibitors Scaffold Core Derivatives like Apixaban precursors utilize the piperidinone lactam, but N-sulfonyl analogs serve as potent probes for the S4 pocket.
Reactivity & Library Generation

The C4 ketone allows for rapid "diversity-oriented synthesis" (DOS):

  • Reductive Amination: Access to 4-amino-piperidines (e.g., Fentanyl analogs, though N-sulfonyl variants are non-opioid).

  • Fischer Indole Synthesis: Converts the ketone into Gamma-Carbolines (potent antihistamines and antipsychotics).

  • Spirocyclization: Reaction with nitriles/amines to form spiro-hydantoins (MMP inhibitors).

Visualization: Pharmacophore Evolution

SAR_Logic Core N-Sulfonyl-4-Piperidone (The Hub) Mod1 Reductive Amination Core->Mod1 R-NH2 / NaBH(OAc)3 Mod2 Fischer Indole Core->Mod2 Phenylhydrazine / Acid Mod3 Spiro-Cyclization Core->Mod3 Bucherer-Bergs Out1 CCR2 / CCR5 Antagonists (Inflammation) Mod1->Out1 Out2 Gamma-Carbolines (CNS Targets) Mod2->Out2 Out3 MMP / TACE Inhibitors (Cancer) Mod3->Out3

Caption: Divergent synthesis from the piperidone hub leads to distinct therapeutic classes.[1]

References

  • Review of Sulfonyl Pharmacophores: Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed.[2] Link

  • Synthetic Protocol (Dieckmann): Synthesis method of 1-teriary butoxy carbonyl-4-piperidone (Analogous N-Ts procedure). Google Patents CN102070513A. Link

  • Medicinal Chemistry Application: Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. PubMed.[2] Link

  • Scaffold Utility: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action.[3] PubMed.[2] Link

  • Reactivity (One-Pot Polymers): Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear polymers. RSC. Link

Sources

Technical Guide: Molecular Modeling & Docking of 1-(Propylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the computational workflow for modeling 1-(Propylsulfonyl)piperidin-4-one , a versatile scaffold in medicinal chemistry. Structurally, this molecule combines a piperidin-4-one core (a privileged pharmacophore) with a propylsulfonyl tail.

In drug discovery, this specific architecture serves two primary roles:

  • Covalent Warhead Precursor: The C4-ketone acts as a "soft" electrophile capable of forming reversible hemithioacetals with catalytic cysteines in proteases (e.g., Cathepsin K/L, Papain).

  • GPCR/Ion Channel Scaffold: The sulfonyl-nitrogen linkage provides a distinct geometric vector compared to amides, often used in "scaffold hopping" to rigidify the core while probing hydrophobic pockets with the propyl tail.

This document provides a self-validating protocol for Density Functional Theory (DFT) preparation, covalent docking, and Molecular Dynamics (MD) stability assessment.

Part 1: Chemical Space & Pharmacophore Analysis

Structural Deconstruction

Before docking, the ligand's electronic and conformational properties must be established. The sulfonyl group (


) imparts a tetrahedral geometry at the sulfur atom, creating a "kink" distinct from the planar geometry of amide-linked analogs.
FeatureChemical FunctionModeling Implication
C4-Ketone H-bond Acceptor / ElectrophileCritical: Must be defined as a "reactive center" for covalent docking algorithms.
Sulfonyl (

)
H-bond Acceptor (Strong)Rigidifies the N-C bonds; requires accurate partial charge assignment (ESP/RESP).
Piperidine Ring Core ScaffoldPredominantly adopts a chair conformation; however, the

-sulfonyl group can flatten the ring pucker slightly compared to

-alkyls.
Propyl Chain Hydrophobic ProbeFlexible; requires rotamer sampling to fit hydrophobic subsites (e.g., S2 pocket in proteases).
Ligand Preparation Protocol (DFT)

Standard force fields (MMFF94, OPLS3e) often underestimate the barrier to nitrogen inversion in sulfonamides. We use DFT to generate accurate geometries.[1]

Step-by-Step Protocol:

  • Initial Sketch: Generate 3D coordinates (e.g., via ChemDraw/Avogadro).

  • Geometry Optimization:

    • Theory Level: B3LYP/6-31G* (Standard for organic drug-like molecules).

    • Solvation: PCM (Polarizable Continuum Model) - Water.

    • Goal: Confirm the lowest energy conformer of the piperidine ring (Chair vs. Twist-Boat).

  • Charge Calculation: Calculate Electrostatic Potential (ESP) charges to derive RESP charges for MD.

Expert Insight: The sulfonyl oxygens are significant H-bond acceptors. If using AutoDock, ensure the atom type is set to S (sulfur) and OA (hydrogen bonding oxygen), not generic oxygen.

Part 2: Target Selection & Preparation

For this guide, we utilize Papain (PDB: 9PAP) or Cathepsin L (PDB: 3BC3) as the model system. These cysteine proteases contain a catalytic triad (Cys-His-Asn) ideal for testing the reactivity of the C4-ketone.

Protein Preparation Workflow
  • Structure Retrieval: Download PDB 3BC3 (Human Cathepsin L).

  • Cleaning: Remove crystallographic waters (unless bridging), ions, and co-crystallized ligands.

  • Protonation States (pH 7.4):

    • Critical Step: The catalytic Cys25 must be deprotonated (thiolate form,

      
      ) and His163  protonated (
      
      
      
      ) to simulate the active ion pair required for nucleophilic attack.
    • Validation: Use PropKa to verify pKa shifts in the active site.

Part 3: Docking Protocols

We define two scenarios: Non-Covalent (initial recognition) and Covalent (reaction intermediate).

Scenario A: Covalent Docking (Reversible)

The reaction involves the nucleophilic attack of the Cys25 thiolate on the C4-carbonyl carbon, forming a hemithioacetal transition state.

Methodology:

  • Software: Gold (CCDC), Schrödinger CovDock, or AutoDock Vina (with flexible side chains).

  • Reaction Definition:

    • Nucleophile: Sulfur (SG) of Cys25.[2]

    • Electrophile: Carbon (C) of C4-Ketone.

    • Product: Hemithioacetal (The ketone oxygen becomes a hydroxyl group).

DOT Diagram: Covalent Docking Workflow

CovalentDocking Start Ligand: 1-(Propylsulfonyl) piperidin-4-one Grid Grid Generation (Centered on Cys25) Start->Grid Target Target: Cathepsin L (Cys25 Thiolate) Target->Grid Constraint Define Reaction Constraint (C-S Bond) Grid->Constraint Sampling Conformational Sampling (GA) Constraint->Sampling Score Scoring Function (ChemPLP / Vina) Sampling->Score Output Ranked Poses (Hemithioacetal) Score->Output

Caption: Workflow for covalent docking simulating the nucleophilic attack of Cys25 on the piperidin-4-one ketone.

Scenario B: Non-Covalent Docking (GPCR Context)

If targeting a receptor (e.g., CCR5 or Opioid receptor), the ketone remains intact.

  • Grid Box: Center on the orthosteric site (

    
     Å).
    
  • Constraints: If a known aspartate interacts with the piperidine nitrogen (common in aminergic GPCRs), apply a distance constraint. Note: The sulfonyl group reduces the basicity of the nitrogen, potentially weakening this specific interaction compared to a pure amine.

Part 4: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulations determine if the propyl tail stays bound in the hydrophobic pocket or flails into the solvent.

Simulation Setup
  • Engine: GROMACS / AMBER.

  • Force Field:

    • Protein: ff14SB.

    • Ligand: GAFF2 (General Amber Force Field) with RESP charges.

  • System: TIP3P Water box, neutralized with

    
    .
    
  • Duration: 100 ns.

Analysis Metrics

Summarize the trajectory data to validate the binding mode.

MetricDefinitionSuccess Criteria
RMSD (Ligand) Root Mean Square Deviation of ligand atoms.Stable plateau

Å suggests a stable pose.
RMSF (Propyl) Fluctuation of the propyl tail.High RMSF indicates the tail is solvent-exposed (poor fit); Low RMSF indicates burial in a hydrophobic pocket.
H-Bond Occupancy % of time H-bonds exist.

occupancy for the Sulfonyl-O

Backbone-NH interaction is ideal.

Part 5: ADMET & Optimization Profile

While modeling, one must consider why this scaffold is chosen over others.

  • Metabolic Stability: The sulfonamide-like linkage is generally more resistant to hydrolysis than amides and esters.

  • Solubility: The ketone increases polarity compared to a piperidine, aiding solubility.

  • Toxicity: Piperidin-4-ones are generally well-tolerated, though the reactivity of the ketone should be screened against GSH (Glutathione) to ensure it is not too reactive (pan-assay interference).

DOT Diagram: Pharmacophore Interaction Map

Pharmacophore Ketone C4-Ketone (Warhead) Cys Cys25 (S-) Nucleophilic Attack Ketone->Cys Covalent Bond Sulfonyl Sulfonyl Group (Linker/Acceptor) Propyl Propyl Tail (Hydrophobic) Sulfonyl->Propyl Backbone Backbone NH H-Bond Donor Sulfonyl->Backbone H-Bond S2Pocket S2 Hydrophobic Pocket Propyl->S2Pocket Van der Waals Core Piperidine Ring (Scaffold) Core->Ketone Core->Sulfonyl

Caption: Interaction map showing how the 1-(Propylsulfonyl)piperidin-4-one scaffold engages target subsites.

References

  • Sahu, S. K., et al. (2013).[3] "Piperidin-4-one: The Potential Pharmacophore."[3] Mini-Reviews in Medicinal Chemistry, 13(4), 565-583.[3]

  • Lonsdale, R., & Mulholland, A. J. (2020). "Computational Methods for Modeling Covalent Modification of Proteins." Journal of Chemical Information and Modeling. (Contextual grounding for covalent docking protocols).
  • Kumalo, H. M., et al. (2015).[4] "Molecular Docking of Cathepsin L Inhibitors in the Binding Site of Papain." Molecules, 20(2).[5][6]

  • Singh, N., et al. (2022). "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions." ACS Omega. (Relevant for N-substituted piperidine conformation).[1][7]

  • Life Chemicals. (2023). "Covalent Fragment Library: Design and Docking." Life Chemicals Technical Notes.

Sources

Physicochemical Characteristics of 1-(Propylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathways, and medicinal utility of 1-(Propylsulfonyl)piperidin-4-one (CAS: 145729-18-6), a critical intermediate in the design of G-protein coupled receptor (GPCR) modulators.

Technical Guide & Synthetic Utility Profile

Executive Summary

1-(Propylsulfonyl)piperidin-4-one is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting chemokine receptors (e.g., CCR1) and metabolic targets (e.g., GPR119, 11β-HSD1).[1][2] Structurally, it consists of a piperidin-4-one core N-functionalized with a propylsulfonyl group.[1][2] This sulfonamide moiety imparts metabolic stability and specific lipophilic interactions, while the ketone functionality serves as a versatile "handle" for further diversification via reductive amination or Grignard addition.

Molecular Identity & Structural Analysis

The compound represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.

ParameterData
IUPAC Name 1-(Propane-1-sulfonyl)piperidin-4-one
CAS Registry Number 145729-18-6
Molecular Formula C₈H₁₅NO₃S
Molecular Weight 205.28 g/mol
SMILES CCCS(=O)(=O)N1CCC(=O)CC1
InChI Key SY086589 (Internal Ref) / Generic: See Structure
Structural Class N-Sulfonylated Piperidine / Cyclic Ketone
Structural Features[4]
  • Electrophilic Center: The C4 ketone is highly reactive toward nucleophiles (amines, hydrides, organometallics).

  • Sulfonamide Linker: The

    
     bond is chemically robust, resistant to hydrolysis under standard acidic/basic conditions, and provides a polar-neutral hydrogen bond acceptor site.
    
  • Propyl Chain: Adds defined lipophilicity (

    
    ), optimizing the compound's ability to penetrate hydrophobic binding pockets without compromising aqueous solubility significantly.
    

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite).

PropertyValue / RangeContext
Physical State White to off-white solid or viscous oilDependent on purity/crystallization method.[3]
Melting Point 68°C - 72°C (Predicted)Low-melting solid; often handled as an oil if crude.[3]
Boiling Point ~360°C (at 760 mmHg)Decomposes before boiling at atm pressure.[3]
LogP (Octanol/Water) 0.60 ± 0.3Moderate lipophilicity; suitable for CNS/peripheral drugs.[3]
pKa Non-ionizable (in physiol.[3] range)The sulfonamide nitrogen is not basic.[3]
Polar Surface Area (PSA) 51.2 ŲFavorable for membrane permeability (Rule of 5 compliant).[3]
Solubility DMSO, DCM, Methanol, Ethyl AcetateHigh solubility in organic solvents; low in water.[3]

Synthetic Pathways & Protocol

The synthesis of 1-(propylsulfonyl)piperidin-4-one is a classic Schotten-Baumann type sulfonylation. The protocol below is optimized for yield and purity, minimizing the formation of bis-sulfonylated byproducts.

Reaction Scheme (Graphviz)[3]

Synthesis Start1 Piperidin-4-one Hydrochloride Reagent Base (TEA or Na2CO3) DCM or THF, 0°C Start1->Reagent Start2 1-Propanesulfonyl Chloride Start2->Reagent Inter Tetrahedral Intermediate Reagent->Inter Nucleophilic Attack Product 1-(Propylsulfonyl) piperidin-4-one Inter->Product Elimination Byprod HCl Salt / Byproducts Inter->Byprod

Figure 1: Synthetic route via N-sulfonylation of piperidin-4-one hydrochloride.

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of 1-(Propylsulfonyl)piperidin-4-one.

Materials:

  • Piperidin-4-one hydrochloride monohydrate (1.0 eq)[4]

  • 1-Propanesulfonyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq) or Diisopropylethylamine (DIPEA)[3]

  • Dichloromethane (DCM) (anhydrous)[3]

Step-by-Step Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Piperidin-4-one HCl (10.0 g, 65.1 mmol) in DCM (150 mL).

  • Basification: Cool the suspension to 0°C (ice bath). Dropwise add TEA (22.7 mL, 162.7 mmol) over 15 minutes. The suspension should clear as the free base is liberated.

  • Addition: Add 1-Propanesulfonyl chloride (8.0 mL, 71.6 mmol) dropwise via syringe pump or addition funnel over 30 minutes, maintaining internal temperature <5°C. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-MS.

  • Work-up: Quench with water (100 mL). Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Wash combined organics with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If the crude oil is colored, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield a white solid/oil.

Reactivity & Medicinal Applications

The utility of this compound lies in its C4-Ketone Reactivity . It serves as a divergence point for creating libraries of bioactive compounds.

Reactivity Flowchart (Graphviz)

Reactivity Core 1-(Propylsulfonyl) piperidin-4-one Rxn1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Rxn1 Rxn2 Grignard Addition (R-MgBr) Core->Rxn2 Rxn3 Ketal Protection (Ethylene Glycol, H+) Core->Rxn3 Rxn4 Fischer Indole Synthesis (Phenylhydrazine) Core->Rxn4 Prod1 4-Amino-piperidine Derivatives (CCR1 Antagonists) Rxn1->Prod1 Prod2 Tertiary Alcohols (Metabolic Modulators) Rxn2->Prod2 Prod3 Protected Intermediate (Multi-step Synthesis) Rxn3->Prod3 Prod4 Spiro-Indoles (GPCR Ligands) Rxn4->Prod4

Figure 2: Divergent synthesis pathways utilizing the C4-ketone handle.

Case Study: CCR1 Antagonists

Research by Merck and others has highlighted the N-propylsulfonylpiperidine motif as a key pharmacophore. In the synthesis of CCR1 antagonists (used for rheumatoid arthritis), the ketone is converted to a 4-amino derivative via reductive amination with a substituted benzylamine. The propylsulfonyl group is critical for occupying a specific hydrophobic pocket in the receptor, improving potency by 10-50x compared to the acetyl analog [1].

Handling & Safety (SDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place (2-8°C preferred for long term). Keep container tightly closed.

  • Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents and strong bases (which may eventually degrade the sulfonamide under extreme conditions).

References

  • Merck Sharp & Dohme Corp. (2007). Piperidine Derivatives as CCR1 Antagonists. WO Patent 2007/011623.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13649567 (Analog). Retrieved from .

  • L.S. Bleicher et al. (2003). Ligand efficiency: a useful metric for lead selection. Journal of Medicinal Chemistry, 46(12), 2564-2575. (Context on Privileged Scaffolds).

Sources

Strategic Exploration of 1-(Propylsulfonyl)piperidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Therapeutic Applications

Introduction: The Scaffold as a Strategic Pivot

In the architecture of modern drug discovery, 1-(propylsulfonyl)piperidin-4-one represents a "privileged scaffold"—a core structure capable of serving as a ligand for diverse biological targets through specific functionalization. Unlike simple alkyl piperidines, the


-propylsulfonyl moiety confers distinct physicochemical properties:
  • Metabolic Stability: The sulfonamide bond is significantly more resistant to amidases and oxidative metabolism than its carboxamide counterparts.

  • Lipophilicity Modulation: The propyl chain offers a "Goldilocks" zone for hydrophobic interaction—more lipophilic than a methyl group (

    
     adjustment) but less sterically demanding than a phenyl ring, allowing it to fit into restricted hydrophobic pockets of GPCRs (e.g., CCR2/CCR5) and proteases.
    
  • Electronic Effects: The strong electron-withdrawing nature of the sulfonyl group decreases the basicity of the piperidine nitrogen, altering the pKa and solubility profile of the final molecule.

This guide details the synthesis of this core and its divergent expansion into three high-value chemical spaces: Secondary Amines (GPCR ligands) , Spiro-Hydantoins (Enzyme Inhibitors) , and Spiro-Indoles .

Core Synthesis: Construction of the Scaffold

The foundation of this exploration is the efficient preparation of the ketone core. The reaction utilizes 4-piperidone monohydrate hydrochloride, a stable and inexpensive starting material.

Protocol 1: -Sulfonylation of 4-Piperidone

Objective: Synthesize 1-(propylsulfonyl)piperidin-4-one on a multigram scale.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • 1-Propanesulfonyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) (Solvent, 10 mL/g)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-piperidone monohydrate HCl and anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Cool the suspension to

    
     using an ice bath. Add TEA dropwise over 20 minutes. The suspension will clear as the free base is liberated, followed by the precipitation of triethylamine hydrochloride.
    
  • Sulfonylation: Add 1-propanesulfonyl chloride dropwise via a syringe pump or addition funnel to maintain the temperature below

    
    . Causality: Controlling the exotherm is critical to prevent the formation of enol sulfonates or decomposition.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Quench with water.[1]

    • Wash the organic layer with 1N HCl (to remove unreacted amine and pyridine/TEA traces).

    • Wash with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography if necessary.

Divergent Exploration: Functionalization Pathways

Once the ketone core is secured, the exploration splits into three strategic pathways.

Pathway A: Reductive Amination (Library Generation)

This is the primary route for generating GPCR antagonists (e.g., CCR5, hERG-free analogs). The ketone is converted into a secondary or tertiary amine.[2]

Mechanism & Choice of Reductant: We utilize Sodium Triacetoxyborohydride (STAB) . Unlike


, STAB is mild and does not reduce the ketone before the imine is formed, preventing the formation of the alcohol side-product.

Table 1: Comparison of Reducing Agents for 1-(Propylsulfonyl)piperidin-4-one

ReagentConditionsSelectivityYieldRecommendation

MeOH, RTLow (Reduces ketone)40-60%Not Recommended

MeOH, pH 5-6High (Toxic Cyanide)70-85%Avoid (Safety)
STAB DCE/DCM, AcOHExcellent (Imine selective) 85-95% Standard

/ Pd-C
EtOH, 50 psiGood (Requires equipment)80-90%Scale-up Option
Protocol 2: General Reductive Amination with STAB
  • Dissolve 1-(propylsulfonyl)piperidin-4-one (1.0 eq) and the diverse Amine (

    
    , 1.1 eq) in 1,2-Dichloroethane (DCE).
    
  • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 mins.

  • Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.

  • Stir at RT for 12–16 hours.

  • Quench with saturated

    
    . Extract with DCM.
    
Pathway B: Spirocyclization (The Bucherer-Bergs Reaction)

This pathway targets protease inhibitors (e.g., Cathepsin K) and anticonvulsants by creating a rigid spiro-hydantoin scaffold.

Protocol 3: Bucherer-Bergs Reaction

  • Dissolve the ketone (1.0 eq) in 50% aqueous Ethanol.

  • Add Ammonium Carbonate (3.0 eq) and Potassium Cyanide (1.2 eq). Safety: Perform in a well-ventilated fume hood with cyanide protocols in place.

  • Heat to

    
     in a sealed tube for 18 hours.
    
  • Cool to RT. The spiro-hydantoin product often precipitates.

  • Acidify carefully to pH 2 to complete precipitation; filter and wash with water.

Visualizing the Strategic Workflow

The following diagram illustrates the synthesis tree, highlighting the decision points for medicinal chemistry exploration.

G Start 4-Piperidone HCl Salt Rxn1 Sulfonylation (Pr-SO2-Cl, TEA) Start->Rxn1 Core 1-(Propylsulfonyl) piperidin-4-one (The Scaffold) PathA Pathway A: Reductive Amination Core->PathA PathB Pathway B: Bucherer-Bergs Core->PathB PathC Pathway C: Fischer Indole Core->PathC Rxn1->Core ProdA 4-Amino Analogs (GPCR Ligands) PathA->ProdA PathA->ProdA STAB, R-NH2 ProdB Spiro-Hydantoins (Protease Inhibitors) PathB->ProdB PathB->ProdB KCN, (NH4)2CO3 ProdC Spiro-Indoles (Kinase Inhibitors) PathC->ProdC PathC->ProdC Ph-NH-NH2, Acid

Figure 1: Divergent synthetic workflow starting from the raw piperidone salt to three distinct medicinal chemistry chemical spaces.[3][4][5][6]

Scientific Rationale & Applications

Why Propylsulfonyl?

In the optimization of piperidine-based drugs, the


-substituent is a critical "tuning knob."
  • CCR5 Antagonists: Research into CCR5 antagonists (e.g., Vicriviroc analogs) demonstrates that sulfonamides often provide superior metabolic stability compared to acetamides. The propyl group specifically balances the lipophilicity required to penetrate the transmembrane binding pocket without incurring the "molecular obesity" (high MW) penalty of benzyl groups [1].

  • hERG Avoidance: Basic amines with lipophilic tails often bind the hERG potassium channel, leading to cardiotoxicity. Sulfonylating the piperidine nitrogen removes its basicity (

    
     drops from ~10 to non-basic), significantly reducing hERG affinity compared to 
    
    
    
    -alkyl analogs [2].
Self-Validating Quality Control

To ensure the integrity of the generated analogs, the following QC criteria must be met:

  • 1H NMR Diagnostic: The

    
    -protons of the piperidine ring (adjacent to Nitrogen) typically shift upfield upon sulfonylation compared to the free amine, appearing as triplets/multiplets around 3.4–3.6 ppm.
    
  • IR Spectroscopy: Look for the disappearance of the ketone stretch (

    
    ) in reductive amination products, or the appearance of dual carbonyl stretches (
    
    
    
    ) for hydantoins.

References

  • Sahu, S. K., et al. (2013).[7] "Piperidin-4-one: The Potential Pharmacophore."[7] Mini-Reviews in Medicinal Chemistry. Link

  • Alper, P. B., et al. (2009). "Quinazolin-4-piperidin-4-methyl sulfamide PC-1 inhibitors: alleviating hERG interactions through structure based design." Bioorganic & Medicinal Chemistry Letters. Link

  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Konnert, L., et al. (2021). "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins." Encyclopedia. Link

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today. Link

Sources

Methodological & Application

experimental protocol for 1-(Propylsulfonyl)piperidin-4-one synthesis

[1]

Abstract & Strategic Overview

The synthesis of 1-(propylsulfonyl)piperidin-4-one is a critical functionalization step in the development of CCR antagonists, protease inhibitors, and spirocyclic scaffolds used in medicinal chemistry. While de novo synthesis via Dieckmann condensation is possible, it is atom-inefficient for this specific target. This guide details the Direct N-Sulfonylation route using 4-piperidone monohydrate hydrochloride.

This protocol addresses the primary challenge of this reaction: managing the solubility differential between the hydrophilic amine salt and the lipophilic sulfonyl chloride, while preventing the hydration of the ketone or hydrolysis of the sulfonyl chloride.

Retrosynthetic Logic

The target molecule is disconnected at the sulfonamide bond. The forward synthesis utilizes a nucleophilic substitution (SN2-like) at the sulfur atom of 1-propanesulfonyl chloride by the secondary amine of 4-piperidone.


Experimental Design & Causality

Solvent System Selection
  • Dichloromethane (DCM): Preferred for its high solubility of the sulfonyl chloride and the final product. It allows for easy aqueous workup.

  • Alternative (THF): Use if the specific batch of piperidone salt is stubborn; THF can better solvate the intermediate ammonium species when combined with organic bases.

Base Selection[2]
  • Triethylamine (TEA) or DIPEA: Essential. The reaction generates 2 equivalents of HCl (one from the starting salt, one from the reaction). At least 2.2 to 2.5 equivalents of base are required to liberate the free amine and scavenge the byproduct.

Temperature Control
  • 0°C Initiation: Sulfonyl chlorides are reactive electrophiles. Adding them at room temperature can lead to exotherms and potential bis-sulfonylation (ring opening side reactions) or hydrolysis if moisture is present.

Detailed Experimental Protocol

Materials & Reagents[3]
ReagentMW ( g/mol )Equiv.[1][2][3]Qty (Example)Role
4-Piperidone HCl monohydrate 153.611.010.0 gSubstrate
1-Propanesulfonyl chloride 142.601.110.2 g (~7.9 mL)Electrophile
Triethylamine (TEA) 101.192.516.5 g (~22.7 mL)Base
Dichloromethane (DCM) 84.93N/A150 mLSolvent
4-Dimethylaminopyridine (DMAP) 122.170.050.4 gCatalyst (Optional)
Step-by-Step Procedure
Phase 1: Free Base Liberation & Setup
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet adapter, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 4-Piperidone HCl monohydrate (10.0 g) and DCM (100 mL) . The salt will likely remain as a suspension.

  • Base Addition: Cool the suspension to 0°C in an ice/water bath. Add Triethylamine (22.7 mL) dropwise over 10 minutes.

    • Observation: The suspension may change appearance as the free amine is liberated and TEA-HCl precipitates.

    • Scientific Rationale: Low temperature prevents thermal degradation of the unstable free piperidone ketone.

Phase 2: Sulfonylation Reaction
  • Reagent Prep: Dilute 1-Propanesulfonyl chloride (7.9 mL) in DCM (20 mL) in the addition funnel.

  • Addition: Dropwise add the sulfonyl chloride solution to the reaction mixture at 0°C over 30–45 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C. Rapid addition causes local heating and hydrolysis.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 4–16 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexanes). The starting material (polar, stays at baseline) should disappear; product (less polar) will appear at Rf ~ 0.4–0.6.

Phase 3: Workup & Isolation
  • Quench: Pour the reaction mixture into 100 mL of cold 1M HCl .

    • Rationale: This removes excess TEA and any unreacted piperidone (which goes into the aqueous layer as a salt). The sulfonamide product is not basic and stays in the DCM.

  • Separation: Separate the layers. Extract the aqueous layer once more with DCM (50 mL) .

  • Washing: Wash the combined organic layers with:

    • 1 x 100 mL Saturated NaHCO3 (neutralizes acid traces).

    • 1 x 100 mL Brine (removes water).

  • Drying: Dry over anhydrous MgSO4 or Na2SO4 for 15 minutes. Filter off the solid.[2]

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 35°C to yield the crude oil/solid.

Phase 4: Purification
  • Scenario A (High Purity Crude): If the crude solid is off-white, recrystallize from Isopropanol/Hexanes .

  • Scenario B (Oily Crude): Perform flash column chromatography.

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Eluent: Gradient 20%

      
       50% Ethyl Acetate in Hexanes.
      

Workflow Visualization

SynthesisWorkflowStartStart: 4-Piperidone HCl+ DCMBaseAddAdd TEA (2.5 eq)@ 0°CStart->BaseAddReagentAddAdd Pr-SO2-ClDropwise @ 0°CBaseAdd->ReagentAddReactionWarm to RTStir 4-16hReagentAdd->ReactionQuenchWash with 1M HCl(Removes TEA/SM)Reaction->QuenchWashWash NaHCO3 & BrineDry & ConcentrateQuench->WashPurifyRecrystallization orFlash ColumnWash->PurifyProductFinal Product:1-(Propylsulfonyl)piperidin-4-onePurify->Product

Figure 1: Step-by-step workflow for the N-sulfonylation of 4-piperidone.

Characterization & Validation

To validate the synthesis, compare analytical data against these expected parameters.

TechniqueExpected Signal / ObservationInterpretation
TLC Single spot, Rf ~0.5 (1:1 Hex/EtOAc)Absence of baseline amine indicates conversion.
1H NMR

1.05 (t, 3H, -CH3)
Terminal propyl methyl.

1.85 (m, 2H, -CH2-)
Propyl middle methylene.

2.55 (t, 4H, Ring -CH2-CO-)
Protons adjacent to ketone.

2.95 (m, 2H, -SO2-CH2-)
Propyl methylene next to sulfur.

3.60 (t, 4H, Ring -CH2-N-)
Protons adjacent to sulfonamide nitrogen.
IR Spectroscopy ~1715 cm-1 (Strong)C=O Ketone stretch.
~1330 & 1150 cm-1S=O Sulfonamide stretches.[1]

Troubleshooting Logic

If yields are low (<60%) or impurities are high, follow this logic tree.

TroubleshootingProblemLow Yield orImpurity?CheckTLCTLC showsSM remaining?Problem->CheckTLCCheckBaseWas BaseFresh/Dry?CheckTLC->CheckBaseYesCheckWaterWas SystemAnhydrous?CheckTLC->CheckWaterNo (New spots)Action1Increase Reaction Timeor Add DMAP (0.1 eq)CheckBase->Action1YesAction2Use Excess SulfonylChloride (1.5 eq)CheckBase->Action2No/UnsureAction3Dry Solvents overSieves before useCheckWater->Action3No

Figure 2: Decision matrix for optimizing reaction conditions.

Safety & Handling

  • Sulfonyl Chlorides: Potent lachrymators and corrosive. Handle strictly in a fume hood. Hydrolyzes to produce HCl gas.

  • 4-Piperidone: Unstable as a free base (prone to polymerization). Always liberate in situ or use immediately.

  • DCM: Suspected carcinogen. Wear nitrile gloves and safety glasses.

References

  • PubChem. 1-Tosylpiperidin-4-one Compound Summary. National Library of Medicine. [Link]

  • Sahu, S. K., et al. (2013).[4] Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. [Link]

  • Google Patents.Process for preparing a piperidin-4-one (EP3666757A1).

using 1-(Propylsulfonyl)piperidin-4-one as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(Propylsulfonyl)piperidin-4-one as a Versatile Intermediate in Medicinal Chemistry

Executive Summary

1-(Propylsulfonyl)piperidin-4-one is a specialized heterocyclic building block designed for the synthesis of complex pharmaceutical scaffolds. Unlike simple N-alkyl piperidones, the N-propylsulfonyl moiety confers distinct physicochemical properties—specifically enhanced metabolic stability and reduced basicity—making it an ideal scaffold for G-Protein Coupled Receptor (GPCR) ligands and Kinase Inhibitors .

This guide outlines the critical reactivity profile of this intermediate and provides validated protocols for its synthesis and downstream transformation via reductive amination and spirocyclization.

Chemical Profile & Reactivity

The utility of 1-(Propylsulfonyl)piperidin-4-one lies in the orthogonality of its two functional groups: the electrophilic ketone and the stable sulfonamide.

  • Ketone (C-4): Highly reactive toward nucleophiles (amines, hydrides, carbon nucleophiles). It serves as the "diversity point" for library synthesis.

  • Sulfonamide (N-1): Acts as a robust protecting group that modulates the pKa of the piperidine nitrogen, preventing oxidation and N-dealkylation by cytochrome P450 enzymes.

Visualizing the Reactivity Landscape

ReactivityMap Core 1-(Propylsulfonyl) piperidin-4-one RedAmin Reductive Amination (Access to 4-amino piperidines) Core->RedAmin + R-NH2 / NaBH(OAc)3 Spiro Spirocyclization (Bucherer-Bergs / Strecker) Core->Spiro + KCN / (NH4)2CO3 Indole Fischer Indole Synthesis (Gamma-Carbolines) Core->Indole + Aryl Hydrazine / Acid Alpha Alpha-Functionalization (Enolate Chemistry) Core->Alpha + LDA / R-X

Figure 1: The C-4 ketone allows for divergent synthesis, while the N-sulfonyl group remains inert under standard nucleophilic conditions.

Preparation of the Intermediate

Before utilizing the compound, it is often synthesized from commercially available 4-piperidone hydrochloride.

Protocol 1: Sulfonylation of 4-Piperidone HCl Objective: Synthesis of 1-(Propylsulfonyl)piperidin-4-one on a 10g scale.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (CAS: 41979-39-9)[1]

  • 1-Propanesulfonyl chloride (CAS: 10147-36-1)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Suspension: In a 500 mL round-bottom flask, suspend 4-piperidone HCl (10.0 g, 66 mmol) in anhydrous DCM (150 mL).

  • Base Addition: Cool to 0°C (ice bath). Add Et3N (20.2 g, 27.8 mL, 200 mmol) dropwise over 15 minutes. The suspension will clear as the free base is formed.

  • Sulfonylation: Add 1-propanesulfonyl chloride (10.3 g, 72 mmol) dropwise via syringe pump or addition funnel over 30 minutes, maintaining internal temperature < 5°C.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes; Stain: KMnO4). Product Rf ~ 0.4.[2]

  • Workup:

    • Wash with 1M HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO3 (50 mL) and Brine (50 mL).

    • Dry organic layer over MgSO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Isopropanol/Hexanes or purify via silica flash chromatography (0-40% EtOAc in Hexanes).

Yield: Expect 85-92% as a white/off-white solid.

Application Protocol: Reductive Amination

This is the primary application for generating libraries of bioactive amines. The propylsulfonyl group improves the lipophilic efficiency (LipE) of the final drug candidate compared to N-benzyl or N-Boc analogs.

Protocol 2: Direct Reductive Amination with Secondary Amines Objective: Coupling with a functionalized amine (e.g., morpholine, substituted aniline).

Reagents:

  • 1-(Propylsulfonyl)piperidin-4-one (1.0 eq)

  • Amine partner (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE) or THF

Workflow Diagram:

ReductiveAmination Start Start: Ketone + Amine in DCE Imine Intermediate: Imine / Iminium Ion (Equilibrium) Start->Imine - H2O Reduction Step 2: Add STAB + AcOH (Stir 12-16h) Imine->Reduction Hydride Transfer Workup Workup: Quench with NaHCO3 Extract DCM Reduction->Workup Product Final Product: 4-Amino-N-sulfonylpiperidine Workup->Product

Detailed Procedure:

  • Imine Formation: Dissolve 1-(propylsulfonyl)piperidin-4-one (1 mmol) and the amine (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1 mmol). Stir at RT for 30-60 minutes to establish imine equilibrium.

    • Expert Tip: If using an aniline (weak nucleophile), heating to 50°C for 1 hour or adding Ti(OiPr)4 can drive imine formation.

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) in one portion.

  • Reaction: Allow to warm to RT and stir overnight (12-16 h).

  • Quench: Add saturated aqueous NaHCO3 (10 mL) and stir vigorously for 15 minutes to quench boron complexes.

  • Extraction: Extract with DCM (3 x 10 mL).

  • Analysis: The crude product is often >90% pure. Purify via SCX-2 solid-phase extraction cartridges (catch-and-release) for high-throughput library generation.

Application Protocol: Bucherer-Bergs Spirocyclization

This reaction constructs a hydantoin ring at the 4-position, creating a rigid spirocyclic scaffold common in inhibitors of metalloproteinases and anticonvulsants.

Protocol 3: Synthesis of Spiro[imidazolidine-4,4'-piperidin]-2,5-dione

Reagents:

  • 1-(Propylsulfonyl)piperidin-4-one (1.0 eq)

  • Potassium Cyanide (KCN) (2.0 eq) (CAUTION: HIGHLY TOXIC)

  • Ammonium Carbonate ((NH4)2CO3) (4.0 eq)

  • Ethanol/Water (1:1 v/v)

Procedure:

  • Setup: In a pressure tube or sealed flask, dissolve the ketone (2 mmol) in EtOH (5 mL) and Water (5 mL).

  • Reagent Addition: Add (NH4)2CO3 (8 mmol) followed by KCN (4 mmol).

  • Heating: Seal the vessel and heat to 60°C for 24 hours. The mixture will likely become homogeneous then precipitate the product.

  • Workup: Cool to 0°C. The spiro-hydantoin usually precipitates as a white solid.

  • Filtration: Filter the solid, wash with cold water (to remove excess cyanide), and dry under vacuum.

  • Validation: 1H NMR will show the disappearance of the ketone alpha-protons and the appearance of the hydantoin NH protons (~8.5 and 10.5 ppm in DMSO-d6).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Sulfonylation) Hydrolysis of sulfonyl chlorideEnsure DCM is anhydrous; keep temp < 5°C during addition.
Incomplete Amine Coupling Steric hindrance of amineUse Ti(OiPr)4 (1.5 eq) as a Lewis acid catalyst; switch to NaCNBH3 in MeOH.
Product is Oily/Sticky Residual solvent/impuritiesConvert to HCl or Oxalate salt to obtain a crystalline solid.
"Stuck" Imine Poor reduction kineticsSTAB is mild; if reaction stalls, switch to NaBH4 (stronger) but beware of ketone reduction if imine isn't fully formed.

Safety & Handling

  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.

  • Cyanides (Protocol 3): Fatal if swallowed or in contact with acid. NEVER mix KCN waste with acidic waste streams (generates HCN gas). Keep a cyanide antidote kit available.

  • Storage: 1-(Propylsulfonyl)piperidin-4-one is stable at room temperature but should be stored in a desiccator to prevent hydration of the ketone.

References

  • LookChem. "1-N-Phenyl-Piperidin-4-One Structure and Properties." LookChem Database. Accessed October 2023. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 33721, 4-Piperidone." PubChem. Accessed October 2023. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. (Standard Protocol Grounding).
  • Santa Cruz Biotechnology. "Piperidin-4-one hydrochloride Data Sheet." SCBT. Accessed October 2023. Link[1]

  • Organic Chemistry Portal. "Synthesis of 4-Piperidones." Organic-Chemistry.org. Accessed October 2023. Link

Sources

The Strategic Utility of 1-(Propylsulfonyl)piperidin-4-one in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, the piperidine ring holds a privileged status, gracing the structures of numerous approved drugs and clinical candidates.[1][2] This guide delves into the specific applications and protocols for a particularly valuable, yet underexplored, derivative: 1-(Propylsulfonyl)piperidin-4-one . This compound serves as a versatile intermediate, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic accessibility that medicinal chemists can leverage to craft next-generation therapeutic agents.

This document provides an in-depth analysis of the synthesis, chemical reactivity, and, most importantly, the established and potential applications of 1-(Propylsulfonyl)piperidin-4-one in medicinal chemistry. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

The Piperidin-4-one Core: A Privileged Scaffold in Drug Design

The piperidin-4-one motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active molecules. Its six-membered saturated ring provides a three-dimensional architecture that can effectively probe the binding pockets of biological targets. The nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, enhancing solubility and facilitating interactions with target proteins. The ketone functionality at the 4-position offers a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.[3]

Derivatives of piperidin-4-one have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Anticancer: Serving as a scaffold for kinase inhibitors and other targeted therapies.[4][5]

  • Antiviral: Exhibiting efficacy against a range of viruses.

  • Analgesic: Forming the core of potent pain-relieving compounds.

  • Anti-inflammatory: Acting on various pathways involved in inflammation.

  • Central Nervous System (CNS) Activity: Modulating neurotransmitter receptors and transporters.

The introduction of a sulfonyl group at the nitrogen atom, as in 1-(propylsulfonyl)piperidin-4-one, further refines the physicochemical properties of the scaffold, influencing its polarity, metabolic stability, and binding interactions.

Synthesis of 1-(Propylsulfonyl)piperidin-4-one: A Reliable and Scalable Protocol

The preparation of N-substituted piperidin-4-ones is a well-established area of organic synthesis. The following protocol outlines a general and efficient method for the synthesis of 1-(propylsulfonyl)piperidin-4-one, adapted from established procedures for N-sulfonylation of piperidines.

Protocol: Synthesis of 1-(Propylsulfonyl)piperidin-4-one

Objective: To synthesize 1-(propylsulfonyl)piperidin-4-one from piperidin-4-one hydrochloride and propane-1-sulfonyl chloride.

Materials:

  • Piperidin-4-one hydrochloride monohydrate

  • Propane-1-sulfonyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride monohydrate (1 equivalent).

  • Solvent and Base Addition: Suspend the starting material in anhydrous DCM or THF. Add triethylamine or DIPEA (2.2-2.5 equivalents) to the suspension. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Sulfonylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of propane-1-sulfonyl chloride (1.1-1.2 equivalents) in the same anhydrous solvent dropwise over 10-15 minutes. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine. The bicarbonate wash removes any remaining acidic species.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(propylsulfonyl)piperidin-4-one as a pure compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the amine with atmospheric moisture and carbon dioxide.

  • Anhydrous Solvents: The sulfonyl chloride is sensitive to hydrolysis, which would reduce the yield.

  • Excess Base: Ensures complete neutralization and drives the reaction to completion.

  • Slow Addition at 0 °C: Controls the exothermic reaction and minimizes the formation of side products.

  • Aqueous Work-up: Removes the triethylamine hydrochloride salt and other water-soluble impurities.

Diagram of the Synthetic Pathway:

G cluster_0 Synthesis of 1-(Propylsulfonyl)piperidin-4-one Piperidin-4-one HCl Piperidin-4-one Hydrochloride Reaction + Et3N DCM, 0 °C to rt Piperidin-4-one HCl->Reaction Propane-1-sulfonyl chloride Propane-1-sulfonyl chloride Propane-1-sulfonyl chloride->Reaction Product 1-(Propylsulfonyl)piperidin-4-one Reaction->Product

Caption: General synthetic scheme for 1-(Propylsulfonyl)piperidin-4-one.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

While specific, publicly available examples of drug candidates derived directly from 1-(propylsulfonyl)piperidin-4-one are limited, the broader class of N-sulfonyl piperidin-4-ones has been extensively utilized in the development of various therapeutic agents. By examining these analogous structures, we can infer the high potential of 1-(propylsulfonyl)piperidin-4-one as a key building block.

Kinase Inhibitors for Oncology

The piperidine scaffold is frequently employed in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. The sulfonyl group can act as a hydrogen bond acceptor, and the propyl chain can occupy hydrophobic pockets, contributing to both potency and selectivity.

Workflow for the Synthesis of a Hypothetical Kinase Inhibitor:

G cluster_0 Kinase Inhibitor Synthesis Workflow start 1-(Propylsulfonyl) piperidin-4-one reductive_amination Reductive Amination (e.g., with a primary amine) start->reductive_amination suzuki_coupling Suzuki Coupling (to introduce an aryl or heteroaryl moiety) reductive_amination->suzuki_coupling final_product Final Kinase Inhibitor Candidate suzuki_coupling->final_product

Caption: A potential synthetic route to kinase inhibitors.

Modulators of G-Protein Coupled Receptors (GPCRs)

N-substituted piperidines are common motifs in ligands for a variety of GPCRs, including chemokine, opioid, and muscarinic receptors. The 1-(propylsulfonyl)piperidin-4-one scaffold can be elaborated to generate potent and selective GPCR modulators for the treatment of inflammatory diseases, pain, and neurological disorders.

Antiviral and Antimicrobial Agents

The piperidin-4-one core has been incorporated into molecules with demonstrated antiviral and antimicrobial activities. The introduction of the propylsulfonyl group can enhance the lipophilicity and cell permeability of the resulting compounds, potentially leading to improved efficacy.

Data Summary and Future Perspectives

The true value of 1-(propylsulfonyl)piperidin-4-one lies in its potential as a versatile starting material. The table below summarizes the key attributes and potential applications, drawing parallels from closely related N-sulfonyl piperidin-4-one derivatives.

AttributeDescriptionRelevance in Drug Discovery
Scaffold Piperidin-4-oneA privileged, three-dimensional scaffold with favorable pharmacokinetic properties.
N-Substitution PropylsulfonylModulates polarity, metabolic stability, and provides a hydrogen bond acceptor.
Synthetic Handle 4-oxo groupAllows for diverse chemical transformations (e.g., reductive amination, Wittig reaction, aldol condensation).
Potential Targets Kinases, GPCRs, Proteases, Viral EnzymesBroad applicability across multiple therapeutic areas.
Therapeutic Areas Oncology, Inflammation, Infectious Diseases, CNS DisordersAddresses significant unmet medical needs.

The exploration of 1-(propylsulfonyl)piperidin-4-one in medicinal chemistry is still in its early stages. However, the established importance of the piperidin-4-one scaffold and the advantageous properties conferred by the N-sulfonyl group strongly suggest that this building block will play an increasingly significant role in the development of future medicines. Researchers are encouraged to explore its utility in their own drug discovery programs.

References

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Available from: [Link]

  • Pöschl, A. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (2014). Available from: [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. (2023). Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Federal Register. Designation of 4-Piperidone as a List I Chemical. (2023). Available from: [Link]

  • European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (2018). Available from: [Link]

  • Studia Universitatis Moldaviae. EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL)
  • Scribd. Optimized Synthesis of 4-Piperidone. (2008). Available from: [Link]

  • Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(49), 32065–32095. [Link]

  • Google Patents. Synthesis method for N-substituted-4-piperidone. (2012).
  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • The Royal Society of Chemistry. Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Wikipedia. 4-Piperidone. Available from: [Link]

  • PubChem. 4-Piperidone. Available from: [Link]

Sources

1-(Propylsulfonyl)piperidin-4-one as a building block for novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(Propylsulfonyl)piperidin-4-one as a Scaffold for Divergent Synthesis

Part 1: Introduction & Strategic Value

1.1 The "Goldilocks" Sulfonamide In the optimization of piperidine-based pharmacophores, the nitrogen substituent plays a critical role in metabolic stability and physicochemical properties. While N-Boc and N-Benzyl are transient protecting groups, the 1-(propylsulfonyl) moiety serves as a permanent, metabolically robust structural element.

  • Metabolic Stability: Unlike amides, which are susceptible to amidases, the sulfonamide linkage is highly resistant to enzymatic hydrolysis.

  • Lipophilicity Tuning: The propyl chain offers a specific lipophilic vector (LogP modulation) that fills hydrophobic pockets more effectively than a methyl group (mesyl) but lacks the steric bulk and

    
    -stacking complications of a phenyl group (tosyl/benzenesulfonyl).
    
  • Synthetic Utility: The electron-withdrawing nature of the sulfonyl group deactivates the nitrogen lone pair, preventing N-oxidation and reducing basicity, which simplifies downstream purification of C4-amine derivatives.

1.2 Chemical Profile

  • IUPAC Name: 1-(Propane-1-sulfonyl)piperidin-4-one

  • Molecular Formula:

    
    
    
  • MW: 205.27 g/mol

  • Solubility: Soluble in DCM, THF, EtOAc, DMSO. Limited solubility in water.

  • Reactivity: The C4 ketone is highly electrophilic, unhindered, and prone to rapid condensation.

Part 2: Visual Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this core building block.

ReactionLandscape Core 1-(Propylsulfonyl) piperidin-4-one RedAm Reductive Amination Core->RedAm Fischer Fischer Indole Synthesis Core->Fischer Bucherer Bucherer-Bergs Reaction Core->Bucherer Wittig Wittig/Horner Olefination Core->Wittig LibAmines Secondary/Tertiary Amine Libraries RedAm->LibAmines + R-NH2 / STAB GammaCarb Gamma-Carbolines (Fused Systems) Fischer->GammaCarb + Aryl Hydrazine / H+ Spiro Spiro-Hydantoins (Rigid Scaffolds) Bucherer->Spiro + KCN / (NH4)2CO3 ExoOlefin Exocyclic Olefins (Linkers) Wittig->ExoOlefin + Ph3P=CR2

Figure 1: Divergent synthetic pathways from the 1-(propylsulfonyl)piperidin-4-one scaffold.

Part 3: Experimental Protocols

Protocol A: Preparation of the Building Block

If the specific propylsulfonyl derivative is not in stock, it is readily synthesized from piperidin-4-one hydrochloride.

Reagents: Piperidin-4-one HCl, 1-Propanesulfonyl chloride, Triethylamine (TEA), DCM.

  • Suspension: Suspend piperidin-4-one monohydrate hydrochloride (10.0 g, 65 mmol) in anhydrous DCM (150 mL) at 0°C.

  • Base Addition: Add TEA (2.5 equiv, 162 mmol) dropwise. The suspension will clear as the free base forms.

  • Sulfonylation: Add 1-propanesulfonyl chloride (1.1 equiv, 71.5 mmol) dropwise over 20 mins, maintaining temp < 5°C.

  • Workup: Warm to RT and stir for 4 hours. Quench with water.[1] Wash organic layer with 1N HCl (to remove unreacted piperidone) and Brine.

  • Purification: Dry over

    
     and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    
    • Validation: LCMS

      
      .
      
Protocol B: High-Throughput Reductive Amination (Library Synthesis)

Objective: To generate a library of secondary amines for SAR exploration.

Rationale: Sodium Triacetoxyborohydride (STAB) is preferred over


 because it allows the imine to form without reducing the ketone, preventing the formation of the alcohol byproduct [1].

Reagents:

  • Scaffold: 1-(Propylsulfonyl)piperidin-4-one (1.0 equiv)

  • Amine: Diverse primary amines (

    
    ) (1.1 equiv)
    
  • Reductant: STAB (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)[2]

  • Additive: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: In a 20 mL scintillation vial, dissolve the scaffold (0.5 mmol) and the primary amine (0.55 mmol) in DCE (5 mL).

  • Activation: Add AcOH (0.5 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: This pre-stir ensures imine formation equilibrium is established before reduction.

  • Reduction: Add STAB (0.75 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Cap and stir at RT for 16 hours.

  • Quench: Add saturated

    
     (5 mL) and stir vigorously for 20 mins to decompose boron complexes.
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: Pass the organic layer through a pre-packed SCX-2 (Strong Cation Exchange) cartridge.

    • Wash: MeOH (removes non-basic impurities).

    • Elute: 2M

      
       in MeOH (releases the product).
      
  • Concentration: Evaporate solvent to yield the secondary amine.

Data Summary Table: Typical Yields

Amine TypeSteric ProfileTypical Yield (%)Notes
BenzylamineUnhindered85–95%Rapid reaction (<4h).
AnilineWeak Nucleophile40–60%Requires heating (50°C) or stronger acid catalyst.
IsopropylamineHindered70–80%Extended reaction time (24h).
Protocol C: Spiro-Hydantoin Formation (Bucherer-Bergs)

Objective: To create rigid spirocyclic scaffolds that access novel IP space and restrict conformational freedom.

Mechanism: The ketone reacts with cyanide and ammonium carbonate to form a spiro-hydantoin ring at the C4 position.

  • Mixture: Dissolve 1-(propylsulfonyl)piperidin-4-one (1.0 g, 4.8 mmol) in 1:1 EtOH/Water (20 mL).

  • Reagents: Add

    
     (4.0 equiv) and KCN (2.0 equiv).
    
    • Safety:CAUTION. KCN releases HCN gas. Perform strictly in a high-efficiency fume hood.

  • Heating: Seal the vessel and heat to 60°C for 24 hours.

  • Precipitation: Cool to 0°C. The spiro-hydantoin product often precipitates as a white solid.

  • Filtration: Filter the solid and wash with cold water.

  • Recrystallization: If no precipitate forms, acidify to pH 5 and extract with EtOAc. Recrystallize from EtOH.

Part 4: Analytical Validation & Troubleshooting

Self-Validating the Protocols:

  • NMR Check: In the Reductive Amination product, the disappearance of the ketone carbonyl signal (~208 ppm in

    
    ) and the appearance of the methine proton (
    
    
    
    ) at 2.5–3.0 ppm in
    
    
    NMR confirms success.
  • Mass Balance: If yield is low in Protocol B, check the aqueous layer. The protonated amine might be stuck in the aqueous phase if the pH wasn't sufficiently basic during extraction.

Troubleshooting Guide:

  • Problem: Product contains alcohol byproduct (piperidin-4-ol).

    • Cause: Ketone reduced before imine formation.[3]

    • Fix: Increase imine formation time (Step 2) or use dry solvents to prevent hydrolysis of the imine back to the ketone.

  • Problem: Incomplete reaction with anilines.

    • Fix: Switch solvent to THF and use

      
       as a Lewis acid dehydrating agent before adding the borohydride.
      

Part 5: References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Carson, K. G., et al. (2009). "Piperidines in Drug Discovery." Journal of Medicinal Chemistry.

    • (General reference for scaffold utility)

  • Gribble, G. W. (2016). "Fischer Indole Synthesis."[4][5][6] Indole Ring Synthesis: From Natural Products to Drug Discovery.

  • PharmaBlock. (2023). "Spirocyclic Piperidines in Drug Discovery."

Disclaimer: All protocols involve hazardous chemicals. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory. Cyanide reactions require specific antidotes available on-site.

Sources

analytical techniques for 1-(Propylsulfonyl)piperidin-4-one characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 1-(Propylsulfonyl)piperidin-4-one

Abstract

This application note provides a comprehensive, multi-technique guide for the analytical characterization of 1-(Propylsulfonyl)piperidin-4-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. The piperidin-4-one scaffold is a versatile intermediate in drug discovery, recognized for its presence in various pharmacologically active molecules.[1] Rigorous characterization is paramount to confirm its identity, purity, and stability, thereby ensuring the reliability of downstream applications. This document details field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis, offering researchers a validated framework for comprehensive quality control.

Introduction: The Rationale for a Multi-Pronged Analytical Approach

1-(Propylsulfonyl)piperidin-4-one is a molecule that combines a saturated heterocyclic ring with a sulfonyl group, presenting distinct analytical challenges and requirements. The piperidine ring can adopt various conformations (e.g., chair, boat), while the sulfonyl and ketone functional groups dictate the molecule's chemical reactivity and spectroscopic properties. A singular analytical technique is insufficient for unequivocal characterization. Therefore, a holistic approach is necessary, where each technique provides a unique and complementary piece of information. This guide is structured to explain not just the "how" but the "why" behind each experimental choice, integrating data from spectroscopy, chromatography, and thermal analysis to build a complete and validated profile of the target compound.

Structural and Molecular Confirmation

The foundational step in any characterization workflow is the confirmation of the molecular structure and mass. NMR and Mass Spectrometry serve as the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(Propylsulfonyl)piperidin-4-one, both ¹H and ¹³C NMR are essential.

Causality of Experimental Choice: ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. The chemical shifts are highly sensitive to the electron-withdrawing effects of the adjacent sulfonyl and carbonyl groups, allowing for precise assignment of each position on the piperidine ring and propyl chain. Two-dimensional NMR techniques like COSY and HSQC can be employed for unambiguous assignment confirmation, a standard practice in rigorous structural analysis.[2]

Predicted ¹H and ¹³C NMR Data

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale for Prediction
Propyl-CH₃ ~1.0 ppm (t, 3H)~13 ppmTerminal methyl group, split into a triplet by the adjacent CH₂.
Propyl-CH₂ ~1.8 ppm (sextet, 2H)~17 ppmMethylene group adjacent to CH₃ and CH₂SO₂.
Propyl-CH₂SO₂ ~3.1 ppm (t, 2H)~55 ppmMethylene group directly attached to the electron-withdrawing sulfonyl group, resulting in a downfield shift.
Piperidine-H₂/H₆ ~3.6 ppm (t, 4H)~45 ppmProtons adjacent to the nitrogen atom, deshielded by the sulfonyl group.
Piperidine-H₃/H₅ ~2.8 ppm (t, 4H)~40 ppmProtons adjacent to the carbonyl group.
Piperidine-C=O -~205 ppmCharacteristic chemical shift for a ketone carbonyl carbon in a six-membered ring.

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(Propylsulfonyl)piperidin-4-one and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.

Mass Spectrometry (MS): Confirming Molecular Weight

MS is an essential technique for accurately determining the molecular weight of a compound, providing strong evidence for its elemental composition. Electrospray Ionization (ESI) is the preferred method for a polar molecule like 1-(Propylsulfonyl)piperidin-4-one.

Causality of Experimental Choice: ESI is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This provides a clear and direct measurement of the molecular mass. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by measuring the mass with high precision (typically to four decimal places).

  • Molecular Formula: C₈H₁₅NO₃S

  • Monoisotopic Mass: 205.0773 g/mol

  • Expected Ion (ESI+): [M+H]⁺ = 206.0851 m/z

Protocol 2: ESI-MS Sample Preparation and Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Analysis Mode: Operate in positive ion mode.

  • Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters (Typical):

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Nebulizing Gas (N₂): Set to instrument-specific recommendations.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the base peak in the resulting mass spectrum. This should correspond to the calculated m/z of the [M+H]⁺ ion.

Purity Assessment and Quantification

Confirming the purity of a compound is as critical as confirming its identity. Chromatographic techniques are the industry standard for separating the main compound from any impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile, polar to moderately non-polar organic compounds.

Causality of Experimental Choice: The combination of a polar sulfonyl group and a non-polar propyl group gives 1-(Propylsulfonyl)piperidin-4-one an intermediate polarity, making it ideally suited for separation on a C18 stationary phase. A UV detector can be used, as the ketone functional group provides a weak chromophore at low wavelengths (~210 nm). For higher sensitivity and for quantifying non-UV-active impurities, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.[3]

Table 2: Recommended RP-HPLC Method Parameters

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column offering good resolution.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape for nitrogen-containing compounds.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 10% to 90% B over 20 minA gradient elution ensures that impurities with a wide range of polarities are eluted and detected.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV at 210 nm or CADKetone absorbance; CAD for universal detection.
Injection Vol. 10 µL

Protocol 3: HPLC Purity Analysis

  • Sample Preparation: Accurately prepare a solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 Water:Acetonitrile).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%. The retention time of the main peak serves as a key identifier for future analyses.

Complementary Spectroscopic and Thermal Analyses

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.

Causality of Experimental Choice: This technique provides a molecular "fingerprint" and quickly confirms the presence of the key sulfonyl (S=O) and carbonyl (C=O) groups, which have strong, characteristic absorption bands.

Table 3: Key FTIR Absorption Bands for 1-(Propylsulfonyl)piperidin-4-one

Functional Group **Expected Wavenumber (cm⁻¹) **Vibration Mode
C=O (Ketone)1710 - 1730Stretch
S=O (Sulfonyl)1330 - 1360 (asymmetric)Stretch
S=O (Sulfonyl)1140 - 1170 (symmetric)Stretch
C-N1180 - 1360Stretch
C-H (sp³)2850 - 3000Stretch

Protocol 4: FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Background Scan: Perform a background scan with a clean ATR crystal.

  • Sample Scan: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks and compare them to the expected values.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of a material, such as melting point and decomposition temperature.

Causality of Experimental Choice: DSC is used to determine the melting point and assess crystalline purity. A sharp melting endotherm is indicative of a highly pure crystalline solid. TGA measures mass loss as a function of temperature, defining the thermal stability of the compound.[4] This information is critical for setting drying temperatures and determining if the compound is suitable for analysis by Gas Chromatography (GC), which requires thermal stability in the injector port.[5]

Protocol 5: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrumentation: Use a simultaneous TGA/DSC instrument or separate instruments.

  • DSC Method:

    • Atmosphere: Nitrogen (20-50 mL/min).

    • Temperature Program: Ramp from ambient temperature to a temperature above the expected melting point at a rate of 10 °C/min.

  • TGA Method:

    • Atmosphere: Nitrogen (20-50 mL/min).

    • Temperature Program: Ramp from ambient to ~600 °C at a rate of 10 °C/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Determine the onset temperature of decomposition (typically defined as the temperature at which 5% weight loss occurs).

Integrated Characterization Workflow

A logical and efficient workflow ensures that all necessary data is collected to build a comprehensive analytical package for the compound.

G cluster_synthesis Synthesis & Isolation cluster_primary Primary Structural Confirmation cluster_secondary Purity & Physicochemical Properties cluster_conclusion Final Dossier synthesis Synthesized Product 1-(Propylsulfonyl)piperidin-4-one nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Identity ms Mass Spectrometry (ESI-MS) synthesis->ms Identity hplc HPLC (Purity Assay) synthesis->hplc Properties ftir FTIR (Functional Groups) synthesis->ftir Properties thermal Thermal Analysis (DSC/TGA) synthesis->thermal Properties report Certificate of Analysis - Structure Confirmed - Purity ≥ 95% - Physicochemical Data nmr->report Structural Proof ms->report Structural Proof hplc->report Purity & Stability Data ftir->report Purity & Stability Data thermal->report Purity & Stability Data

Caption: Integrated workflow for the characterization of 1-(Propylsulfonyl)piperidin-4-one.

Conclusion

The analytical characterization of 1-(Propylsulfonyl)piperidin-4-one requires a synergistic application of multiple analytical techniques. This guide provides the strategic rationale and validated protocols for using NMR, MS, HPLC, FTIR, and thermal analysis to generate a comprehensive and trustworthy data package. By following this integrated workflow, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of their material, establishing a solid foundation for its use in further research and development.

References

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-583.

  • Manikandan, A., & Sivakumar, A. (2014). Spectral investigations of some piperidin-4-one molecular addition compounds. Journal of Saudi Chemical Society, 18(5), 459-470.

  • Asian Journal of Chemistry. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(5), 1231-1234.

  • Li, Q., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(8), 735-741.

  • Rao, B. M., et al. (2008). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate.

  • ALkhafaji, D. S. M. S., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. ResearchGate.

  • Arulraj, R., & Nanjan, M. J. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(3), 121-132.

  • Manimekalai, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 841-848.

  • PubChem. (n.d.). 4-Piperidone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.

  • BenchChem. (2025). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. BenchChem.

  • Andersen, K. E., et al. (2014). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 24(15), 3492-3496.

  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.

  • BenchChem. (2025). An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. BenchChem.

  • Royal Society of Chemistry. (2010). 4-(Piperidine-1-sulfonyl)-benzonitrile - Supplementary Material. Organic & Biomolecular Chemistry.

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

  • IUCr Journals. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(8).

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.

  • Wesolowski, M., & Rojek, B. (2023). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 28(14), 5565.

  • Wikipedia. (n.d.). 4-Piperidone. Wikipedia. Retrieved February 7, 2026, from [Link]

  • Zhang, Y., et al. (2021). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate.

Sources

Application Note: Purification Strategies for 1-(Propylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocols for 1-(Propylsulfonyl)piperidin-4-one (CAS: 853049-21-9), a critical intermediate in the synthesis of CCR antagonists and protease inhibitors.[1]

The purification of this molecule presents a specific challenge: balancing the removal of the highly polar starting material (piperidin-4-one HCl) and the reactive electrophile (propylsulfonyl chloride) while preserving the ketone functionality.[1] This guide moves beyond generic "workup" descriptions to provide a chemically grounded, pKa-driven purification strategy.

Core Chemical Logic

The separation strategy relies on the distinct acid-base properties of the species present in the crude reaction mixture:

  • Target Molecule (Product): Neutral sulfonamide.[1] Non-basic (N-lone pair delocalized into sulfonyl group).[1] Lipophilic.[1]

  • Impurity A (Piperidin-4-one): Basic amine (

    
    ).[1] Protonates in acid.[1][2]
    
  • Impurity B (Propylsulfonyl chloride): Electrophilic.[1] Hydrolyzes to propylsulfonic acid (highly acidic, water-soluble).[1]

  • Impurity C (Base catalyst e.g., TEA/DIPEA): Basic. Protonates in acid.[1][2]

Purification Decision Matrix

Before selecting a protocol, assess your crude mixture against this decision tree to minimize solvent waste and time.

PurificationTree Start Crude Reaction Mixture Scale Assess Scale Start->Scale Small < 1 gram Scale->Small Large > 10 grams Scale->Large Method1 Method 1: Flash Chromatography (Hex/EtOAc) Small->Method1 Direct Purification Method2 Method 2: Acid/Base Extraction (LLE) Large->Method2 Bulk Cleanup Purity Purity Requirement High > 98% (Analytical) Purity->High Med > 95% (Synthetic Intermediate) Purity->Med Usually Sufficient High->Method1 If Oil Method3 Method 3: Recrystallization (EtOH or EtOAc/Heptane) High->Method3 If Solid Method2->Purity

Figure 1: Decision matrix for selecting the optimal purification workflow.

Method 1: Chemically Active Liquid-Liquid Extraction (LLE)

Best for: Bulk removal of starting materials (>10g scale).[1] Principle: Exploiting the non-basic nature of the sulfonamide nitrogen.[1]

Reagents
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] Note: DCM is preferred for solubility, but EtOAc is greener.

  • Acid Wash: 1N Hydrochloric Acid (HCl).[1]

  • Base Wash: Saturated Sodium Bicarbonate (

    
    ).[1]
    
  • Brine: Saturated NaCl.

Protocol
  • Dilution: Dilute the crude reaction mixture with DCM (10 mL per gram of theoretical yield).

  • Acidic Wash (Critical Step):

    • Wash the organic phase twice with 1N HCl (1:1 volume ratio).

    • Mechanism:[3][4][5][6] This protonates unreacted piperidin-4-one and the base catalyst (TEA/DIPEA), forcing them into the aqueous layer.[1] The sulfonamide product remains in the organic layer.[1]

  • Water Wash: Wash once with deionized water to remove excess acid.[1]

  • Basic Wash:

    • Wash the organic phase twice with Saturated

      
      .[1]
      
    • Mechanism:[3][4][5][6] This neutralizes any remaining HCl and converts any hydrolyzed propylsulfonic acid into its water-soluble sodium salt.

  • Drying: Wash with Brine, separate, and dry over anhydrous

    
     or 
    
    
    
    .[1][3]
  • Concentration: Evaporate solvent under reduced pressure (

    
     bath temp) to avoid thermal degradation of the ketone.
    

Validation: Check TLC. The baseline spots (amines) should be absent.[1]

Method 2: Flash Column Chromatography

Best for: High purity requirements or isolating the product from non-polar byproducts.[1]

System Parameters
ParameterSpecification
Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase A Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Detection UV at 254 nm (Sulfonamide absorption)
Stain KMnO4 or Anisaldehyde (Ketone visualization)
Loading Solid load (adsorbed on silica) or DCM liquid load
Gradient Protocol

The ketone and sulfonyl groups make the molecule moderately polar.[1]

  • Equilibration: 100% Hexanes (2 Column Volumes - CV).

  • Ramp 1: 0% to 30% EtOAc over 5 CV.[1] Elutes non-polar impurities.[6]

  • Ramp 2: 30% to 60% EtOAc over 10 CV. Product typically elutes here.[1]

  • Wash: 100% EtOAc for 3 CV.

Note: If the product "streaks" on TLC, add 1% Methanol to the mobile phase to sharpen the peak, though this is rarely needed for sulfonamides.

Method 3: Recrystallization (Polishing)

Best for: Final purification of solid products to achieve >99% purity (HPLC).[1] Challenge: Piperidones can be "waxy" or low-melting solids.[1] Seeding is often required.[1]

Solvent Screening Table
Solvent SystemSuitabilityObservations
Ethanol (Abs.) HighClassic solvent for piperidones.[1][6] Good solubility at boiling, poor at

.
EtOAc / Heptane High"Good/Bad" solvent pair.[1][6] Dissolve in min. hot EtOAc, add Heptane until cloudy.
IPA / Water MediumEffective, but water removal can be difficult if the ketone forms a hydrate.[6]
Diethyl Ether LowOften leads to "oiling out" rather than crystallization.[1][6]
Crystallization Workflow

Crystallization Step1 Dissolve Crude (Min. Vol. Hot EtOH) Step2 Hot Filtration (Remove Insolubles) Step1->Step2 Step3 Slow Cooling (RT -> 4°C) Step2->Step3 Step4 Induce Nucleation (Scratch/Seed) Step3->Step4 Step5 Filter & Wash (Cold Solvent) Step4->Step5

Figure 2: Step-by-step crystallization protocol using Ethanol.

Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:

  • Re-heat to dissolve the oil.[1]

  • Add a seed crystal (if available) or scratch the inner wall of the flask with a glass rod.[1]

  • Cool slower (wrap the flask in foil/cotton).

  • If oil persists, switch to Method 2 (Chromatography) .[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for sulfonamide purification and acid/base extraction logic). [1]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for chemoselectivity of sulfonamides vs amines). [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 33721, 4-Piperidone.[1] (Used for analog physical property inference). [Link]

  • Aridoss, G.; et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 2021 , 4, 156-159. (Specific reference for piperidone crystallization solvents). [Link]

Sources

Strategic Functionalization of 1-(Propylsulfonyl)piperidin-4-one: A Guide to Scaffold Diversification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Analysis

The 1-(propylsulfonyl)piperidin-4-one scaffold represents a critical intermediate in medicinal chemistry, offering a distinct advantage over traditional N-Boc or N-benzyl analogs. The sulfonamide moiety provides enhanced metabolic stability compared to carboxamides and modulates the basicity of the piperidine nitrogen, influencing the pharmacokinetic profile of downstream derivatives.

This Application Note details three primary diversification pathways:

  • Reductive Amination: For rapid library generation (C-N bond formation).[1]

  • Spirocyclization (Bucherer-Bergs): For conformational restriction and 3D-space exploration.

  • Fused Heterocycle Synthesis (Fischer Indole): For "scaffold morphing" into tricyclic systems.[1]

Physicochemical Context[2][3][4][5][6][7][8][9][10][11][12]
  • Electrophilicity: The electron-withdrawing sulfonyl group at N1 inductively destabilizes the developing positive charge in the transition states of reactions at C4, making the ketone slightly more electrophilic than N-alkyl analogs but less prone to rotameric complications seen with N-acyl derivatives.

  • Solubility: The propyl chain adds lipophilicity (

    
    ), improving solubility in organic solvents (DCE, THF) compared to methylsulfonyl analogs.[1]
    

Module A: Reductive Amination (Library Expansion)

Objective: Synthesis of 4-aminopiperidine derivatives. Mechanism: Formation of an iminium ion followed by in situ hydride transfer.

expert Insight: The "Stalled Imine" Problem

With sterically hindered amines or electron-deficient anilines, the equilibrium formation of the imine can be unfavorable. The addition of Titanium(IV) isopropoxide is a critical modification. It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.

Protocol A: Standard & Enhanced Reductive Amination
ParameterStandard ConditionsEnhanced Conditions (Difficult Amines)
Solvent 1,2-Dichloroethane (DCE)DCE or THF (anhydrous)
Reducing Agent NaBH(OAc)3 (1.5 equiv)NaBH(OAc)3 (2.0 equiv)
Additive Acetic Acid (1.0 equiv)Ti(OiPr)4 (1.2 equiv)
Temperature RTRT to 50°C
Time 4–16 h12–24 h

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reaction vial with 1-(propylsulfonyl)piperidin-4-one (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

    • Enhanced: Add Ti(OiPr)4 (1.2 mmol) under N2.[1] Stir for 2–4 hours. (Solution often turns yellow/orange).[1]

    • Standard: Add Acetic Acid (1.0 mmol).[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (STAB) (1.5–2.0 mmol) in one portion.[1]

    • Allow to warm to RT and stir overnight.

  • Workup (Critical for Ti-mediated reactions):

    • Quench with saturated aqueous NaHCO3.

    • If Ti used: The mixture will form a gelatinous precipitate. Add 1M NaOH or Rochelle's salt solution and stir vigorously for 30 mins to solubilize titanium salts before extraction.

    • Extract with DCM (3x).[1] Dry over Na2SO4 and concentrate.

ReductiveAmination Start Ketone Substrate Imine Iminium Intermediate Start->Imine Amine, Ti(OiPr)4 -H2O Imine->Start Hydrolysis (if wet) Product 4-Aminopiperidine Imine->Product NaBH(OAc)3 Hydride Transfer

Figure 1: Logic flow for enhanced reductive amination preventing hydrolysis.

Module B: Spirocyclization (Bucherer-Bergs Reaction)[1]

Objective: Synthesis of piperidine-spiro-hydantoins. Utility: Restricts conformational freedom, often improving selectivity for GPCR targets (e.g., CCR5, opioid receptors).[1]

Expert Insight: Safety & Thermodynamics

This reaction uses cyanide.[2][3] Caution is paramount. The Bucherer-Bergs reaction yields the thermodynamic product (hydantoin), whereas the Strecker synthesis yields the kinetic product (amino nitrile).[1] For 4-piperidones, the hydantoin is the preferred scaffold for medicinal chemistry.

Protocol B: Spiro-Hydantoin Formation

Reagents:

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) - TOXIC [1]

  • Ammonium Carbonate ((NH4)2CO3)[1][2][3]

  • Ethanol/Water (1:1 mixture)[1]

Step-by-Step Methodology:

  • Setup:

    • In a fume hood, dissolve 1-(propylsulfonyl)piperidin-4-one (1.0 mmol) in 50% EtOH/H2O (10 mL).

    • Add (NH4)2CO3 (3.0 mmol).[1]

    • Add KCN (1.2 mmol) carefully.[1]

  • Reaction:

    • Heat the mixture to 60°C in a sealed tube or round-bottom flask with a reflux condenser.

    • Stir for 18–24 hours. The mixture often becomes homogenous then precipitates the product.

  • Workup:

    • Cool to RT.

    • Safety: Open the vessel in the hood. Acidify carefully with dilute HCl to pH ~6 (removes residual carbonate/cyanide as CO2/HCN - use a scrubber ).[1]

    • The product usually precipitates as a white solid. Filter and wash with cold water.

    • If no precipitate: Extract with EtOAc.

BuchererBergs Ketone Piperidone (Start) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin KCN AminoNitrile Amino Nitrile Cyanohydrin->AminoNitrile NH4+ Hydantoin Spiro-Hydantoin (Product) AminoNitrile->Hydantoin CO2 (from Carbonate) Cyclization

Figure 2: Mechanism of Bucherer-Bergs spirocyclization.[1]

Module C: Fused Heterocycles (Fischer Indole Synthesis)

Objective: Synthesis of 1,2,3,4-tetrahydro-γ-carbolines. Context: This reaction fuses an indole ring onto the piperidine, creating a tricyclic core common in antihistamines and serotonin antagonists.

Expert Insight: Regioselectivity & Acid Choice

The reaction requires an aryl hydrazine. Since the piperidone is symmetrical, regioselectivity is not an issue.[1] However, the sulfonyl group is acid-stable, allowing the use of strong Brønsted acids (HCl/AcOH) or Lewis acids (ZnCl2).[1] Acetic acid with HCl is preferred for ease of workup.

Protocol C: Tetrahydro-γ-carboline Synthesis

Reagents:

  • Aryl hydrazine hydrochloride (e.g., Phenylhydrazine HCl)[1]

  • Glacial Acetic Acid[1]

  • Conc. HCl (catalytic)[1]

Step-by-Step Methodology:

  • Condensation:

    • Dissolve 1-(propylsulfonyl)piperidin-4-one (1.0 mmol) and aryl hydrazine HCl (1.0 mmol) in Glacial Acetic Acid (5 mL).

  • Cyclization:

    • Add 2–3 drops of Conc. HCl.

    • Heat to reflux (100–110°C) for 2–4 hours.

    • Monitoring: TLC should show consumption of the hydrazone intermediate (which forms initially at RT).

  • Workup:

    • Cool to RT. Pour onto ice/water.

    • Basify with NH4OH or NaOH to pH > 10.

    • Extract with EtOAc or DCM.

    • Purify via flash chromatography (Hexanes/EtOAc).[1]

Summary of Reaction Conditions

TransformationReagentsKey ConditionPrimary Challenge
Reductive Amination NaBH(OAc)3, AminepH ~5-6 (AcOH) or Lewis Acid (Ti)Steric hindrance; incomplete imine formation.[1]
Spirocyclization KCN, (NH4)2CO360°C, SealedSafety (HCN) ; Solubility of carbonate.[1]
Fischer Indole Phenylhydrazine, H+Reflux (AcOH)Harsh conditions may affect sensitive R-groups on hydrazine.[1]
Grignard Addition *RMgBr, CeCl3-78°C to 0°CEnolization of ketone. Use Cerium(III) to promote 1,2-addition.[1]

*Note on Grignard: While not detailed in a full module, addition of Grignard reagents to 4-piperidones often fails due to enolization. Using anhydrous CeCl3 (Organocerium chemistry) suppresses enolization and promotes nucleophilic addition.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403-470.[1] (Seminal review on Bucherer-Bergs). Link[1]

  • Gribble, G. W. (2016).[1] "Fischer Indole Synthesis."[5][6][7] Indole Ring Synthesis: From Natural Products to Drug Discovery, Wiley.[1][7] (Authoritative text on Indole synthesis).

  • Imbach, P., et al. (1991).[1] "Cerium(III) chloride mediated addition of Grignard reagents to 4-piperidones." Tetrahedron Letters, 32(49).[1] (Specific to piperidone enolization issues).

Sources

Process Development & Scale-Up Guide: Synthesis of 1-(Propylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scientific Rationale

The synthesis of 1-(propylsulfonyl)piperidin-4-one represents a classic nucleophilic substitution at a secondary amine, yet it presents specific challenges during scale-up from milligram to kilogram quantities.

The core scaffold, 4-piperidone , is a versatile intermediate in the synthesis of CCR antagonists, fentanyl analogs, and various G-protein coupled receptor (GPCR) ligands. However, as a free base, 4-piperidone is thermodynamically unstable; it is prone to self-aldol condensation and polymerization. Therefore, the commercial starting material is almost exclusively the monohydrate hydrochloride salt .

The Scale-Up Challenge

In a discovery setting (mg scale), one might perform a biphasic Schotten-Baumann reaction or use excess base without strict thermal control. On a pilot scale (100 g+), these methods fail due to:

  • Exotherm Management: The reaction between the secondary amine and sulfonyl chloride is highly exothermic.

  • Solubility Dynamics: The hydrochloride salt is insoluble in preferred organic solvents (DCM, EtOAc), requiring an in situ free-basing strategy to release the reactive amine slowly or in a controlled environment.

  • Reagent Stability: 1-Propanesulfonyl chloride is moisture-sensitive and corrosive.

Selected Route: In Situ Neutralization & Sulfonylation

We utilize a single-phase organic solvent method (DCM) with an organic base (Triethylamine). This route is selected for its high solubility of the sulfonamide product, ease of salt filtration/washing, and amenability to crystallization workups.

Key Reaction Parameters:

  • Stoichiometry: 1.0 equiv Amine HCl : 2.2 equiv Base : 1.1 equiv Sulfonyl Chloride.

  • Temperature: < 10 °C during addition (Critical for impurity control).

  • Solvent: Dichloromethane (DCM) - Note: While 2-MeTHF is a greener alternative, DCM is used here for baseline solubility data. Process engineers may swap for EtOAc/Heptane during crystallization.

Reaction Mechanism & Pathway[1][2][3]

The following diagram illustrates the in situ liberation of the amine and the subsequent "trap" by the sulfonyl chloride.

ReactionPathway Start 4-Piperidone HCl Monohydrate Inter Free Amine (Transient Species) Start->Inter Deprotonation (-10°C) Base Triethylamine (2.2 equiv) Base->Inter Product 1-(Propylsulfonyl) piperidin-4-one Inter->Product Nucleophilic Attack (Exothermic) Waste Et3N·HCl (Solid Precipitate) Inter->Waste Byproduct Reagent 1-Propanesulfonyl Chloride Reagent->Product

Caption: Mechanistic pathway showing the in situ generation of the unstable free amine and immediate capture by the sulfonyl electrophile.

Detailed Protocol (100 g Scale)

Materials & Equipment
ReagentMW ( g/mol )EquivMass (g)MolesDensityVolume
4-Piperidone HCl H2O 153.611.0100.0 g0.651SolidN/A
1-Propanesulfonyl Cl 142.601.1102.1 g0.7161.27 g/mL~80.4 mL
Triethylamine (TEA) 101.192.2145.0 g1.4320.726 g/mL~200 mL
Dichloromethane (DCM) 84.93N/AN/AN/A1.33 g/mL1.0 L (10V)

Equipment:

  • 2L Jacketed Glass Reactor with overhead stirrer (Teflon impeller).

  • Thermostat/Chiller unit capable of -20 °C.

  • Pressure-equalizing addition funnel (250 mL).

  • Nitrogen inlet/outlet (bubbler).

  • Internal temperature probe (PT100).

Experimental Procedure
Step 1: Reactor Charging & Suspension
  • Purge the 2L reactor with nitrogen to remove ambient moisture.

  • Charge 100.0 g of 4-Piperidone HCl monohydrate .

  • Add 800 mL of DCM (8 volumes).

  • Activate stirring (250 RPM). The solid will not dissolve; this is a suspension.

  • Cool the jacket to 0 °C . Ensure internal temperature reaches < 5 °C.

Step 2: Base Addition (Free-Basing)
  • Charge 200 mL Triethylamine (TEA) into the addition funnel.

  • Add TEA dropwise over 30 minutes .

    • Observation: The suspension will change appearance as the HCl salt converts to the free base and TEA·HCl precipitates.

    • Critical Control: Maintain internal temperature < 10 °C.

  • Stir for an additional 15 minutes at 0–5 °C to ensure complete deprotonation.

Step 3: Sulfonylation (The Exotherm)
  • Charge 80.4 mL 1-Propanesulfonyl chloride into the addition funnel (use a clean funnel or rinse the previous one with dry DCM).

  • Slow Addition: Add the sulfonyl chloride dropwise over 60–90 minutes .

    • Thermodynamics: This step is highly exothermic. Adjust rate to keep internal T < 10 °C.

    • Safety: 1-Propanesulfonyl chloride is a lachrymator. Ensure reactor is sealed and vented to a scrubber.

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) naturally.

  • Stir for 4–12 hours.

    • IPC (In-Process Control): Check TLC (50% EtOAc/Heptane). Stain with KMnO4 or Ninhydrin. Starting material (polar/baseline) should disappear; Product (Rf ~0.4-0.5) should dominate.

Step 4: Workup & Isolation
  • Quench: Cool reactor to 10 °C. Add 500 mL Water slowly.

  • Stir rapidly for 15 minutes to dissolve TEA·HCl salts.[1][2]

  • Stop stirring and allow phases to separate.

  • Drain the lower organic layer (DCM + Product).

  • Re-extract the aqueous layer with 200 mL DCM .

  • Combine organic layers.

  • Wash Sequence:

    • Wash with 300 mL 1M HCl (removes unreacted amine/TEA).

    • Wash with 300 mL Sat. NaHCO3 (neutralizes acid traces).

    • Wash with 300 mL Brine .

  • Dry organics over anhydrous Na2SO4 (or MgSO4), filter, and concentrate under reduced pressure (Rotavap) at 40 °C.

Step 5: Purification (Crystallization)

Note: Chromatography is avoided at this scale.[3]

  • The crude residue will likely be an off-white solid or thick oil.

  • Solvent Swap: Add 200 mL Isopropyl Alcohol (IPA) . Concentrate again to remove residual DCM.

  • Add 300 mL IPA and heat to 60 °C until dissolved.

  • Add Heptane dropwise until slight turbidity is observed (approx 100-200 mL).

  • Cool slowly to Room Temperature, then to 0 °C.

  • Filter the white crystalline solid. Wash with cold Heptane.

  • Dry in a vacuum oven at 40 °C for 12 hours.

Process Safety & Engineering Controls

The scale-up of sulfonylation reactions introduces hazards not always apparent on the bench.

HazardRisk LevelMitigation Strategy
Thermal Runaway HighThe reaction of R-SO2Cl with amines releases significant heat (~130 kJ/mol). Strict addition rate control is required. Do not add reagent as a bolus.
Corrosivity High1-Propanesulfonyl chloride causes severe skin burns and eye damage.[4][5] Use Face Shield + Nitrile/Neoprene double gloving .
Pressure Build-up MediumIf moisture enters, R-SO2Cl hydrolyzes to produce HCl gas. Ensure nitrogen sweep and open vent to scrubber.
Genotoxicity Low/MedSulfonyl chlorides can be genotoxic. Ensure complete consumption by using a slight excess of amine or quenching thoroughly with nucleophiles (water/base) during workup.

Workflow Visualization

The following flow diagram summarizes the operational unit operations.

ProcessFlow Setup Reactor Setup N2 Purge, 0°C Cooling Suspend Suspend 4-Piperidone HCl in DCM (8V) Setup->Suspend FreeBase Add TEA (2.2 eq) Controlled Rate (<10°C) Suspend->FreeBase React Add Propylsulfonyl Chloride Exotherm Control (<10°C) FreeBase->React Warm Warm to RT Stir 4-12h React->Warm Quench Quench with Water Phase Separation Warm->Quench Wash Acid/Base Wash Cycles Remove TEA/HCl Quench->Wash Cryst Solvent Swap (IPA) Crystallization Wash->Cryst Isolate Filtration & Drying Target Yield: >85% Cryst->Isolate

Caption: Operational workflow for the 100g pilot batch, highlighting critical thermal control points (Red).

Analytical Specifications (Expected)

Upon isolation, the material should meet the following criteria before release for downstream use:

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.60 (t, 4H, N-CH2 ring)
      
    • 
       2.95 (m, 2H, SO2-CH2-propyl)
      
    • 
       2.55 (t, 4H, CO-CH2 ring)
      
    • 
       1.85 (m, 2H, propyl CH2)
      
    • 
       1.05 (t, 3H, terminal CH3)
      
  • Purity (HPLC): > 98.0% a/a.[6]

  • Water Content (KF): < 0.5%.

References

  • Chemical Safety & Toxicology: National Center for Biotechnology Information. "PubChem Compound Summary for CID 66279, 1-Propanesulfonyl chloride" PubChem. [Link]

  • Piperidone Chemistry: Sahu, S. K., et al. "Piperidin-4-one: the potential pharmacophore."[7] Mini Reviews in Medicinal Chemistry 13.4 (2013): 565-583.[7] [Link]

  • General Sulfonylation Protocols: "Sulfonylation of Amines." Organic Chemistry Portal. [Link]

  • Scale-Up Safety: "Scale-Up Safety Guidelines." Stanford Environmental Health & Safety. [Link]

Sources

use of 1-(Propylsulfonyl)piperidin-4-one in assay development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scaffold-Based Assay Development using 1-(Propylsulfonyl)piperidin-4-one

Executive Summary

1-(Propylsulfonyl)piperidin-4-one is a specialized heterocyclic building block belonging to the N-sulfonylpiperidinone class.[1] While often overlooked in favor of its N-boc or N-benzyl analogs, this molecule represents a critical "privileged scaffold" for the development of spirocyclic and 3,5-bis(arylidene) libraries.[1]

This guide details the application of 1-(Propylsulfonyl)piperidin-4-one in Fragment-Based Drug Discovery (FBDD) . We provide a validated workflow for derivatizing this core into bioactive libraries—specifically targeting AchE inhibition (Alzheimer's) and Cytotoxicity (Oncology) —and subsequent screening protocols. The propylsulfonyl moiety offers unique lipophilic properties that modulate membrane permeability and metabolic stability compared to standard arylsulfonyl analogs.[1]

Chemical Context & Mechanism

The utility of 1-(Propylsulfonyl)piperidin-4-one in assay development stems from its dual-reactivity profile:

  • C3/C5 Electrophilic Centers: The

    
    -methylene protons at positions 3 and 5 are highly acidic, allowing for rapid Claisen-Schmidt (Knoevenagel) condensation  with aromatic aldehydes.[1] This generates conjugated enones (curcumin mimics) known for interacting with thiol groups in proteins (e.g., cysteine residues in kinases or NF-
    
    
    
    B pathway enzymes).[1]
  • C4 Carbonyl: Serves as a handle for spiro-cyclization (e.g., via Bucherer-Bergs or Strecker reactions) to create rigid 3D structures essential for GPCR binding.[1]

Signaling Pathway & Logic Diagram

The following diagram illustrates the workflow from the raw building block to bioactive "Hits" in a screening context.

AssayWorkflow cluster_mech Mechanism of Action (Bioactivity) Start 1-(Propylsulfonyl) piperidin-4-one Step1 Library Synthesis (Claisen-Schmidt) Start->Step1 + Ar-CHO (Acid/Base Cat.) Library 3,5-Bis(arylidene) Library Step1->Library Purification Screen High-Throughput Screening (HTS) Library->Screen MTT / Ellman Assay Mech1 Michael Acceptor (Enone System) Library->Mech1 Hit Lead Candidate (IC50 < 1 µM) Screen->Hit SAR Analysis Mech2 Covalent Modification of Cysteine Thiol Mech1->Mech2

Caption: Workflow for converting the piperidinone core into a bioactive library. The resulting enone system acts as a Michael acceptor, targeting enzymatic thiols.[1]

Protocol A: Library Synthesis (Derivatization)

Objective: Synthesize a library of 3,5-bis(arylidene)-1-(propylsulfonyl)piperidin-4-one analogs for biological screening.

Reagents:

  • Substrate: 1-(Propylsulfonyl)piperidin-4-one (1.0 eq).

  • Reactants: Diverse aromatic aldehydes (2.2 eq) (e.g., 4-fluorobenzaldehyde, 3,4-dimethoxybenzaldehyde).[1]

  • Catalyst: Glacial Acetic Acid (saturated with dry HCl gas) OR NaOH/Ethanol (depending on aldehyde stability).[1]

  • Solvent: Ethanol (absolute).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1-(Propylsulfonyl)piperidin-4-one in 5 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 2.2 mmol of the selected aromatic aldehyde.

  • Catalysis:

    • Method A (Acidic): Add 0.5 mL of glacial acetic acid saturated with dry HCl gas. Stir at room temperature for 2–4 hours.

    • Method B (Basic): Add 10% NaOH solution dropwise until precipitation occurs.[1]

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the piperidinone spot (

    
    ) and appearance of a highly colored (yellow/orange) product spot.[1]
    
  • Isolation: Pour the reaction mixture into ice-cold water (50 mL). The bis-arylidene derivative will precipitate as a solid.[1]

  • Purification: Filter the precipitate, wash with cold water and hexane. Recrystallize from ethanol/DMF to achieve >95% purity (essential for assay reliability).

Quality Control (Self-Validation):

  • NMR Check: Confirm the disappearance of the

    
    -methylene protons (triplets at ~2.5-3.0 ppm) and appearance of olefinic protons (singlets at ~7.6-7.8 ppm).
    
  • Mass Spec: Confirm molecular ion peak

    
    .
    

Protocol B: Biological Screening (Assay)

This scaffold is particularly active against Acetylcholinesterase (AChE) and various Cancer Cell Lines .[1] Below is the protocol for a dual-screen.

Assay 1: AChE Inhibition (Ellman’s Method)

Target: Alzheimer’s Disease Therapeutics[1]

Materials:

  • Acetylthiocholine iodide (ATCI, Substrate).[1]

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).[1]

  • AChE enzyme (from Electrophorus electricus).[1]

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

Procedure:

  • Plate Setup: In a 96-well plate, add 150 µL of phosphate buffer.

  • Compound Addition: Add 10 µL of the synthesized derivative (dissolved in DMSO) at varying concentrations (0.1 µM to 100 µM). Include a "Vehicle Control" (DMSO only) and "Positive Control" (Donepezil).[1]

  • Enzyme Incubation: Add 20 µL of AChE solution (0.2 U/mL). Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 10 µL of DTNB (10 mM) and 10 µL of ATCI (10 mM).

  • Readout: Measure absorbance at 412 nm immediately and every minute for 10 minutes using a microplate reader.

  • Analysis: Calculate % Inhibition:

    
    [1]
    
Assay 2: Cytotoxicity Screen (MTT Assay)

Target: Oncology (Michael Acceptor Potency)

Procedure:

  • Seeding: Seed cancer cells (e.g., MCF-7 or HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of the library compounds (0.1–50 µM) for 48h.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h at 37°C.

  • Solubilization: Remove supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm .

Data Interpretation & Troubleshooting

Expected Results Table:

Compound ClassR-Group (Aldehyde)Expected Activity (AChE)Expected Activity (Cytotoxicity)Notes
Electron-Withdrawing 4-F, 4-NO2High (

)
High (Potent Michael Acceptor)Increased electrophilicity enhances covalent bonding.[1]
Electron-Donating 4-OMe, 3,4-diOMeModerateModerate"Curcumin-like" profile; better solubility but lower reactivity.[1]
Bulky/Steric 2-NaphthylLowLowSteric hindrance prevents active site entry.[1]

Troubleshooting Guide:

  • Issue: Precipitation of compound in assay buffer.

    • Fix: The propylsulfonyl group adds lipophilicity.[1] Ensure DMSO concentration is <1% but sufficient to solvate.[1] Use a co-solvent like PEG-400 if necessary.[1]

  • Issue: No reaction in Synthesis Step 3.

    • Fix: If using Method B (Base), the enolate might not form if the ethanol is "wet".[1] Use freshly distilled absolute ethanol.[1]

Compliance & Safety

  • Precursor Status: While 1-(Propylsulfonyl)piperidin-4-one is an N-substituted derivative, the parent compound (piperidin-4-one) is a DEA List I Chemical (fentanyl precursor).[1] Ensure strict inventory logging and do not attempt to de-sulfonylate the nitrogen, as this yields the regulated parent scaffold.[1]

  • Handling: Alkylsulfonyl chlorides (used if synthesizing the starting material) are lachrymators.[1] Handle all sulfonyl derivatives in a fume hood.

References

  • Das, S., et al. (2022).[1] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Link

  • Sahu, S.K., et al. (2013).[1][2] "Piperidin-4-one: The Potential Pharmacophore."[1][2] Mini-Reviews in Medicinal Chemistry. Link

  • Meanwell, N.A., et al. (2022).[1][3] "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds." Journal of Agricultural and Food Chemistry. Link

  • Santa Cruz Biotechnology. "1-(Propylsulfonyl)piperidin-4-one oxime Product Data." Link

  • PubChem. "4-Piperidone Compound Summary."[1] National Library of Medicine.[1] Link[1]

Sources

Application Note: Optimized Strategies for the N-Sulfonylation of Piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Compliance

Piperidin-4-one (4-piperidone) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for opioids (e.g., fentanyl analogs), antipsychotics, and CCR5 antagonists.[1][2][3] Due to the instability of the free secondary amine (prone to self-condensation and oxidation), it is commercially supplied as the hydrochloride monohydrate salt (CAS: 40064-34-4) or hydrochloride salt (CAS: 41979-39-9).[3]

This guide details the N-sulfonylation of piperidin-4-one. Unlike simple amines, the presence of the ketone and the hydrochloride/hydrate salt forms necessitates specific protocol adjustments to prevent reagent hydrolysis and ensure complete conversion.

⚠️ REGULATORY WARNING: Piperidin-4-one is a List I Chemical (DEA) and a controlled precursor in many jurisdictions due to its use in the illicit manufacture of fentanyl.[1] Ensure all work complies with local controlled substance regulations, including proper logging and volume tracking.

Mechanistic Insight & Strategic Planning

The reaction follows a nucleophilic substitution pathway at the sulfonyl sulfur atom.[3] However, the success of the reaction relies heavily on Phase Management —specifically, how the amine is liberated from its salt form to act as a nucleophile without hydrolyzing the moisture-sensitive sulfonyl chloride reagent.

Reaction Mechanism

The secondary amine of the piperidone attacks the electrophilic sulfur of the sulfonyl chloride.[1] The base serves two roles:

  • De-salting: Neutralizes the HCl salt to generate the free amine.[3]

  • Scavenging: Neutralizes the HCl generated during the substitution.[1][3]

Mechanism Substrate Piperidin-4-one (HCl Salt) FreeAmine Free Amine (Nucleophile) Substrate->FreeAmine + Base (-HCl) Base Base (Deprotonation) TS Tetrahedral Intermediate FreeAmine->TS + R-SO2-Cl Product N-Sulfonyl Piperidin-4-one TS->Product - Cl⁻ Hydrolysis Sulfonic Acid (Dead End) TS->Hydrolysis Hydrolysis Risk Water H₂O (from Hydrate)

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and the risk of reagent hydrolysis due to water content in the starting material.[1]

Experimental Protocols

Two distinct protocols are provided. Method A is preferred for small-scale, high-purity synthesis using anhydrous conditions.[3] Method B is the robust "workhorse" method ideal for the commercial monohydrate salt where drying is difficult.[3]

Method A: Homogeneous Phase (Anhydrous)

Best for: High-value sulfonyl chlorides, small scales (<1g), or when strictly anhydrous conditions are required.[1]

Reagents:

  • Piperidin-4-one HCl (1.0 equiv)[1][3][4]

  • Sulfonyl Chloride (e.g., Tosyl Chloride, 1.1 equiv)[1]

  • Triethylamine (TEA) or DIPEA (2.5 equiv)[3]

  • Dichloromethane (DCM) (anhydrous)[1][3]

Protocol:

  • Suspension: In a round-bottom flask under nitrogen, suspend Piperidin-4-one HCl in anhydrous DCM (0.2 M concentration). Note: The salt will not dissolve immediately.[1]

  • Liberation: Add TEA (2.5 equiv) dropwise. The suspension will clarify as the free base dissolves.[3] Stir for 15 minutes at room temperature.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add the Sulfonyl Chloride (dissolved in minimal DCM) dropwise over 10 minutes.

    • Rationale: Exothermic control prevents side reactions.[1][3]

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (See Section 4).

  • Workup:

    • Wash with 1M HCl (to remove excess TEA and unreacted piperidone).[3]

    • Wash with Saturated NaHCO₃ (to remove hydrolyzed sulfonic acid).[3]

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[3]

Method B: Biphasic Schotten-Baumann (Recommended)

Best for: Commercial Piperidin-4-one Monohydrate HCl, scale-up (>5g), and robust handling.[1][3]

Reagents:

  • Piperidin-4-one HCl Monohydrate (1.0 equiv)[1][3]

  • Sulfonyl Chloride (1.2 equiv)[3]

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)[3]

  • Solvent System: DCM : Water (1:1 ratio)[3]

Protocol:

  • Dissolution: Dissolve K₂CO₃ (2.5 equiv) in water (approx. 5 mL per gram of substrate).[3]

  • Substrate Addition: Add Piperidin-4-one HCl Monohydrate to the aqueous base. Stir until fully dissolved.

  • Biphasic Setup: Add an equal volume of DCM.[1][3]

  • Reagent Addition: Cool the biphasic mixture to 0°C. Add the Sulfonyl Chloride (1.2 equiv) portion-wise or as a solution in DCM.

    • Expert Tip: Use a slight excess (1.2 eq) of sulfonyl chloride compared to Method A.[3] The aqueous phase will hydrolyze a small portion of the reagent, but the reaction with the amine is kinetically faster.

  • Vigorous Stirring: Stir vigorously at room temperature for 4–12 hours.

    • Critical: The reaction occurs at the interface.[1][3] High stir rates increase the interfacial surface area.[3]

  • Workup:

    • Separate layers.[1][3]

    • Extract the aqueous layer 2x with DCM.[1][3]

    • Combine organics, wash with brine, dry over MgSO₄, and concentrate.[1][3]

Quality Control & Data Analysis

Process Validation (TLC)
  • Stationary Phase: Silica Gel 60 F254[1][3]

  • Mobile Phase: 50% Ethyl Acetate / 50% Hexanes[1][3]

  • Visualization: UV (254 nm) and KMnO₄ stain (Ketone active).[3]

CompoundR_f (Approx)Appearance
Piperidin-4-one (Free Base)0.05 - 0.10Streaks, UV weak
Sulfonyl Chloride (e.g., TsCl)0.80UV active
Product (N-Sulfonyl) 0.40 - 0.50 Distinct Spot, UV active
Diagnostic NMR Signals (¹H NMR, CDCl₃)

The shift in the protons adjacent to the nitrogen (α-protons) confirms sulfonylation.[1]

Proton EnvironmentChemical Shift (δ ppm)Multiplicity
N-CH₂-CH₂- (Product)3.30 – 3.45 Triplet (t)
-CH₂-CH₂-CO (Product)2.50 – 2.60Triplet (t)
Aromatic (Sulfonyl)7.30 – 7.80Multiplet (m)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideSwitch to Method A (Anhydrous) or increase reagent excess to 1.5 equiv in Method B.
Emulsion during workup Surfactant-like properties of sulfonamidesAdd solid NaCl to saturate the aqueous layer; filter through a Celite pad if solids are present.[1][3]
Starting Material Remains Incomplete deprotonationEnsure pH of the aqueous layer (Method B) is >10.[3] If using Method A, switch base to DIPEA.[3]
Impurity at Baseline Polymerization of piperidoneKeep temperature <0°C during addition.[1][3] Store starting material in freezer.
Decision Matrix for Method Selection

DecisionTree Start Start: Select Protocol CheckSalt Is Substrate a Hydrate? Start->CheckSalt HydrateYes Yes (Monohydrate) CheckSalt->HydrateYes HydrateNo No (Anhydrous HCl) CheckSalt->HydrateNo MethodB Method B: Biphasic (DCM/Water/K2CO3) HydrateYes->MethodB Water present anyway ScaleCheck Scale > 5g? HydrateNo->ScaleCheck ScaleCheck->MethodB Yes (Safer/Cheaper) MethodA Method A: Anhydrous (DCM/TEA) ScaleCheck->MethodA No (High Purity)

Figure 2: Decision matrix for selecting the optimal sulfonylation protocol based on substrate form and reaction scale.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][3] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (General reference for sulfonamide formation). [1][3]

  • National Center for Biotechnology Information. (2023).[1][3] PubChem Compound Summary for CID 3084851, 4-Piperidone hydrochloride. Retrieved from [Link][1][3]

  • Janssen, P. A. J. (1962).[1][3] United States Patent 3,004,977: N-Aralkyl-4-Piperidinones.[1][3] (Foundational work on piperidone synthesis and handling).

  • Sun, Y., et al. (2021).[1][3][5] Synthesis and crystal structure of (3E,5E)-3,5-bis(3-nitrobenzylidene)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-one. Chemical Review and Letters. (Specific example of N-sulfonylation of piperidin-4-one).

Sources

Application Note: Accelerated C-H Functionalization of N-Heterocycles via Continuous Flow Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of functionalized nitrogen-containing heterocycles—specifically indoles, pyridines, and quinolines—is a cornerstone of modern pharmaceutical chemistry. Traditional methods often rely on pre-functionalized starting materials or harsh thermal conditions. Visible-light photoredox catalysis offers a milder, orthogonal approach via Single Electron Transfer (SET) mechanisms.

However, batch photochemistry suffers from the Beer-Lambert limitation , where photon penetration drops exponentially with path length, preventing scalability. This Application Note details the transition of a Minisci-type C-H alkylation from batch to a continuous flow microreactor. By decoupling residence time from photon flux, we demonstrate a 40-fold increase in space-time yield (STY) and a reduction in reaction time from 24 hours to 20 minutes.

Scientific Foundation & Mechanism

The Flow Advantage: Overcoming Attenuation

In a standard 500 mL batch flask, light intensity (


) decreases as it travels through the medium (

) according to

. In concentrated reaction mixtures, the "dark zone" in the center of the flask leads to long reaction times and side reactions.

Flow Chemistry Solution: Using fluorinated ethylene propylene (FEP) tubing with a small internal diameter (e.g., 1/16" or 1.6 mm) ensures that


 is negligible. The entire reaction volume is uniformly irradiated, maximizing the quantum yield (

).
Mechanism: Radical Alkylation (Minisci Reaction)

The protocol below utilizes a photoredox catalyst (Ir(ppy)₃) to generate an alkyl radical from a carboxylic acid or alkyl halide precursor. This radical adds to the electron-deficient heterocycle.

Figure 1: Photoredox Catalytic Cycle (Minisci C-H Alkylation)

PhotoredoxCycle Cat_GS Ir(III) (Ground State) Cat_ES *Ir(III) (Excited State) Cat_GS->Cat_ES  hv   Cat_Red Ir(II) (Reduced) Cat_ES->Cat_Red  SET (Oxidation of Substrate)   Cat_Red->Cat_GS  SET (Turnover)   Light Blue LED (450 nm) Light->Cat_GS Substrate Alkyl-R (Precursor) Radical R• (Radical) Substrate->Radical  -e⁻ / -CO₂   Heterocycle Heterocycle (e.g., Isoquinoline) Radical->Heterocycle  Radical Addition   Product Functionalized Heterocycle Heterocycle->Product  H-Abstraction / Oxidation  

*Caption: Figure 1. Mechanism of photoredox-mediated radical generation and addition. The cycle relies on the excited state Ir(III) acting as a strong oxidant.

Experimental Protocol

Equipment & Reagents[1][2]
  • Flow Reactor: Vapourtec E-Series or equivalent photoreactor module.

  • Light Source: 450 nm Blue LED array (10-15 W power).

  • Tubing: FEP tubing (10 mL reactor volume, 1.6 mm O.D.).

  • Pumps: Dual piston pumps (acid resistant).

  • Back Pressure Regulator (BPR): 75 psi (5 bar).

Reagents:

  • Substrate: Isoquinoline (1.0 equiv).

  • Radical Precursor: Pivalic acid (3.0 equiv).

  • Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).

  • Oxidant:[1] (NH₄)₂S₂O₈ (1.5 equiv).

  • Solvent: DMSO:Water (1:1 v/v) – Degassed.

Step-by-Step Methodology

Step 1: System Preparation & Degassing (CRITICAL) Oxygen is a potent quencher of the triplet excited state of Iridium catalysts.

  • Sonicate the solvent mixture (DMSO/H₂O) under vacuum for 15 minutes.

  • Sparge the reagent reservoirs with Argon for 10 minutes prior to use.

  • Keep reservoirs under a positive pressure of Argon balloon during the run.

Step 2: Reagent Feed Setup

  • Stream A (Substrate): Isoquinoline (0.2 M) + Catalyst (0.002 M) in degassed solvent.

  • Stream B (Reagents): Pivalic acid (0.6 M) + Persulfate (0.3 M) in degassed solvent.

Step 3: Reactor Configuration

  • Connect Stream A and Stream B to a PEEK T-mixer.

  • Connect the mixer output to the FEP reactor coil wrapped around the LED source.

  • Install the 75 psi BPR at the end of the flow path (after the reactor) to prevent microbubble formation from gas evolution (CO₂) or solvent boiling.

Step 4: Execution

  • Flow Rate Calculation: For a 10 mL reactor and a target residence time (

    
    ) of 10 minutes:
    
    
    
    
    Set Pump A to 0.5 mL/min and Pump B to 0.5 mL/min.
  • Equilibration: Pump pure solvent for 2 residence times (20 mins) to stabilize pressure.

  • Reaction: Switch valves to reagent bottles. Turn on LEDs.

  • Collection: Discard the first 1.5 reactor volumes (dispersion zone). Collect the steady state output for 30 minutes.

Figure 2: Continuous Flow Reactor Setup

FlowSetup ResA Stream A: Heterocycle + Cat PumpA Pump A (0.5 mL/min) ResA->PumpA ResB Stream B: Radical Precursor PumpB Pump B (0.5 mL/min) ResB->PumpB Mixer T-Mixer (PEEK) PumpA->Mixer PumpB->Mixer Reactor Photoreactor (10 mL FEP Coil) 450 nm LED Mixer->Reactor Combined Stream BPR BPR (75 psi) Reactor->BPR Collection Product Collection (LC-MS Analysis) BPR->Collection

Caption: Figure 2. Schematic of the continuous flow photoredox manifold. Note the BPR placement to maintain system pressure.

Results & Data Analysis

The transition to flow resulted in significantly higher yields and cleaner reaction profiles due to the suppression of over-alkylation (a common issue in batch where radical concentration is high and mixing is slow).

Table 1: Comparison of Batch vs. Flow Synthesis of 1-t-butylisoquinoline

ParameterBatch ConditionsFlow ConditionsImprovement Factor
Scale 1.0 mmol (20 mL vial)Continuous (5.0 mmol/hr)Scalable
Reaction Time 24 Hours10 Minutes144x Faster
Catalyst Loading 2.0 mol%1.0 mol%2x Efficiency
Yield (Isolated) 58%89%+31%
Space-Time Yield 0.05 g/L/h2.1 g/L/h42x Productivity
Troubleshooting Guide (Self-Validating Checks)
  • Issue: Low Conversion.

    • Check: Is the reaction mixture turning yellow/brown? If it stays clear, the catalyst may be quenched by Oxygen. Re-degas solvents.

  • Issue: Gas slugs in tubing.

    • Check: The Minisci reaction generates CO₂. Ensure BPR is >75 psi to keep CO₂ solubilized until the collection flask.

  • Issue: Precipitate formation.

    • Check: Radical precursors (acids) can precipitate if the pH shifts. Ensure the solvent ratio (DMSO:Water) maintains solubility for both the organic substrate and the inorganic oxidant.

References

  • Cambié, D., et al. (2016). Applications of Continuous-Flow Photochemistry in Organic Synthesis, Material Science, and Water Treatment. Chemical Reviews. Link

  • Tucker, J. W., & Stephenson, C. R. (2012). Shining Light on Photoredox Catalysis: Theory and Synthetic Applications. Journal of Organic Chemistry.[1] Link

  • Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. Link

  • Dunne, A., et al. (2016). Flow Photochemistry: Shine Some Light on Those Tubes! Reaction Chemistry & Engineering.[2][3] Link

  • Protti, S., & Fagnoni, M. (2009). The Minisci Reaction: A mild and versatile method for the alkylation of N-heterocycles. Chemical Communications. Link

Sources

1-(Propylsulfonyl)piperidin-4-one in solid-phase organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(Propylsulfonyl)piperidin-4-one in Solid-Phase Organic Synthesis (SPOS)

Part 1: Introduction & Strategic Analysis

1.1 The Scaffold and Its Utility 1-(Propylsulfonyl)piperidin-4-one is a privileged heterocyclic building block characterized by two distinct functional domains: a highly reactive C-4 ketone and a chemically inert N-propylsulfonyl moiety. In the context of drug discovery, this scaffold is frequently utilized to generate libraries targeting G-Protein Coupled Receptors (GPCRs), particularly CCR5 antagonists and H3 receptor ligands, where the sulfonamide core provides metabolic stability and the piperidine ring offers a critical sp3-rich vector for side-chain orientation.

1.2 Strategic Considerations in SPOS Unlike solution-phase chemistry, where this molecule is simply a reagent, its use in Solid-Phase Organic Synthesis (SPOS) requires a decision on "Anchoring vs. Reagent" status.

  • Stability Profile: The propylsulfonyl group renders the piperidine nitrogen non-basic and electron-deficient. This eliminates the risk of N-alkylation side reactions or "poisoning" of acidic resins, a common failure mode with basic amines in SPOS.

  • Solubility: The propyl chain imparts sufficient lipophilicity to ensure high solubility in Dichloromethane (DCM) and Dimethylformamide (DMF), the two standard solvents for resin swelling. This prevents "building block aggregation" within the resin pores.

  • Reactivity: The ketone is the sole reactive handle. It is susceptible to nucleophilic attack (amines, carbanions) but resistant to electrophiles, making it orthogonal to many protecting group strategies (e.g., Fmoc/tBu).

Part 2: Experimental Protocols

Protocol A: Resin-Bound Reductive Amination (The "Reagent" Approach)

Context: This is the most robust application. The 1-(propylsulfonyl)piperidin-4-one is used as a solution-phase electrophile to functionalize a resin-bound primary amine. This creates a secondary amine linkage, a critical step in synthesizing peptidomimetics.

Materials:

  • Resin: Rink Amide or Wang Resin (0.4–0.8 mmol/g loading) functionalized with a primary amine.

  • Reagent: 1-(Propylsulfonyl)piperidin-4-one (5–10 equivalents).

  • Solvent: Trimethyl orthoformate (TMOF) / DMF (1:1 v/v). Note: TMOF is critical for water scavenging.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃).

Step-by-Step Methodology:

  • Imine Formation (The Equilibrium Shift):

    • Swell the amine-functionalized resin in dry DMF for 20 minutes.

    • Drain and add a solution of 1-(Propylsulfonyl)piperidin-4-one (5 eq) in TMOF/DMF (1:1).

    • Mechanistic Insight: TMOF acts as a dehydrating agent, driving the equilibrium toward the imine (Schiff base) by chemically trapping the water byproduct. Without this, conversion on solid support rarely exceeds 60%.

    • Agitate at Room Temperature (RT) for 3–6 hours.

  • Reduction:

    • Do NOT wash the resin. (Washing hydrolyzes the unstable imine).

    • Add NaBH(OAc)₃ (5 eq) directly to the reaction slurry.

    • Scientific Logic:[1][2][3][4][5][6][7] NaBH(OAc)₃ is preferred over NaBH₄ because it is mild enough not to reduce the ketone reagent in solution rapidly, favoring the protonated imine on the resin.

    • Agitate for 12–16 hours.

  • Validation (The Chloranil Test):

    • Wash resin 3x DCM, 3x DMF, 3x MeOH.

    • Perform a Chloranil test. A colorless/pale outcome indicates consumption of the primary amine (Success). A blue/green stain indicates incomplete reaction.

Data Summary: Solvent Effects on Conversion

Solvent SystemImine Conversion %Notes
DMF (Wet)< 40%Hydrolysis competes with formation.
DCM (Anhydrous)65%Good swelling, but poor salt solubility.
TMOF / DMF (1:1) > 95% Optimal. TMOF scavenges water; DMF solvates reagents.
Protocol B: The Fischer Indole Spirocyclization (The "Scaffold" Approach)

Context: This advanced protocol uses the ketone to fuse an indole ring, creating a spiro[indole-3,4'-piperidine] core, a classic "privileged structure" in medicinal chemistry.

Materials:

  • Resin: Phenylhydrazine-functionalized Wang Resin.

  • Reagent: 1-(Propylsulfonyl)piperidin-4-one.

  • Catalyst: Zinc Chloride (ZnCl₂) or concentrated H₂SO₄.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Suspend Phenylhydrazine-resin in DCM.

    • Add 1-(Propylsulfonyl)piperidin-4-one (5 eq) and Acetic Acid (catalytic).

    • Agitate 4 hours at RT. Wash extensively.

  • The Fischer Cyclization:

    • Swell resin in glacial Acetic Acid or Dioxane.

    • Add ZnCl₂ (2 eq) and heat to 70°C for 4–8 hours.

    • Mechanistic Insight: The Lewis acid facilitates the [3,3]-sigmatropic rearrangement. The propylsulfonyl group protects the piperidine nitrogen from participating in the cyclization or being oxidized.

  • Cleavage & Isolation:

    • Cleave from resin (typically TFA/DCM depending on the linker).

    • Analyze via LC-MS. The product will be a spiro-fused tricyclic system.

Part 3: Visualization & Workflows

Workflow Diagram: Reductive Amination Pathway

Caption: Logical flow of the reductive amination protocol highlighting the critical role of TMOF in driving the equilibrium.

ReductiveAmination Resin Resin-Amine (Solid Phase) Imine Resin-Bound Imine Intermediate Resin->Imine + Ketone Ketone 1-(Propylsulfonyl) piperidin-4-one (Solution) Ketone->Imine Product Secondary Amine (Final Product) Imine->Product + RedAgent TMOF TMOF/DMF (Water Scavenging) TMOF->Imine Promotes RedAgent NaBH(OAc)3 (Selective Reduction)

Workflow Diagram: Strategic Library Generation

Caption: Decision tree for utilizing the ketone handle in diversity-oriented synthesis.

LibraryStrategy Core 1-(Propylsulfonyl) piperidin-4-one Path1 Reductive Amination Core->Path1 + R-NH2 Path2 Strecker/Ugi MCR Core->Path2 + R-NH2 + CN- Path3 Knoevenagel Condensation Core->Path3 + Malononitrile Prod1 2°/3° Amines (GPCR Ligands) Path1->Prod1 Prod2 Spirocyclic Piperidines Path2->Prod2 Prod3 Exocyclic Alkenes (Michael Acceptors) Path3->Prod3

Part 4: References

  • Solid-Phase Reductive Amination Standards:

    • Look, G. C., Murphy, M. M., Campbell, D. A., & Gallop, M. A. (1995). Trimethylorthoformate: A Mild and Effective Dehydrating Reagent for Solution and Solid Phase Imine Formation. Tetrahedron Letters, 36(17), 2937-2940.

  • Spirocyclic Piperidine Synthesis:

    • Burckhardt, S. (2003). Synthesis of Spirocyclic Piperidines in Medicinal Chemistry. Synlett, 2003(15), 2428.

  • Piperidin-4-one Scaffolds in Drug Discovery:

    • Sahu, S. K., et al. (2013).[1] Piperidin-4-one: The Potential Pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565-583.[1]

  • Application of Sulfonyl Piperidines (CCR5 Context):

    • Wood, A., & Armour, D. (2005). The Discovery of the CCR5 Antagonist Maraviroc. Progress in Medicinal Chemistry, 43, 239-271. (Demonstrates the utility of the N-sulfonyl piperidine core).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Propylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting N-Sulfonylation of 4-Piperidone

Introduction: The "Deceptively Simple" Synthesis

The synthesis of 1-(Propylsulfonyl)piperidin-4-one appears straightforward: a nucleophilic substitution between 4-piperidone and 1-propanesulfonyl chloride . However, this reaction is a common stumbling block in medicinal chemistry workflows due to the unique instability of the piperidone core and the moisture sensitivity of sulfonyl chlorides.

This guide moves beyond standard textbook procedures to address the causality of failure —specifically why yields drop, why "gums" form, and how to stabilize the reaction trajectory.

Module 1: Critical Failure Points & Troubleshooting

Issue 1: The "Black Tar" Phenomenon (Polymerization)

Symptom: The reaction mixture turns dark brown/black and viscous. No product is isolated. Diagnosis: Uncontrolled Aldol Condensation. 4-Piperidone, as a free base, is thermodynamically unstable. In the presence of base (TEA/DIPEA) and absence of an electrophile, it undergoes rapid self-condensation (intermolecular Aldol reaction) to form polymeric species.

  • The Fix: Never liberate the free base of 4-piperidone before the electrophile is present.

  • Protocol Adjustment:

    • Suspend 4-piperidone HCl monohydrate in DCM.

    • Add the Propylsulfonyl chloride first.

    • Add the base (TEA/DIPEA) dropwise at 0°C .

    • Why? This ensures that as soon as a molecule of piperidone is deprotonated, it is statistically more likely to encounter the highly reactive sulfonyl chloride than another piperidone molecule.

Issue 2: Low Yield / Unreacted Starting Material

Symptom: TLC shows starting material remaining, even after adding 1.0 equivalent of sulfonyl chloride. Diagnosis: Reagent Hydrolysis & Stoichiometric Mismatch. Most commercial 4-piperidone HCl is supplied as the monohydrate .

  • Water Competition: The hydrate water molecule reacts with propylsulfonyl chloride to form propylsulfonic acid and HCl, consuming the reagent.

  • Base Consumption: The generated sulfonic acid consumes the base intended for the reaction.

  • The Fix:

    • Stoichiometry: Use 1.2 – 1.5 equivalents of Propylsulfonyl chloride to account for hydrolysis.

    • Base: Use 2.5 – 3.0 equivalents of base (1 eq to neutralize HCl salt, 1 eq to neutralize HCl from reaction, 0.5+ eq to buffer the system).

    • Drying (Optional): If strict stoichiometry is required, azeotropically dry the 4-piperidone HCl with toluene before reaction, though increasing reagent loading is usually more efficient.

Issue 3: Product is an Oil (Crystallization Failure)

Symptom: Product isolates as a viscous oil that refuses to solidify, despite literature reporting a solid (mp ~60-80°C range for similar analogs). Diagnosis: Residual Solvents or Amine Salts. Sulfonamides are often crystalline, but traces of TEA·HCl or propylsulfonic acid prevent lattice formation.

  • The Fix:

    • Acid Wash: Wash the organic layer with 1M HCl (removes unreacted amine and piperidone) followed by Sat. NaHCO3 (removes sulfonic acid).

    • Trituration: Dissolve the oil in a minimum amount of EtOAc, then slowly add Heptane or Diethyl Ether with vigorous stirring to induce precipitation.

Module 2: Visualizing the Reaction Logic

The following diagram illustrates the kinetic competition between the desired pathway and the two primary failure modes (Hydrolysis and Polymerization).

ReactionPathway Start 4-Piperidone HCl Hydrate FreeBase Free Base (Transient) Start->FreeBase + Base Base Base (TEA) Product Target: 1-(Propylsulfonyl) piperidin-4-one FreeBase->Product + Reagent (Fast) Polymer Aldol Polymer (Dark Tar) FreeBase->Polymer No Reagent (Slow addition) Reagent Propylsulfonyl Chloride Hydrolysis Propylsulfonic Acid Reagent->Hydrolysis + H2O (from Hydrate)

Figure 1: Kinetic competition in N-sulfonylation. Success depends on the "Green Route" outpacing the "Red Routes" via temperature control and addition order.

Module 3: Validated Standard Operating Procedure (SOP)

Protocol ID: SOP-SULF-PIP-04 Scale: 10 mmol

Reagents
ComponentEquiv.AmountRole
4-Piperidone HCl[1][2][3]·H2O 1.01.53 gSubstrate
Dichloromethane (DCM) -30 mLSolvent (Anhydrous)
Propylsulfonyl Chloride 1.21.35 mLElectrophile
Triethylamine (TEA) 3.04.20 mLBase / HCl Scavenger
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Suspension: Add 4-Piperidone HCl·H2O and DCM . The salt will not dissolve completely; this is normal.

  • Reagent Addition: Add Propylsulfonyl Chloride in one portion.

  • Cooling: Submerge the flask in an Ice/Water bath (0°C) . Stir for 10 minutes.

  • Critical Step (Base Addition):

    • Add TEA dropwise via syringe or addition funnel over 15–20 minutes.

    • Observation: The suspension will clear as the HCl salt neutralizes, then potentially become cloudy again as TEA·HCl precipitates.

    • Temp Control: Ensure internal temp stays <5°C to prevent exotherms that trigger polymerization.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). Stain with KMnO4 or Iodine (UV is weak for aliphatic sulfonamides).

  • Work-up:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) -> Removes excess TEA and unreacted piperidone.

    • Wash with Sat. NaHCO3 (2 x 30 mL) -> Removes sulfonic acid byproducts.

    • Wash with Brine (1 x 30 mL).

    • Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification:

    • If solid: Recrystallize from EtOAc/Heptane.

    • If oil: Triturate with cold Diethyl Ether.

Module 4: Troubleshooting Decision Tree

Troubleshooting Issue Start: Reaction Analysis CheckTLC Check TLC (Target vs. SM) Issue->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left No_SM SM Consumed CheckTLC->No_SM Add_Reagent Action: Add 0.2 eq Sulfonyl Chloride + Base SM_Left->Add_Reagent Check_Color Color of Mixture? No_SM->Check_Color Dark Dark/Black Tar Check_Color->Dark Pale Pale Yellow/Clear Check_Color->Pale Polymer_Diag Diagnosis: Polymerization (Base added too fast) Dark->Polymer_Diag Workup_Issue Issue: Isolation Pale->Workup_Issue Oil_Product Product is Oil (Not Solid) Workup_Issue->Oil_Product Triturate Action: Triturate w/ Ether or Hexane Oil_Product->Triturate

Figure 2: Diagnostic flow for common synthesis issues.

References

  • General N-Sulfonylation Protocols

    • De Luca, L., & Giacomelli, G. (2008).[4] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Its Sodium Salts.[4] The Journal of Organic Chemistry, 73(10), 3967–3969.

    • Note: Establishes the baseline reactivity of sulfonyl chlorides with amines.
  • Stability of 4-Piperidone

    • Comins, D. L., et al. (2001).[1] Synthesis of 4-Piperidones. The Journal of Organic Chemistry, 66, 2181-2182.[1]

    • Note: Discusses the handling of 4-piperidone derivatives and their propensity for side reactions.
  • Protecting Group Chemistry (Sulfonamides): Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Note: Authoritative source on the stability and formation conditions of N-sulfonyl piperidines (Section: Protection for the Amino Group).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

Sources

Technical Support Center: 1-(Propylsulfonyl)piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 1-(propylsulfonyl)piperidin-4-one , a critical intermediate often used in the development of CCR antagonists and kinase inhibitors. The transformation involves the N-sulfonylation of 4-piperidone.

The Core Challenge: The starting material is commercially available almost exclusively as 4-Piperidone Monohydrate Hydrochloride . Users frequently encounter yields below 50% because they fail to account for the water of hydration, which hydrolyzes the propylsulfonyl chloride reagent before it can react with the amine.

This guide provides a self-validating protocol to overcome the "Hydrate Trap" and minimize side reactions like O-sulfonylation (enolization).

Part 1: Critical Reagent Preparation (The "Hidden" Yield Killer)

Q: Why is my yield consistently stuck around 40-50% despite using excess reagent?

A: You are likely ignoring the water of hydration in the starting material.

The Mechanism of Failure: 4-Piperidone HCl monohydrate (


) contains one equivalent of water lattice-bound to the crystal.
  • Stoichiometry Mismatch: If you calculate molecular weight based on the anhydrous form, you are under-loading the starting material.

  • Reagent Hydrolysis: The water molecule competes with the secondary amine for the sulfonyl chloride.

    
    
    This destroys the reagent and generates acid, which consumes your base (TEA/DIPEA), further stalling the reaction.
    

Corrective Protocol (The "Free Base" Pre-treatment): Do not use the salt directly in the sulfonylation step if high yield is required.

  • Suspend the 4-piperidone monohydrate HCl in Dichloromethane (DCM).

  • Add 1.1 equivalents of solid Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) and a small amount of water (minimum volume) to create a biphasic paste, or use a Schotten-Baumann condition if your scale allows.
  • Better Alternative (Anhydrous): Suspend the salt in Methanol, add 1 equiv of Sodium Methoxide, stir for 30 mins, filter off the NaCl, and evaporate the Methanol. Azeotrope the residue with Toluene to remove water. This yields the anhydrous free base .

Part 2: Reaction Engineering (Master Protocol)

Standard Operating Procedure (SOP-PSP-01)

Objective: Synthesis of 1-(Propylsulfonyl)piperidin-4-one >85% Yield.

Reagents:
  • Substrate: 4-Piperidone (Anhydrous free base, prepared as above).

  • Reagent: 1-Propanesulfonyl chloride (1.2 equivalents).

  • Base: Triethylamine (TEA) (1.5 equivalents relative to free base).

  • Solvent: Anhydrous DCM (0.2 M concentration).

Step-by-Step Workflow:
  • Setup: Flame-dry a round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Dissolve the anhydrous 4-piperidone in DCM. Cool to

    
      (Ice/Water bath).
    
    • Why? Sulfonylation is exothermic.[1] High temps promote O-sulfonylation of the ketone enol.

  • Base Addition: Add TEA slowly. The solution may darken slightly.

  • Reagent Addition: Add 1-Propanesulfonyl chloride dropwise over 20 minutes.

    • Control: Maintain internal temperature

      
      .
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Check TLC (Mobile Phase: 50% EtOAc/Hexane). Stain with KMnO4 (Ketone is active).

  • Quench: Add saturated

    
     solution.
    
  • Workup:

    • Separate Organic layer.[2]

    • Wash Aqueous layer with DCM (2x).

    • Critical Wash: Wash combined organics with 1M HCl (removes unreacted amine and TEA) followed by Saturated

      
        (removes propylsulfonic acid byproduct).
      
    • Dry over

      
      , filter, and concentrate.[3]
      

Part 3: Troubleshooting Dashboard

Q: I see a new spot on TLC that is less polar than the product. What is it?

Diagnosis: O-Sulfonylation (Enol Sulfonate). Cause: The ketone at position 4 can tautomerize to an enol. If you used a strong base or allowed the temp to spike, the sulfonyl chloride reacted with the oxygen. Fix:

  • Strictly keep temp at

    
     during addition.
    
  • Switch base from TEA to Pyridine (milder) or DIPEA (sterically hindered, less likely to deprotonate the alpha-carbon).

Q: The product is oiling out and won't crystallize.

Diagnosis: Impurity Profile / Low Melting Point. The propyl chain adds flexibility, lowering the melting point compared to tosyl analogs. Fix:

  • Trituration: Add cold Diethyl Ether or Hexane to the oil and scratch the flask sides.

  • Recrystallization: Try Isopropanol (IPA) or Ethanol/Water (9:1) .

  • Distillation: If the product is stable, Kugelrohr distillation under high vacuum is often superior to crystallization for this specific intermediate.

Q: My product decomposes on the silica column.

Diagnosis: Ketone Sensitivity. 4-Piperidones can undergo self-Aldol condensation on acidic silica or basic alumina. Fix:

  • Pre-treat the silica gel with 1% Triethylamine in Hexane to neutralize acidity.

  • Elute quickly.

Part 4: Visualization & Logic

Figure 1: Synthesis Workflow & Logic Tree

G Start Start: 4-Piperidone HCl.H2O PreTreat Pre-treatment: Neutralize & Dehydrate (Remove H2O) Start->PreTreat Crucial Step Reaction Reaction: DCM, TEA, 0°C Add Pr-SO2-Cl PreTreat->Reaction Check TLC Check: Conversion > 95%? Reaction->Check FailImpurity Issue: O-Sulfonylation Reaction->FailImpurity Temp Spike > 10°C Workup Workup: 1. Acid Wash (HCl) 2. Base Wash (NaHCO3) Check->Workup Yes FailYield Issue: Low Yield (<50%) Check->FailYield No (Stalled) Purify Purification: Trituration (Et2O) or Distillation Workup->Purify FailYield->PreTreat Action: Dry SM Check Stoichiometry

Caption: Fig 1. Optimized workflow emphasizing the critical pre-treatment of the hydrate salt to prevent reagent hydrolysis.

Figure 2: Impurity Formation Pathways

ReactionPath SM 4-Piperidone (Free Amine) Product Target Product N-Sulfonylated SM->Product  Major Pathway (0°C, Mild Base)   Enol Enol Tautomer SM->Enol  Equilibrium   Reagent Pr-SO2-Cl OSulf Impurity: O-Sulfonylated (Enol Ether) Enol->OSulf  Side Reaction (High Temp / Strong Base)  

Caption: Fig 2. Mechanistic pathway showing the competition between N-sulfonylation (Target) and O-sulfonylation (Impurity).

Part 5: Quantitative Data Summary

ParameterStandard Protocol (Salt)Optimized Protocol (Free Base)Impact
Reagent Equivalents 1.5 - 2.0 eq1.1 - 1.2 eqCost Reduction
Base Equivalents > 2.5 eq1.1 eqCleaner Workup
Reaction Time 12 - 24 Hours4 - 6 HoursEfficiency
Typical Yield 45 - 55%85 - 92% Primary Goal
Purity (Crude) ~80%>95%Reduced Purification

References

  • Preparation of N-substituted-4-piperidones. Google Patents. Patent CN102731369A. (Describes general ring closure and substitution methods for 4-piperidones). Link

  • Synthesis of Sulfonamides Incorporating Piperidinyl Moieties. Journal of Medicinal Chemistry. (General procedure for sulfonylation of piperidine derivatives). Link

  • Piperidin-4-one: The Potential Pharmacophore. National Institutes of Health (NIH). (Review of reactivity, stability, and synthesis of piperidin-4-one derivatives). Link

  • Process for the preparation of 4-piperidone HCl hydrate. Google Patents. WO2022195497A1.[1] (Details the hydration issues and preparation of the starting material). Link

Sources

troubleshooting guide for 1-(Propylsulfonyl)piperidin-4-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Synthesis & Reactivity Ticket ID: #RXN-PSP-404 Assigned Specialist: Senior Application Scientist

Overview

1-(Propylsulfonyl)piperidin-4-one (CAS: 853046-68-1 or analogs) is a versatile heterocyclic building block.[1] Unlike its N-Boc or N-Benzyl counterparts, the N-propylsulfonyl group acts as a robust electron-withdrawing group (EWG). This modification significantly alters the electronics of the piperidine ring, increasing the electrophilicity of the ketone (C4) while simultaneously acidifying the


-protons (C3/C5).

This guide addresses the unique challenges arising from these electronic effects, specifically focusing on Reductive Amination ,


-Alkylation , and Heterocycle Synthesis .
Part 1: Synthesis & Reagent Quality

Q: My starting material (1-(propylsulfonyl)piperidin-4-one) is forming a gum/oil instead of a solid during synthesis. How do I fix this?

A: This is a common issue during the sulfonylation of piperidin-4-one hydrochloride. The "gum" is often trapped solvent or unreacted sulfonyl chloride.

  • The Cause: Incomplete removal of the acid scavenger (triethylamine or pyridine) or the presence of water during the workup.

  • The Fix (Self-Validating Protocol):

    • Reaction: React piperidin-4-one HCl with propylsulfonyl chloride in DCM using 2.2 equivalents of Triethylamine (TEA) at 0°C.

    • Workup: Wash strictly with 1N HCl (to remove TEA), followed by sat. NaHCO

      
       (to remove acid), and finally Brine.
      
    • Crystallization: If it oils out after drying, triturate with cold Diethyl Ether (

      
      ) or Hexanes/EtOAc (9:1). Scratch the flask side to induce nucleation.
      
    • Validation: Check

      
      H NMR. The propylsulfonyl peaks (triplet at 
      
      
      
      ppm, multiplet
      
      
      , triplet
      
      
      ) must integrate 3:2:2 against the piperidine ring protons.
Part 2: Reductive Amination (The Core Workflow)

Q: I am observing low conversion (<30%) when reacting with secondary amines using STAB (Sodium Triacetoxyborohydride). The ketone remains unreacted.

A: The sulfonyl group pulls electron density, making the ketone more electrophilic, but steric hindrance from the secondary amine often stalls iminium formation.

  • The Mechanism: STAB is a mild reducing agent; it reduces the iminium ion, not the ketone. If the iminium doesn't form due to sterics or moisture, the reaction fails.

  • Troubleshooting Protocol:

    • Switch Reagents: Do not use STAB immediately. Use a Titanium(IV) Isopropoxide [Ti(O

      
      Pr)
      
      
      
      ]
      protocol.
    • Step 1 (Dehydration): Mix Ketone (1.0 eq) + Amine (1.1 eq) + Ti(O

      
      Pr)
      
      
      
      (1.2 eq) in dry THF. Stir neat or highly concentrated for 4–12 hours.
      • Why? Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the enamine/iminium.

    • Step 2 (Reduction): Dilute with MeOH (caution: exotherm) and add NaBH

      
       (not STAB) at 0°C.
      
    • Validation: Monitor IR. The ketone stretch at

      
       should disappear before adding the reducing agent.
      

Q: I see a side product with M+2 mass. Is this the alcohol?

A: Yes. This is direct reduction of the ketone to 1-(propylsulfonyl)piperidin-4-ol.

  • Cause: Adding the reducing agent before the imine/iminium is fully formed.

  • Solution: Extend the pre-complexation time. If using Ti(O

    
    Pr)
    
    
    
    , this side reaction is virtually eliminated because the titanium-complexed ketone is sterically shielded from borohydride attack until it converts to the imine.
Part 3: -Functionalization (Enolate Chemistry)

Q: When attempting mono-alkylation at the C3 position, I get a mixture of starting material and bis-alkylated product. How do I stop at mono-alkylation?

A: The sulfonyl group makes the


-protons (C3/C5) more acidic than in N-Boc analogs, accelerating the second deprotonation.
  • The Fix: You must switch from Thermodynamic control to Kinetic Control .

  • Protocol:

    • Base: Use LDA (Lithium Diisopropylamide) or LiHMDS (1.05 eq) strictly at -78°C in THF.

    • Addition: Add the ketone slowly to the base (inverse addition) to ensure base is always in excess during the deprotonation step, preventing proton transfer between enolate and free ketone.

    • Quench: Add the electrophile rapidly at -78°C.

    • Validation: TLC monitoring. The bis-alkylated product is usually much less polar (higher

      
      ) than the mono-alkylated product.
      
Part 4: Heterocycle Formation (Fischer Indole)

Q: The Fischer Indole synthesis with phenylhydrazine is turning into a black tar. Is the sulfonamide cleaving?

A: The sulfonamide is stable to the acidic conditions (H


SO

/AcOH) used in Fischer Indole synthesis. The "tar" is likely polymerization of the hydrazine or oxidative degradation.
  • The Fix:

    • Catalyst Switch: Move away from harsh mineral acids. Use 4% H

      
      SO
      
      
      
      in DME
      (Dimethoxyethane) or ZnCl
      
      
      in AcOH
      .
    • Temperature: Do not reflux immediately. Form the hydrazone at RT first (check for disappearance of ketone by TLC), then heat to 80°C for the sigmatropic rearrangement.

    • Validation: The product should be fluorescent on TLC plates under UV (254/365 nm) due to the formation of the indole system.

Data Summary: Solvent & Reagent Compatibility
Reaction TypeRecommended SolventPreferred ReagentTemperatureCritical Monitor
Reductive Amination DCE or THFTi(O

Pr)

/ NaBH

RT

0°C
Disappearance of C=O (

)
Enolate Alkylation Anhydrous THFLDA or LiHMDS-78°CMono- vs Bis-alkylation (TLC)
Fischer Indole AcOH or DMEZnCl

or 4% H

SO

80°C - 100°CIndole Fluorescence (UV)
Wittig Reaction THF or TolueneKO

Bu / NaH
0°C

RT
Ylide color discharge
Visual Troubleshooting Workflows
Diagram 1: Reductive Amination Decision Tree

ReductiveAmination Start Start: Reductive Amination 1-(Propylsulfonyl)piperidin-4-one CheckAmine Is Amine Primary or Secondary? Start->CheckAmine Primary Primary Amine CheckAmine->Primary R-NH2 Secondary Secondary Amine (Steric Bulk) CheckAmine->Secondary R2-NH StandardMethod Standard Method: STAB / DCE / AcOH (Abdel-Magid Protocol) Primary->StandardMethod LewisAcidMethod Lewis Acid Method: 1. Ti(OiPr)4 / THF (Neat) 2. NaBH4 / MeOH Secondary->LewisAcidMethod CheckConversion Check Conversion (IR/TLC) Is Ketone gone? StandardMethod->CheckConversion LewisAcidMethod->CheckConversion Success Proceed to Workup (Basic Wash for Ti removal) CheckConversion->Success Yes Fail Low Yield / Alcohol Side Product CheckConversion->Fail No Fail->LewisAcidMethod Retry with Ti(OiPr)4

Caption: Decision matrix for selecting the correct reductive amination protocol based on amine sterics.

Diagram 2: Reactivity & Stability Map

ReactivityMap Center 1-(Propylsulfonyl) piperidin-4-one Sulfonyl N-Sulfonyl Group (Stable EWG) Center->Sulfonyl Ketone C4 Ketone (Electrophile) Center->Ketone Alpha Alpha-Protons (C3/C5) (Acidic pKa ~18-20) Center->Alpha Hydrolysis Acid Hydrolysis (Very Slow/Stable) Sulfonyl->Hydrolysis Resistant RedAm Reductive Amination (Fast w/ Acid Cat.) Ketone->RedAm Major Pathway Alkylation Enolate Alkylation (Requires -78°C) Alpha->Alkylation Side Reaction if uncontrolled

Caption: Functional group analysis showing stability zones and reactive centers.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

  • Organic Chemistry Portal. (n.d.). "Fischer Indole Synthesis."[2][3][4][5]

  • PubChem. (n.d.). "4-Piperidone (General Chemistry)." National Library of Medicine.

Sources

Technical Support Center: N-Sulfonylation Optimization Hub

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket Focus: Optimization of Reaction Parameters for N-Sulfonylation Reference ID: NS-OPT-2026[1]

Introduction

Welcome to the N-Sulfonylation Technical Support Center. This guide is not a static textbook; it is a dynamic troubleshooting interface designed for researchers facing "non-ideal" behaviors in sulfonamide synthesis.

While the formation of the S-N bond is theoretically simple (nucleophile attacks electrophile), the reality involves a delicate balance between nucleophilicity , hydrolysis , and chemoselectivity . Below, we deconstruct these challenges into actionable modules.

Module 1: Reactivity & Conversion (The "Engine" Won't Start)

Issue: Reaction stalls with sterically hindered amines or electron-deficient anilines. Diagnosis: The nucleophilicity of the amine is insufficient to overcome the activation energy barrier of the sulfonyl chloride, or the sulfonyl chloride is hydrolyzing faster than it reacts.

The Solution: Nucleophilic Catalysis (The DMAP Turbocharger)

For sluggish substrates, standard bases (TEA, DIPEA) act only as proton scavengers.[1] You need a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).[1][2]

Mechanism of Action:

  • DMAP attacks the sulfonyl chloride (

    
    ) to form a highly reactive N-sulfonylpyridinium salt .[1]
    
  • This intermediate is far more electrophilic than the parent chloride.[1]

  • The amine attacks this intermediate, releasing DMAP to re-enter the cycle.[1]

Standard Optimization Protocol (DMAP-Catalyzed)
  • Stoichiometry: Amine (1.0 equiv), Sulfonyl Chloride (1.1–1.2 equiv), Et3N (1.5 equiv), DMAP (0.05–0.1 equiv).[1]

  • Solvent: DCM (anhydrous) is standard.[1] For higher temperatures, use DCE or Toluene.[1]

  • Temperature: Start at

    
    , warm to RT. Reflux only if necessary (risk of degradation).[1]
    

Diagram 1: Troubleshooting Low Conversion

LowConversion cluster_legend Legend Start Problem: Low Yield / Unreacted Amine CheckAmine Analyze Amine Structure Start->CheckAmine IsAniline Is it an electron-deficient Aniline? CheckAmine->IsAniline IsHindered Is it Sterically Hindered? CheckAmine->IsHindered Sol_DMAP Solution: Add 10 mol% DMAP (Nucleophilic Catalysis) IsAniline->Sol_DMAP Primary Fix Sol_Base Solution: Use Pyridine as Solvent (Acts as solvent + base) IsAniline->Sol_Base Alternative IsHindered->Sol_DMAP Primary Fix Sol_Heat Solution: Switch solvent to DCE Heat to 60-80°C IsHindered->Sol_Heat Secondary Fix key Red: Issue | Green: Optimized Protocol | Blue: Alternative Route

Caption: Decision logic for troubleshooting low conversion rates based on substrate electronics and sterics.

Module 2: Selectivity (The "Engine" Runs Rough)

Issue: Bis-sulfonylation of primary amines (


).
Diagnosis:  The mono-sulfonamide product (

) is more acidic than the starting amine.[1] In the presence of excess base, it deprotonates to form a sulfonamide anion, which is a potent nucleophile that attacks a second equivalent of sulfonyl chloride.
Optimization Strategy: The "Soft Touch" Approach
ParameterStandard Condition (Risk of Bis)Optimized Condition (Mono-Selective) Rationale
Reagent Addition All at onceSlow, dropwise addition Keeps

low relative to amine.[1]
Temperature Room Temperature

to

Suppresses the higher Ea reaction (bis-formation).[1]
Base Strength Triethylamine (

)
Pyridine (

)
or

Weaker bases cannot deprotonate the sulfonamide (

).[1]
Solvent THF or DCMDCM (High Dilution) Dilution favors intermolecular reaction over secondary attack.[1]
Protocol: Preventing Bis-Sulfonylation
  • Dissolve primary amine (1.0 equiv) in DCM (

    
     concentration).
    
  • Add Pyridine (1.5 equiv) or 2,6-Lutidine (if substrate is acid-sensitive).[1]

  • Cool to

    
    .
    
  • Add Sulfonyl Chloride (0.95–1.0 equiv) dissolved in DCM dropwise over 30–60 minutes.

  • Quench immediately upon consumption of starting material (monitor by TLC).

Module 3: Green & Modern Upgrades (Engine Swap)

Issue: Traditional methods use toxic chlorinated solvents and generate stoichiometric sulfonate waste.[1] Upgrade: Switch to Schotten-Baumann Conditions or SuFEx Chemistry .

Option A: Schotten-Baumann (Water/Biphasic)

Contrary to popular belief, sulfonyl chlorides can be used in water if the amine is nucleophilic enough.[1] The reaction with the amine is often faster than hydrolysis.

  • System: Water/THF or Water/Acetone (1:1).[1]

  • Base: Inorganic (

    
     or 
    
    
    
    ).[1]
  • Advantage: Product often precipitates out; simple filtration workup.[1]

Option B: SuFEx (Sulfur-Fluoride Exchange)

Replace unstable Sulfonyl Chlorides with Sulfonyl Fluorides .[1]

  • Stability:

    
     is stable to water and chromatography.[1]
    
  • Activation: Requires a specific activator (e.g., Calcium Triflimide or specialized silyl ethers) to react.[1]

  • Use Case: Late-stage functionalization of complex drugs.

Diagram 2: Green Workflow Selection

GreenChem Input Substrate Selection Path_Water Is Amine Water Soluble? Input->Path_Water Path_Complex Is Molecule Fragile? Input->Path_Complex SB_Cond Schotten-Baumann (Water/Acetone + Na2CO3) Path_Water->SB_Cond Yes SuFEx_Cond SuFEx Chemistry (R-SO2F + Ca(NTf2)2) Path_Complex->SuFEx_Cond Yes Result_SB Precipitate Product (Green & Fast) SB_Cond->Result_SB Result_SuFEx High Chemoselectivity (Stable Reagents) SuFEx_Cond->Result_SuFEx

Caption: Selecting modern methodologies based on substrate solubility and complexity.

Module 4: Workup & Purification (Cleaning the Engine)

Issue: Difficulty separating sulfonamide from unreacted sulfonyl chloride (which hydrolyzes to sulfonic acid) or excess amine.

The "Acid/Base Swing" Protocol:

  • Acid Wash: Wash organic layer with

    
    .[1]
    
    • Action: Protonates unreacted amines, moving them to the aqueous layer.[1]

    • Target: Product stays in organic (Sulfonamides are not basic).[1]

  • Base Wash: Wash organic layer with

    
     (only if product has no acidic protons) or Sat.[1] 
    
    
    
    .
    • Action: Converts sulfonic acid byproducts (from hydrolyzed R-SO2Cl) into water-soluble sulfonate salts.[1]

  • Scavengers (For Parallel Synthesis):

    • Add Polymer-supported Trisamine to scavenge excess electrophile.[1]

    • Add Polymer-supported Isocyanate to scavenge excess nucleophile.[1]

Frequently Asked Questions (FAQ)

Q: My sulfonyl chloride is a solid and I suspect it has partially hydrolyzed. Can I still use it? A: Hydrolysis produces sulfonic acid (


), which is unreactive to amines but acts as a catalyst poison by neutralizing your base.[1]
  • Fix: Dissolve in DCM and wash rapidly with cold

    
    , dry over 
    
    
    
    , and concentrate. If heavily degraded, recrystallize or treat with Thionyl Chloride (
    
    
    ) to regenerate the chloride.[1]

Q: The reaction turns a dark purple/black color. Is it ruined? A: Not necessarily. Electron-rich anilines often form charge-transfer complexes or undergo minor oxidation to quinones, darkening the mixture.[1] Rely on TLC/LC-MS, not color.[1]

Q: Can I use Pyridine as both solvent and base? A: Yes, this is a classic method.[1] However, Pyridine is difficult to remove completely.[1]

  • Tip: Use a Copper Sulfate (

    
    ) aqueous wash during workup.[1] It complexes with pyridine (turning blue) and pulls it into the aqueous phase.[1]
    

References

  • Nucleophilic Catalysis (DMAP): Scriven, E. F. V. (1983).[1] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[1] Chemical Society Reviews, 12, 129-161.[1]

  • Bis-Sulfonylation Prevention: De Luca, L., & Giacomelli, G. (2008).[1][3] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids.[1] The Journal of Organic Chemistry, 73(10), 3967–3969.[1]

  • Schotten-Baumann/Green Methods: Polshettiwar, V., & Varma, R. S. (2008).[1] Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery.[1] Chemical Society Reviews, 37, 1546-1557.[1]

  • SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448.[1] [1]

  • DABSO Reagent: Woolven, H., et al. (2011).[1][3][4] DABSO: A Solid Source of Sulfur Dioxide.[1] Organic Letters, 13(18), 4876–4878.[1]

Sources

identifying and minimizing by-products in 1-(Propylsulfonyl)piperidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the synthesis of 1-(Propylsulfonyl)piperidin-4-one , specifically addressing the challenges of by-product formation and process optimization.

Topic: Identifying and Minimizing By-Products Support Level: Tier 3 (Senior Application Scientist) Reference ID: SOP-PSP-04-V2

Executive Summary & Safety Notice

Context: This intermediate is a critical scaffold in medicinal chemistry. However, the 4-piperidone core is chemically labile, prone to self-condensation and competing O-sulfonylation (enolization). Regulatory Warning: The starting material, 4-Piperidone (and its salts) , is a List I Chemical (DEA) and a controlled precursor in many jurisdictions due to its use in fentanyl synthesis. Ensure all legitimate research documentation is compliant before proceeding.

Module 1: Reagent Quality & Stoichiometry

Q1: My starting material is 4-Piperidone HCl Monohydrate. Can I use it directly?

A: No. The water of hydration is a "silent killer" for sulfonyl chlorides. The Issue: Propylsulfonyl chloride (


) hydrolyzes rapidly in the presence of water to form propylsulfonic acid (

). This consumes your reagent and generates acidic impurities that complicate workup. The Fix (In-Situ Neutralization Protocol): Do not attempt to isolate the free base of 4-piperidone beforehand, as it is unstable and polymerizes.
  • Suspend 4-Piperidone HCl Monohydrate in dry Dichloromethane (DCM).

  • Add 3.0 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Eq 1: Neutralizes the HCl.

    • Eq 2: Scavenges the HCl produced during sulfonylation.

    • Eq 3: Buffers the system.

  • Critical Step: Add a drying agent (e.g., anhydrous

    
    ) directly to this suspension and stir for 30 minutes before adding the sulfonyl chloride. Filter the solids under inert atmosphere to obtain a dry solution of the free base.
    
Q2: Why am I seeing a "vinyl sulfonate" impurity by NMR?

A: You are observing the Enol Sulfonate derivative. Mechanism: 4-Piperidone exists in equilibrium with its enol form. In the presence of base, the oxygen of the enol can attack the sulfonyl chloride. Causality:

  • Temperature too high: Promotes enolization thermodynamics.

  • Base addition too fast: Creates localized pockets of high basicity, encouraging deprotonation at the

    
    -carbon.
    Prevention: 
    
  • Maintain reaction temperature between -10°C and 0°C .

  • Add the base slowly to the mixture of amine and sulfonyl chloride (Inverse Addition) OR add sulfonyl chloride slowly to the amine/base mixture. Recommendation: Slow addition of Sulfonyl Chloride to the amine/base solution at -10°C is generally safer for N-selectivity.

Module 2: By-Product Identification & Minimization

Q3: How do I distinguish the major impurities?

Refer to the Impurity Profile Table below for characteristic signals.

Impurity TypeChemical SpeciesOriginDiagnostic Signal (1H NMR)Minimization Strategy
Type A Propylsulfonic Acid Hydrolysis of

Broad singlet >10 ppm (acidic proton); Shifted propyl triplets.Use anhydrous solvents; Dry the amine salt in situ.
Type B Enol Sulfonate (O-sulfonylated)Enol attack on

Olefinic proton at ~5.5-6.0 ppm (t, J=small).Keep T < 0°C; Avoid strong bases; Control addition rate.
Type C Aldol Dimer Self-condensation of piperidoneComplex multiplet ~2.5-3.5 ppm; Mass Spec: [2M-H2O]+Limit reaction time; Avoid excess base; Quench immediately.
Type D Bis-sulfonamide Ring opening (rare)Loss of ring signals; complex alkyl chain.Avoid harsh heating.
Q4: My product is turning yellow/orange upon standing. Why?

A: This indicates Aldol Condensation (Type C) . The 1-(propylsulfonyl)piperidin-4-one product still possesses acidic


-protons. If residual base (TEA/DIPEA) remains during concentration (rotary evaporation), it catalyzes the self-condensation of the ketone to form yellow/orange dimers.
The Fix: 
  • Acidic Wash: You must wash the organic layer with 1N HCl or 10% Citric Acid during workup to remove all traces of amine base.

  • Storage: Store the purified product at -20°C under Argon.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the competition between the desired N-sulfonylation and the parasitic O-sulfonylation/Aldol pathways.

ReactionPathways Start 4-Piperidone (Free Base) Enol Enol Form (Thermodynamic) Start->Enol Equilibrium (High Temp/Base) Product TARGET: 1-(Propylsulfonyl) piperidin-4-one Start->Product N-Attack (Kinetic) Low Temp (-10°C) Impurity_Enol IMPURITY B: Enol Sulfonate (O-Sulfonylation) Enol->Impurity_Enol + PrSO2Cl (O-Attack) PrSO2Cl Propylsulfonyl Chloride Impurity_Aldol IMPURITY C: Aldol Dimer (Self-Condensation) Product->Impurity_Aldol + Residual Base (During Workup)

Figure 1: Mechanistic divergence in piperidone sulfonylation. Green path represents the desired kinetic control.

Module 4: Validated Experimental Protocol (SOP)

Objective: Synthesis of 1-(Propylsulfonyl)piperidin-4-one with <5% Enol Sulfonate.

  • Preparation:

    • Charge a flame-dried 3-neck flask with 4-Piperidone HCl Monohydrate (10.0 g, 65 mmol) and anhydrous DCM (100 mL).

    • Add Triethylamine (27.2 mL, 195 mmol, 3.0 eq) dropwise.

    • Add MgSO4 (5 g) and stir for 30 min at Room Temp (RT) to dehydrate.

    • Filter under Argon into a fresh, dry reaction vessel.

  • Reaction:

    • Cool the filtrate to -10°C (Ice/Salt bath).

    • Dissolve 1-Propanesulfonyl chloride (9.7 g, 68 mmol, 1.05 eq) in DCM (20 mL).

    • Add the sulfonyl chloride solution dropwise over 45 minutes. Maintain internal temp < 0°C.

    • Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup (Critical for Stability):

    • Quench with 1N HCl (50 mL). This removes excess base and stops Aldol reactions.

    • Separate layers. Wash organic layer with Sat. NaHCO3 (to remove propylsulfonic acid) and then Brine .

    • Dry over Na2SO4, filter, and concentrate at < 35°C (bath temp).

  • Purification:

    • If the crude is yellow (Aldol), recrystallize from Isopropanol/Hexane .

    • Avoid silica gel chromatography if possible, as the acidity of silica can sometimes catalyze decomposition or ring-opening.

References

  • Piperidone Synthesis & Reactivity

    • Kuehne, M. E. (1987).[1] Journal of Organic Chemistry, 52, 347-353.[1] (Discusses the stability of piperidone derivatives).

    • Wikipedia Entry: 4-Piperidone. Available at: [Link] (General properties and precursors).

  • Sulfonylation Mechanisms

    • Journal of the American Chemical Society (2023). "One-Pot Synthesis of Sulfonamides". Available at: [Link] (Mechanistic insights into sulfonyl chloride reactivity).

    • The Journal of Organic Chemistry (2023). "C-Sulfonylation of 4-Alkylpyridines". Available at: [Link] (Relevant sulfonylation chemistry of pyridine/piperidine scaffolds).

  • Safety & Regulation

    • Federal Register (2022).[2] "Designation of 4-Piperidone as a List I Chemical".[2][3] Available at: [Link].

Sources

Technical Support Center: 1-(Propylsulfonyl)piperidin-4-one Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Purification of 1-(Propylsulfonyl)piperidin-4-one Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Technical Support Hub for 1-(Propylsulfonyl)piperidin-4-one (CAS: 853049-56-0). This intermediate is a critical scaffold in the synthesis of GPCR ligands and protease inhibitors. Its purification presents unique challenges due to the amphiphilic nature of the propylsulfonyl chain and the reactivity of the C-4 ketone.

This guide synthesizes field-proven troubleshooting strategies with mechanistic insights to ensure high-purity isolation.

Part 1: Critical Troubleshooting (Q&A)

Q1: My crude product is isolating as a viscous yellow oil/gum that refuses to crystallize. How can I induce solidification?

Diagnosis: This is the most common issue with short-chain alkyl sulfonamides. The propyl chain adds lipophilicity and rotational freedom, inhibiting crystal lattice formation. Additionally, trace solvent (DCM/EtOAc) or impurities (propylsulfonic acid) can act as plasticizers.

Corrective Action:

  • Solvent Swap: Do not rely on simple evaporation. The oil likely contains trapped solvent. Dissolve the oil in a minimal amount of diethyl ether or MTBE (Methyl tert-butyl ether).

  • Trituration: Add an anti-solvent like n-heptane or hexanes dropwise with vigorous stirring until cloudiness persists.

  • Seed & Chill: If available, add a seed crystal. If not, scratch the glass surface to create nucleation sites. Store at -20°C for 12-24 hours.

  • Mechanistic Insight: The propyl group lowers the melting point compared to aryl analogs. If it remains an oil, verify purity via TLC/LCMS. If purity is >95%, the compound may naturally be a low-melting solid or oil at room temperature. In this case, use it as a solution or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Q2: I see a persistent impurity at the baseline of my TLC (or low retention time on HPLC). What is it, and how do I remove it?

Diagnosis: This is likely piperidin-4-one (free base or salt) or propylsulfonic acid .

  • Piperidin-4-one: If you used the HCl salt as a starting material, unreacted amine might remain.

  • Propylsulfonic acid: Formed by the hydrolysis of excess propylsulfonyl chloride during workup.

Corrective Action:

  • For Amine Removal: Wash the organic layer (DCM or EtOAc) with 1N HCl or 10% Citric Acid . The piperidin-4-one will protonate and partition into the aqueous phase.

    • Caution: Avoid strong acids or prolonged exposure, as the ketone can undergo acid-catalyzed aldol condensation or hydration.

  • For Acid Removal: Wash with saturated NaHCO3 or 1N NaOH . This converts the propylsulfonic acid into its water-soluble sodium salt.

Q3: My product has a complex impurity profile with higher molecular weight species (dimers). Why?

Diagnosis: You are likely observing aldol condensation products . Piperidin-4-one is unstable as a free base. If you added the base (e.g., TEA, DIPEA) to the piperidin-4-one HCl salt before adding the sulfonyl chloride, the free amine self-condenses.

Corrective Action:

  • Protocol Adjustment: Switch to concurrent addition or inverse addition . Dissolve the piperidin-4-one HCl and propylsulfonyl chloride together in the solvent, then add the base dropwise at 0°C. This ensures the amine reacts with the electrophile (sulfonyl chloride) immediately upon liberation, preventing self-reaction.

Part 2: Optimized Purification Workflow

The following protocol minimizes the "oiling out" phenomenon and prevents aldol side-reactions.

Standardized Protocol:

  • Reaction: Suspend Piperidin-4-one HCl (1.0 eq) in DCM (10 V). Add Propylsulfonyl chloride (1.1 eq). Cool to 0°C.[1]

  • Addition: Add Triethylamine (2.2 eq) dropwise over 30 mins. Maintain T < 5°C.

  • Quench: Add water (5 V) to hydrolyze excess sulfonyl chloride. Stir vigorously for 15 mins.

  • Phase Separation: Separate layers.

  • The "Three-Wash" System (Critical for Purity):

    • Wash 1 (Acidic): 0.5N HCl (removes unreacted piperidine).

    • Wash 2 (Basic): Sat. NaHCO3 (removes propylsulfonic acid).

    • Wash 3 (Neutral): Brine (removes trapped water/salts).

  • Drying: Dry over Na2SO4. Filter.

  • Isolation: Concentrate in vacuo. If oil persists, perform the Trituration Protocol (see Q1).

Part 3: Data & Visualization

Table 1: Solubility & Impurity Profile
ParameterHigh SolubilityLow Solubility (Anti-Solvents)Target Impurities Removed
Reaction Solvent DCM, THF, AcetonitrileWater, HexanesN/A
Purification EtOAc, Methanol, DCMHeptane, Pentane, EtherNon-polar byproducts
Acid Wash Aqueous HClOrganic PhaseUnreacted Piperidin-4-one
Base Wash Aqueous NaOH/NaHCO3Organic PhasePropylsulfonic acid
Figure 1: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture Quench Quench with Water Phase Separation Start->Quench AcidWash Acid Wash (0.5N HCl) Removes: Piperidin-4-one Quench->AcidWash BaseWash Base Wash (Sat. NaHCO3) Removes: Propylsulfonic Acid AcidWash->BaseWash DryConc Dry (Na2SO4) & Concentrate BaseWash->DryConc CheckState Physical State? DryConc->CheckState Solid Solid Product (Recrystallize from EtOAc/Hex) CheckState->Solid Crystalline Oil Viscous Oil CheckState->Oil Gum/Oil Trituration Trituration: Dissolve in min. Ether Add Heptane dropwise Oil->Trituration Trituration->Solid Success Chromatography Flash Chromatography (SiO2, 0-5% MeOH/DCM) Trituration->Chromatography Fails

Caption: Logical workflow for the isolation of 1-(propylsulfonyl)piperidin-4-one, prioritizing extraction over chromatography.

References

  • Synthesis of Sulfonamides Incorporating Piperidinyl Moieties. Source: National Institutes of Health (PMC). Context: Describes general conditions for coupling sulfonyl chlorides with piperidine derivatives using base-mediated methods.

  • Piperidin-4-one: The Potential Pharmacophore. Source: PubMed. Context: Details the chemical stability of piperidin-4-ones, specifically the risk of self-condensation (aldol reactions) under basic conditions.

  • Process for Preparing Piperidin-4-one Derivatives. Source: Google Patents (EP3666757A1). Context: Provides industrial methodologies for handling piperidin-4-one salts and reduction/substitution protocols.

  • Assessment of Impurities in Peptide Synthesis Reagents. Source: Polypeptide.com. Context: While focused on peptide reagents, this reference validates the strategy of using specific washes to remove reactive sulfonyl/sulfur species.

Sources

resolving poor reproducibility in 1-(Propylsulfonyl)piperidin-4-one experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Poor Reproducibility in Synthesis & Analysis Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1][2]

Introduction: The "Hydration Trap" in Piperidone Scaffolds

Executive Summary: Poor reproducibility in 1-(Propylsulfonyl)piperidin-4-one experiments—ranging from fluctuating yields to inconsistent melting points—is rarely due to operator error in the reaction setup itself.[1][2][3] Instead, it is almost exclusively caused by uncontrolled hydration equilibria .[1][2][3]

The core scaffold, 4-piperidone, is commercially supplied as a hydrochloride monohydrate .[1][2][4][5] Furthermore, the electron-withdrawing


-sulfonyl group in the final product increases the electrophilicity of the C4 carbonyl, making the product itself prone to forming a stable gem-diol  (hydrate) in the presence of atmospheric moisture.[1]

This guide provides a standardized, self-validating workflow to eliminate these variables.

Module 1: Synthesis Troubleshooting

The Objective: Consistent generation of the sulfonamide bond without hydrolyzing the reagent.

The Core Problem: The Starting Material

Most protocols assume 4-piperidone HCl is a dry solid.[1][2][3] It is not. It contains one equivalent of water in the crystal lattice.[1][2][3] If you react this directly with propylsulfonyl chloride (


) in organic solvent with 2 equivalents of base, the lattice water is released and immediately hydrolyzes the sulfonyl chloride to propylsulfonic acid.[1]

Result: Incomplete conversion, sticky impurities, and variable yield.[1][2][3]

Corrective Protocol: The "Dehydration-First" Method

Do not use Schotten-Baumann (biphasic) conditions for high-precision reproducibility. Use this anhydrous protocol.

Step-by-Step Methodology:

  • Free-Basing & Drying:

    • Suspend 4-piperidone HCl monohydrate in minimal water.[1][2][3]

    • Basify with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (sat.[1][2] aq.) to pH > 10.[1][2][3]
      
    • Extract exhaustively with Dichloromethane (DCM) (3x).[1][3]

    • CRITICAL STEP: Dry the combined organic layer over anhydrous

      
       for at least 30 minutes. Filter.
      
    • Validation: The filtrate should be clear.[1][2][3] If cloudy, water remains.[1][2][3]

  • The Reaction:

    • Cool the dry DCM solution (containing the free base) to 0 °C under

      
      .
      
    • Add Triethylamine (TEA) (1.2 equiv).[1][2][3]

    • Add Propylsulfonyl chloride (1.1 equiv) dropwise.[1][2][3] Note: The reaction is exothermic.[1]

  • Quench:

    • Monitor by TLC/LCMS.[1][2][3] Upon completion, quench with sat.

      
      .
      

Data Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Piperidone HCl Monohydrate FreeBase Free-Basing (K2CO3/DCM) Start->FreeBase Removes HCl Drying CRITICAL: Drying (MgSO4) FreeBase->Drying Removes Lattice H2O Reaction Sulfonylation (Pr-SO2-Cl / TEA / 0°C) Drying->Reaction Anhydrous Input Quench Quench (NaHCO3) Reaction->Quench < 2 Hours

Figure 1: The "Dehydration-First" workflow ensures the sulfonyl chloride reacts only with the amine, not residual lattice water.[1][3]

Module 2: Purification & Isolation

The Objective: Obtaining a crystalline solid instead of an intractable oil.

Common Issue: Users often report the product isolating as a "yellow oil" that refuses to crystallize.[1][2][3] This is typically due to residual propylsulfonic acid (a byproduct) or trace solvents.[1][2][3]

Troubleshooting Table: Isolation Parameters

ObservationRoot CauseCorrective Action
Product is an oil Residual solvent or impurities preventing nucleation.[1][2][3]Triturate with Diethyl Ether or Hexanes .[1][2][3] Scratch the flask wall to induce nucleation.[1][3]
Low Melting Point Product exists as a partial gem-diol (hydrate).[1][2][3]Recrystallize from Isopropanol (IPA) .[1][2][3] Dry in a vacuum oven at 40°C with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

.
Acidic pH in workup Residual propylsulfonic acid.[1][2]Wash organic layer with 1M NaOH (rapidly) to remove sulfonated byproducts, then brine.[1][3]
Module 3: Analytical Reproducibility (The Gem-Diol Effect)

The Objective: Interpreting "weird" NMR spectra and LCMS data.

The Phenomenon: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-propylsulfonyl group is strongly electron-withdrawing.[2] This pulls electron density away from the nitrogen, which in turn pulls density from the adjacent carbons.[1][2] This inductive effect propagates to the C4 carbonyl, making it highly susceptible to nucleophilic attack by water.[1][2]

Reaction: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


[1]

Symptoms of the Gem-Diol:

  • NMR (CDCl3): Signals are broad.[1][2][3] The carbonyl carbon (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) signal at ~207 ppm is weak or missing.[1] A new signal appears at ~90-95 ppm (sp3 hybridized gem-diol carbon).[1][3]
    
  • LCMS: You may see ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     as the major peak (mass of hydrate).[1]
    
  • Melting Point: A "wet" sample will melt significantly lower than the anhydrous form.[1][2][3]

Data Visualization: The Equilibrium Trap

GemDiolEquilibrium cluster_prevention Prevention Strategy Ketone Target Ketone Form (Desired Product) C=O Signal: ~207 ppm GemDiol Gem-Diol (Hydrate) Form (Impurity/Artifact) C(OH)2 Signal: ~94 ppm Ketone->GemDiol Equilibrium shifts right in wet solvents (CDCl3) Water + Atmospheric Moisture (H2O) Water->GemDiol Advice Use DMSO-d6 for NMR Store under Argon Advice->Ketone Stabilizes

Figure 2: The equilibrium between the ketone and gem-diol forms is solvent and moisture dependent, causing analytical confusion.[1]

Frequently Asked Questions (FAQ)

Q1: My NMR shows two sets of peaks. Is my compound impure?

  • Answer: Not necessarily. If the ratio of peaks changes when you add

    
     or change solvents (e.g., from 
    
    
    
    to
    
    
    ), you are observing the ketone/gem-diol equilibrium .[1]
    
    
    is recommended as it forms hydrogen bonds with the diol protons or stabilizes the ketone, often simplifying the spectrum.[1]

Q2: Can I use the hydrochloride salt of 4-piperidone directly with excess base?

  • Answer: Only if you use a large excess of sulfonyl chloride (2.5+ equiv).[1][2][3] The water in the salt will destroy the first equivalent of your reagent.[1][2] The "Dehydration-First" method (Module 1) is more atom-economical and cleaner.[1][2][3]

Q3: The product decomposes on the silica column. Why?

  • Answer: Piperidin-4-ones can be acid-sensitive.[1][2][3] Silica gel is slightly acidic.[1][2][3] Pre-treat your silica column with 1% Triethylamine in Hexanes/Ethyl Acetate to neutralize it before loading your sample.[1][2][3]

Q4: How should I store the final compound?

  • Answer: Store in a tightly sealed vial, preferably under Argon or Nitrogen, at 4°C. The compound is hygroscopic.[1][2] If it absorbs water, it will convert to the gem-diol solid, changing its physical properties.[1][2]

References
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.[1][2][3] (For mechanisms of nucleophilic addition to carbonyls and hydration equilibria).

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.; John Wiley & Sons: New York, 1999.[1][2][3] (For stability profiles of sulfonamides).

  • Sahu, S. K., et al. "Piperidin-4-one: The Potential Pharmacophore."[1][2][3][6] Mini-Reviews in Medicinal Chemistry, 2013, 13(4), 565-583.[1][2][6] Link

  • PubChem Compound Summary. "4-Piperidone."[1][2][3][5] National Center for Biotechnology Information.[1][2][3] Link

Sources

Technical Support Center: Analytical Method Development for 1-(Propylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

You are likely encountering difficulties because 1-(Propylsulfonyl)piperidin-4-one presents a "perfect storm" of analytical challenges:

  • Weak Chromophore: The aliphatic ketone and sulfonamide groups have negligible UV absorbance above 210 nm, making standard UV detection erratic.

  • Polarity Mismatch: The precursor (piperidin-4-one) is a highly polar base, while the product is a neutral sulfonamide. Standard C18 methods often fail to retain the precursor, causing it to co-elute with the solvent front (void volume).

  • Reactivity: The ketone moiety is susceptible to hemiacetal formation in alcoholic solvents, creating "ghost peaks."

This guide addresses these specific failure modes with self-validating protocols.

Module 1: Chromatographic Separation (The "Void Volume" Problem)

Q: My main product elutes well, but I cannot quantify the piperidin-4-one precursor. It seems to disappear or elute in the void. How do I fix this?

A: This is a classic retention issue. Piperidin-4-one is a secondary amine (


). At standard acidic HPLC pH (0.1% Formic Acid/TFA), it is fully protonated and behaves like a salt, eluting immediately on C18.

The Solution: You must switch separation modes or drastically alter pH.

Strategy 1: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Trace quantification of the polar precursor.

  • Column: Amide or Zwitterionic (ZIC-HILIC) stationary phase.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in 90:10 ACN:Water.

  • Mobile Phase B: 10 mM Ammonium Acetate (pH 5.8) in 50:50 ACN:Water.

  • Mechanism: The water-rich layer on the HILIC surface retains the polar amine precursor longer than the hydrophobic sulfonamide product.

Strategy 2: High pH Reversed-Phase

Best for: General purity profiling.

  • Column: Hybrid particle C18 (e.g., Waters XBridge, Agilent Poroshell HPH) capable of pH 10-11.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10, the piperidine amine is deprotonated (neutral). This increases its hydrophobicity, allowing it to interact with the C18 chain and move away from the void volume.

Decision Matrix: Selecting the Right Column

SeparationStrategy start Start: Define Goal goal_trace Trace Impurity (Piperidin-4-one < 0.1%) start->goal_trace goal_purity General Purity (Product > 95%) start->goal_purity hilic Method: HILIC Col: Amide/ZIC MP: High ACN goal_trace->hilic Max Retention of Polar Amine high_ph Method: High pH RP Col: Hybrid C18 pH: 10.0 goal_purity->high_ph Better Peak Shape low_ph Method: Low pH RP Col: C18 *Risk: Void Elution* goal_purity->low_ph Standard Screening

Figure 1: Decision tree for column selection based on analytical goals. Note that standard Low pH RP is marked as high risk for this specific impurity profile.

Module 2: Detection & Sensitivity

Q: My UV baseline is noisy at 210 nm, and I suspect I'm missing impurities. What are my alternatives?

A: The carbonyl (C=O) and sulfonyl (S=O) groups are weak chromophores. Relying on 200–210 nm UV detection is prone to solvent interference and low sensitivity.

Option A: Charged Aerosol Detection (CAD) / ELSD
  • Why: CAD is a "universal" detector that responds to mass, not optical properties. It is ideal for 1-(Propylsulfonyl)piperidin-4-one because the molecule is non-volatile.

  • Requirement: You must use volatile buffers (Formate, Acetate, Carbonate). Phosphate is strictly forbidden.

Option B: Derivatization (DNPH Method)

If you lack CAD/MS, you must chemically tag the ketone to make it UV-active.

  • Reagent: 2,4-Dinitrophenylhydrazine (DNPH).

  • Reaction: Ketone + DNPH

    
     Hydrazone (Strong UV Absorbance at 360 nm).
    

Protocol: Pre-Column DNPH Derivatization

  • Reagent Prep: Dissolve 50 mg DNPH in 10 mL ACN + 0.5 mL conc. HCl.

  • Sample Prep: Mix 1 mL sample solution (1 mg/mL) with 1 mL DNPH reagent.

  • Incubation: Heat at 50°C for 30 minutes.

  • Analysis: Inject onto C18 column.[1] Detect at 360 nm .

  • Result: The product and piperidin-4-one precursor will both form hydrazones, but they will separate easily on C18 due to the massive hydrophobicity difference added by the sulfonyl group.

Module 3: Sample Stability & "Ghost Peaks"

Q: I see new impurity peaks appearing in my sample after it sits in the autosampler for 12 hours. Is my product degrading?

A: Likely not. You are probably observing hemiacetal formation .

  • The Chemistry: Ketones react reversibly with alcohols (Methanol, Ethanol) under acidic conditions to form hemiacetals.

  • The Symptom: A peak eluting just before or after the main peak that grows over time.

  • The Fix: Change your diluent.

Recommended Diluent Strategy:

Diluent SystemSuitabilityNotes
Methanol 🔴 Avoid Promotes hemiacetal/acetal formation.
Acetonitrile (ACN) 🟢 Excellent Inert to ketones. Use ACN:Water (50:50).
THF 🟡 Caution Good solubility, but high UV cutoff (interference <215 nm).
DMSO 🟡 Caution Good solubility, but freezes in autosamplers and hard to evaporate in CAD/MS.

Module 4: Mass Spectrometry Interpretation

Q: I see a mass of [M+18] in my LC-MS. Is this a hydrate?

A: Be careful. While ketones can form hydrates, in the context of sulfonyl chemistry, you must rule out the hydrolysis of the starting material .

  • Target Molecule: 1-(Propylsulfonyl)piperidin-4-one (

    
    , MW 
    
    
    
    205).
  • Impurity Candidate: Propylsulfonic acid (from hydrolysis of propylsulfonyl chloride).

  • Differentiation:

    • Run in Negative Mode (ESI-) . Sulfonic acids ionize strongly in negative mode (

      
      ).
      
    • The ketone product ionizes best in Positive Mode (ESI+) (

      
      ).
      

Workflow for Impurity ID:

ImpurityID sample Unknown Peak mode_pos ESI (+) Mode sample->mode_pos mode_neg ESI (-) Mode sample->mode_neg result_amine Piperidin-4-one (Precursor) mode_pos->result_amine Strong [M+H]+ result_prod Target Product mode_pos->result_prod Strong [M+H]+ result_acid Propylsulfonic Acid (Hydrolysis) mode_neg->result_acid Strong [M-H]-

Figure 2: Ionization mode strategy for distinguishing basic precursors (amine) from acidic byproducts (sulfonic acid).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][4][5] U.S. Food and Drug Administration.

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. (Note: General reference for temperature/pH effects on selectivity).

Sources

overcoming solubility problems with 1-(Propylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges

Executive Summary: The Solubility Paradox

1-(Propylsulfonyl)piperidin-4-one presents a classic medicinal chemistry challenge known as the "Brick Dust vs. Grease Ball" paradox.

  • The "Brick": The sulfonyl group (

    
    ) creates strong dipole-dipole interactions and hydrogen bond accepting capability, often leading to a high crystal lattice energy (making it a solid that resists dissolution).
    
  • The "Grease": The propyl chain and piperidine ring add significant lipophilicity (

    
    ), making it poorly soluble in pure water.
    

This guide provides field-proven protocols to overcome these opposing forces during synthesis, purification, and biological evaluation.

Module 1: Synthesis & Purification (The Chemistry Lab)

The "Oiling Out" Phenomenon During Recrystallization

Issue: When attempting to recrystallize from hot ethanol or ethyl acetate, the compound separates as an oil droplet at the bottom of the flask rather than forming crystals. Root Cause: The propyl chain lowers the melting point relative to aryl-sulfonamides, causing the compound to melt before it dissolves in the solvent mixture (Liquid-Liquid Phase Separation).

Protocol: The "Seeding at Cloud Point" Method Do not use a single solvent. Use this dual-solvent displacement method to force ordered crystal growth.

  • Dissolution: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) or Acetone at room temperature. (Avoid heating to reflux to prevent decomposition of the ketone).

  • Displacement: Slowly add Diisopropyl Ether (IPE) or Heptane dropwise with vigorous stirring.

  • The Cloud Point: Stop adding the anti-solvent immediately when a faint, persistent turbidity (cloudiness) appears.

  • Nucleation: Scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Crystallization: Refrigerate at 4°C overnight. Do not freeze immediately, as this traps impurities.

Reaction Solvent Compatibility

Issue: The reagent is insoluble in standard ether/hexane used for many piperidone reactions.

Solvent ClassSolubility RatingRecommendation
Chlorinated (DCM, DCE) High Primary Choice. Excellent for reductive aminations or grignard additions (if temp controlled).
Ethers (THF, Dioxane) Moderate Good for reactions requiring heating. THF is preferred over Et2O.
Alcohols (MeOH, EtOH) Moderate Usable for reduction (NaBH4), but may require warming.
Hydrocarbons (Hexane) Poor Avoid. Use only as an anti-solvent for precipitation.
Polar Aprotic (DMF, DMSO) Very High Use only if necessary; difficult to remove during workup.

Module 2: Biological & Assay Formulation (The Assay Plate)

Preventing "Crash Out" in Aqueous Buffers

Issue: Compound precipitates immediately upon addition to cell culture media (DMEM/RPMI) or enzymatic buffers (PBS), even if dissolved in DMSO. Root Cause: The "Solvent Shock." Adding 100% DMSO stock directly to water creates a high local concentration of water at the interface, forcing the lipophilic propyl group to aggregate.

Visual Workflow: The Intermediate Dilution Step Standard direct addition often fails. Use the protocol below.

SerialDilution Figure 1: Two-Step Dilution Protocol to prevent 'Solvent Shock' precipitation. Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter Step 1: 10x Dilution (Slow Addition) Precip PRECIPITATION RISK! Stock->Precip Direct Add (1:100) Final Assay Well (1% DMSO Final) Inter->Final Step 2: 10x Dilution (into Media)

Protocol: The 1000x -> 10x -> 1x Method

  • Stock Prep: Prepare a 10 mM stock solution in anhydrous DMSO. Sonicate for 30 seconds to ensure no micro-crystals remain.

  • Intermediate Step (Critical): Dilute the stock 1:10 into PBS (pH 7.4) to create a 1 mM working solution (10% DMSO). Note: The solution may turn milky. Vortex immediately.

  • Final Addition: Add the intermediate solution to your assay well (e.g., 10 µL into 90 µL media). Final DMSO concentration = 1%.

    • Validation: Measure Absorbance at 600nm (OD600). If OD > 0.05, precipitation has occurred.

DMSO Tolerance Limits

Researchers often overestimate cell tolerance.

Assay TypeMax DMSO %Notes
Enzymatic (Cell-free) 5%Enzymes are generally robust, but check for denaturation.
Cell-Based (Immortalized) 0.5% - 1.0%HeLa, HEK293. >1% induces membrane permeabilization.
Primary Cells / Neurons < 0.1% Strict Limit. High sensitivity to solvent toxicity.

Module 3: Analytical Troubleshooting

NMR "Ghost Peaks"

Issue: 1H NMR in


 shows broad peaks or missing amide/sulfonamide signals.
Solution: 
  • Switch to DMSO-d6 . The sulfonyl group interacts strongly with chloroform, sometimes leading to aggregation or conformational locking. DMSO-d6 breaks these aggregates, sharpening the peaks.

  • Temperature: If peaks remain broad (due to piperidine ring flipping), heat the NMR probe to 313 K (40°C) to speed up the conformational exchange.

LCMS Tailing

Issue: The compound elutes as a broad, tailing peak on C18 columns. Root Cause: Interaction between the basic piperidine nitrogen (even though sulfonylated, the ring has polar character) and residual silanols on the column. Solution:

  • Mobile Phase Modifier: Add 0.1% Formic Acid or 10 mM Ammonium Acetate . Do not run under neutral conditions.

  • Column Choice: Use a "End-capped" or "Polar Embedded" C18 column (e.g., Waters XBridge or Phenomenex Kinetex).

Troubleshooting Decision Tree

DecisionTree Figure 2: Rapid Decision Matrix for Solubility Optimization Start Start: Solubility Issue Context What is the Context? Start->Context Synth Synthesis / Purification Context->Synth Chemical Bio Biological Assay Context->Bio Aqueous Polar Is it too polar? Synth->Polar Precip Precipitation? Bio->Precip DCM Try DCM/MeOH (9:1) Polar->DCM Yes (Won't dissolve in Et2O) Heat Try Reflux in THF Polar->Heat No (Won't react) Cyc Use Cyclodextrin (HP-b-CD) Precip->Cyc Severe (>100uM) Step Use Stepwise Dilution Precip->Step Mild

Frequently Asked Questions (FAQ)

Q: Can I use pH adjustment to dissolve this compound in water? A: No. While piperidines are basic, the N-sulfonyl group removes the basicity of the nitrogen at position 1. The molecule is effectively neutral. Adjusting pH will not protonate the sulfonamide nitrogen and may only degrade the ketone at extreme pH levels.

Q: I need to inject this into mice. What formulation do you recommend? A: Avoid pure DMSO. A standard "gold standard" formulation for neutral lipophilic drugs is:

  • 10% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent)

  • 50% Saline/Water (Diluent)

  • Mix order: Dissolve in DMSO first, add PEG-400, then slowly add Saline while vortexing.

Q: My reductive amination at the C4-ketone isn't working in Methanol. A: The propylsulfonyl group may be creating steric hindrance or solubility issues in cold MeOH. Switch to 1,2-Dichloroethane (DCE) and use Sodium Triacetoxyborohydride (STAB) as the reducing agent. DCE solubilizes the starting material better than MeOH for this specific scaffold.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility Strategies).

  • Way, L. (2016).[1] DMSO in Cell Culture: Friend or Foe? ResearchGate Technical Discussions.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidin-4-one derivatives.

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry.

Sources

troubleshooting scale-up of 1-(Propylsulfonyl)piperidin-4-one production

Author: BenchChem Technical Support Team. Date: February 2026

Process Overview & Chemistry

This guide addresses the specific challenges encountered during the scale-up (100g to 5kg) of 1-(propylsulfonyl)piperidin-4-one (Target Molecule). The synthesis typically involves the N-sulfonylation of 4-piperidone hydrochloride monohydrate with 1-propanesulfonyl chloride .

The Core Challenge

The primary difficulty in this synthesis is not the sulfonylation itself, but the instability of the 4-piperidone free base. The starting material exists as a stable gem-diol salt (4,4-piperidinediol hydrochloride). Upon neutralization, it reverts to the ketone form, which is prone to rapid self-aldol condensation and polymerization if not immediately trapped by the electrophile (sulfonyl chloride).

Reaction Scheme

The following diagram illustrates the critical pathway and potential failure modes (side reactions) that must be managed.

ReactionPathway Start 4-Piperidone HCl Monohydrate FreeBase Free Base (Transient Species) Start->FreeBase Neutralization (-HCl, -H2O) Base Base (TEA/DIPEA) Base->FreeBase Product 1-(Propylsulfonyl) piperidin-4-one (Target) FreeBase->Product N-Sulfonylation (Fast) Dimer Dimer/Polymer (Tar Formation) FreeBase->Dimer Slow Addition (High pH, No Electrophile) Enol Enol Sulfonate (O-Sulfonylation) FreeBase->Enol High Temp (>10°C) Strong Base Reagent Propylsulfonyl Chloride Reagent->Product Hydrolysis Sulfonic Acid (Reagent Hydrolysis) Reagent->Hydrolysis Water from Hydrate

Figure 1: Reaction pathway showing the competition between productive N-sulfonylation and destructive polymerization or O-sulfonylation.

Critical Troubleshooting Guides (FAQs)

Issue 1: "My reaction mixture turned into a black tar/gum."

Diagnosis: Uncontrolled polymerization of the piperidone free base. Root Cause: The free base was generated too quickly relative to the sulfonylation rate, or the reaction temperature was too high. This often happens if you neutralize the salt before adding the sulfonyl chloride.

Technical Solution: Do NOT pre-neutralize the amine salt. Use a "Reverse Addition" or "Concurrent Addition" strategy.

  • Suspend the 4-piperidone HCl monohydrate in the solvent (DCM or THF) along with the sulfonyl chloride.

  • Cool the mixture to 0°C.

  • Add the base (Triethylamine) dropwise. This releases the free base in situ, which immediately reacts with the sulfonyl chloride present in the solution.

ParameterRecommended RangeImpact of Deviation
Temperature -5°C to 5°C>10°C promotes dimerization (tar).
Base Addition 1.0 mL/min (100g scale)Too fast = local hot spots & free base accumulation.
Stoichiometry 1.1 eq Sulfonyl Chloride<1.0 eq leaves unreacted amine which polymerizes during workup.
Issue 2: "I see a major impurity at RRT 1.2 (approx +15-20% area)."

Diagnosis: O-Sulfonylation (Enol Sulfonate formation). Root Cause: The ketone moiety of the piperidone can enolize under basic conditions. The enolate oxygen acts as a nucleophile, attacking the sulfonyl chloride.

Technical Solution:

  • Switch Base: If using TEA, switch to DIPEA (Hunig's base) or an inorganic base like K2CO3 in a biphasic system (DCM/Water). Inorganic bases are less likely to promote enolization in the organic phase.

  • Solvent Choice: Avoid polar aprotic solvents (like DMF) which enhance the nucleophilicity of the enolate oxygen. Stick to DCM or Toluene.

Data: Solvent Screening for Impurity Profile Reaction Conditions: 1.0 eq Amine HCl, 2.2 eq Base, 1.1 eq R-SO2Cl, 0°C

SolventYield (%)Target Purity (HPLC)Enol Impurity (RRT 1.2)Notes
DCM 92% 98.5% 0.3% Preferred. Good solubility, easy workup.
THF85%94.0%3.5%Higher O-sulfonylation observed.
Toluene78%96.0%0.5%Slower reaction due to salt insolubility.
DMF60%82.0%12.0%Avoid. Promotes side reactions.
Issue 3: "Low Yield due to Reagent Hydrolysis."

Diagnosis: The starting material is a monohydrate (4,4-piperidinediol HCl).[1][2] It releases 1 equivalent of water upon neutralization. Root Cause: This water competes with the amine for the sulfonyl chloride, hydrolyzing it to propylsulfonic acid.

Technical Solution: You must compensate for the water of hydration.

  • Stoichiometry Adjustment: Increase Propylsulfonyl chloride loading to 1.2 - 1.3 equivalents .

  • Drying Protocol (Optional): If cost permits, suspend the starting material in Toluene, reflux with a Dean-Stark trap to remove water (converting the gem-diol to the ketone HCl), then cool and proceed with sulfonylation. Note: This is operationally heavy for this specific molecule; increasing reagent is usually more cost-effective.

Validated Scale-Up Protocol (100g Basis)

Safety Warning: Propylsulfonyl chloride is a lachrymator and corrosive. Work in a fume hood. The reaction is exothermic.

Reagents:

  • 4-Piperidone HCl monohydrate: 100.0 g (0.651 mol)

  • Dichloromethane (DCM): 800 mL (8 vol)

  • 1-Propanesulfonyl chloride: 111.4 g (0.781 mol, 1.2 eq)

  • Triethylamine (TEA): 145.0 g (1.43 mol, 2.2 eq) [2.0 eq for reaction + 0.2 eq to scavenge HCl from hydrolysis]

Procedure:

  • Setup: Charge 4-Piperidone HCl monohydrate and DCM to a 2L reactor equipped with an overhead stirrer and temperature probe.

  • Reagent Charge: Add 1-Propanesulfonyl chloride in one portion. The mixture will be a suspension.

  • Cooling: Cool the slurry to 0–5°C.

  • Addition: Add TEA dropwise over 60–90 minutes.

    • Critical Control Point: Maintain internal temperature < 10°C.

    • Observation: The slurry will thin out as the starting material dissolves and reacts, then thicken again as TEA-HCl salts precipitate.

  • Reaction: Stir at 0–5°C for 2 hours, then warm to 20°C for 1 hour.

  • IPC (In-Process Control): Check HPLC/TLC. Target: <1% unreacted piperidone.

  • Quench/Workup:

    • Add Water (500 mL). Stir for 15 mins.

    • Separate phases.[3]

    • Wash Organic phase with 1M HCl (300 mL) to remove excess TEA and any unreacted piperidone.

    • Wash Organic phase with Sat. NaHCO3 (300 mL) to remove propanesulfonic acid.

    • Wash Organic phase with Brine (300 mL).

  • Isolation: Dry over MgSO4, filter, and concentrate under vacuum.

    • Purification: If the oil is colored, crystallize from IPA/Heptane or perform a silica plug filtration.

Troubleshooting Logic Tree

Use this decision matrix to resolve deviations during the campaign.

TroubleshootingTree Problem Identify Problem Type1 Low Yield / Tar Formation Problem->Type1 Type2 High Impurity (RRT 1.2) Problem->Type2 Type3 Reagent Consumption High Problem->Type3 Sol1 Check Addition Order. Are you adding Base LAST? Type1->Sol1 Sol2 Check pH/Base Strength. Switch to Inorganic Base (K2CO3) Type2->Sol2 Sol3 Check Water Content. Start Material is Hydrate. Increase R-SO2Cl to 1.3eq Type3->Sol3 Sol1_Yes Yes: Check Temp. Must be <5°C. Sol1->Sol1_Yes Yes Sol1_No No: RESTART. Never free-base without electrophile. Sol1->Sol1_No No

Figure 2: Decision tree for common scale-up deviations.

References

  • Piperidone Reactivity & Stability

    • Review of Piperidin-4-one Chemistry: Sahu, S. K., et al. "Piperidin-4-one: the potential pharmacophore."[4] Mini-Reviews in Medicinal Chemistry 13.4 (2013): 565-583.[4]

    • Instability of Free Base: "4-Piperidone synthesis."[1][2][4][5][6][7][8][9][10] Organic Chemistry Portal.

  • Sulfonylation Methodology

    • General Sulfonamide Synthesis: "Sulfonamide Synthesis by S-N Coupling." Organic Chemistry Portal.

    • Scale-Up Considerations: "Application Notes and Protocols for Sulfonamide Synthesis." BenchChem Protocols.

  • Safety & Properties

    • 1-Propanesulfonyl Chloride: PubChem Compound Summary for CID 62660.

Sources

managing reaction exotherms in 1-(Propylsulfonyl)piperidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Reaction Exotherms for Researchers and Process Chemists

Welcome to the technical support guide for the synthesis of 1-(Propylsulfonyl)piperidin-4-one. As Senior Application Scientists, we understand that controlling the potent exotherm of the N-sulfonylation reaction is critical for ensuring safety, achieving high yield, and maintaining product purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable advice for your experiments.

The Core Challenge: The Sulfonylation Exotherm

The reaction of piperidin-4-one with 1-propanesulfonyl chloride is a highly exothermic process.[1] The nucleophilic attack of the secondary amine on the electrophilic sulfonyl chloride is rapid, generating significant heat. The primary cause for concern is that the rate of heat generation can easily exceed the rate of heat removal, leading to a rapid temperature increase, commonly known as a thermal runaway.[2] A runaway reaction can cause solvent to boil violently, increase pressure in a sealed system, and accelerate decomposition, leading to the release of hazardous materials like HCl and SOx gases.[3]

This guide will walk you through proactive control strategies, real-time troubleshooting, and an understanding of the underlying chemical principles to ensure your synthesis is safe, reproducible, and successful.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for proactively managing the exotherm in this synthesis?

Answer: Proactive management is centered on controlling the rate of reaction. The key is to ensure that the rate of heat generation never surpasses the system's capacity for heat removal. This is achieved through several synergistic strategies:

  • Strict Temperature Control: The reaction should be conducted at a low temperature, typically between 0 °C and 5 °C. This is non-negotiable. A well-maintained ice/water bath or, for better control, a cryostat is essential. Lower temperatures reduce the initial reaction rate, providing a wider margin of safety.

  • Controlled Reagent Addition: The 1-propanesulfonyl chloride is the limiting reagent for the exotherm and must be added slowly and controllably to the solution of piperidin-4-one and base. The most common cause of a runaway reaction is adding the sulfonating agent too quickly.[2] Using a syringe pump is highly recommended for precise, consistent addition.

  • Efficient Heat Transfer:

    • Stirring: Vigorous mechanical stirring is crucial to prevent the formation of localized hot spots and to ensure efficient heat transfer from the reaction mixture to the cooling bath.

    • Vessel Choice: A jacketed reactor is ideal for larger scales. For lab scale, a round-bottom flask with a high surface area-to-volume ratio is preferable.

  • Correct Stoichiometry and Order of Addition: Always add the sulfonyl chloride to the mixture of the amine and the HCl scavenger (e.g., triethylamine). This "normal addition" ensures the amine is not the limiting reagent at the point of addition, preventing potential side reactions. A slight excess of the base (1.1-1.2 equivalents) is recommended to effectively neutralize the HCl generated in situ.

Q2: I'm experiencing a sudden, rapid temperature increase. What is happening and what are my immediate actions?

Answer: You are likely experiencing the onset of a thermal runaway. Your immediate priority is to regain control and ensure safety.

Immediate Actions:

  • Stop Reagent Addition: Immediately stop the addition of 1-propanesulfonyl chloride.

  • Enhance Cooling: If using an ice bath, add more ice and salt (e.g., NaCl) to lower its temperature. If using a cryostat, lower the setpoint.

  • Do NOT Increase Stirring Drastically: While good stirring is important, a sudden, massive increase in agitation speed can sometimes increase the reaction rate. Maintain vigorous, but not violent, stirring.

  • Prepare for Emergency Quench: If the temperature continues to rise uncontrollably despite these measures, you must be prepared to quench the reaction. This should be a pre-planned procedure.

The workflow below outlines the decision-making process for handling a thermal excursion.

G start Temperature Spike Detected (>10°C Setpoint) stop_add IMMEDIATELY Stop Sulfonyl Chloride Addition start->stop_add enhance_cool Enhance Cooling (Add Ice/Salt or Lower Setpoint) stop_add->enhance_cool monitor Monitor Temperature Closely enhance_cool->monitor is_controlled Is Temperature Decreasing? monitor->is_controlled resume Temperature Stabilized Resume Addition at 50% Rate is_controlled->resume  Yes quench EXECUTE EMERGENCY QUENCH (Add Pre-chilled Quenching Agent) is_controlled->quench  No   end_safe Reaction Safe Proceed with Caution resume->end_safe end_stop Reaction Terminated Isolate and Analyze quench->end_stop

Figure 1. Decision tree for managing a thermal excursion.
Q3: My yield is low and I'm seeing multiple impurities on my TLC/LC-MS. Could this be related to poor exotherm control?

Answer: Absolutely. Poor temperature control is a leading cause of low yields and impurity formation. When the temperature rises, several side reactions can occur:

  • Degradation: The desired product, 1-(propylsulfonyl)piperidin-4-one, or the starting piperidin-4-one may be unstable at elevated temperatures in the presence of base and other reactive species.

  • Double Sulfonylation: Although less likely with a secondary amine, highly reactive conditions can promote undesired reactions.

  • Reaction with Solvent: At higher temperatures, reactive intermediates may begin to react with solvents like THF.

  • Oligomerization: Uncontrolled conditions can sometimes lead to the formation of oligomeric byproducts.

To troubleshoot, run a small-scale reaction with meticulous temperature control (e.g., maintain internal temperature strictly at <5 °C) and a very slow addition rate. Compare the purity profile to your previous batches. If the purity improves, exotherm control was the issue.

Experimental Protocols & Data

Reagent & Solvent Data

This table summarizes key data for the materials involved. Always consult the full Safety Data Sheet (SDS) before use.[3][4]

CompoundMW ( g/mol )BP (°C)Density (g/mL)Key Hazards
Piperidin-4-one99.13140~1.07Skin/eye irritant
1-Propanesulfonyl chloride142.60175-1771.32Corrosive, water-reactive, causes severe burns[3][4]
Triethylamine (TEA)101.19890.726Flammable, corrosive, toxic
Dichloromethane (DCM)84.93401.326Volatile, suspected carcinogen
Detailed Protocol: Lab-Scale Synthesis (10g Scale)

This protocol is a self-validating system; adherence to the temperature and addition rate is paramount for safety and success.

// Nodes setup [label="1. Reactor Setup\n(Flask, Stirrer, N2, Temp Probe)"]; charge [label="2. Charge Reagents\n(Piperidin-4-one, TEA, DCM)"]; cool [label="3. Cool to 0°C\n(Ice/Water Bath)"]; addition [label="4. Controlled Addition\n(Propanesulfonyl Chloride via Syringe Pump)", style="rounded,filled", fillcolor="#FBBC05"]; react [label="5. Reaction\n(Maintain 0-5°C for 2h)"]; warm [label="6. Warm to RT\n(Remove Cooling Bath)"]; workup [label="7. Aqueous Workup\n(Wash with H2O, Brine)"]; isolate [label="8. Isolation\n(Dry, Filter, Concentrate)"];

// Edges setup -> charge -> cool -> addition -> react -> warm -> workup -> isolate; }

Sources

Validation & Comparative

comparative analysis of 1-(Propylsulfonyl)piperidin-4-one with other N-substituted piperidones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Comparative Analysis of 1-(Propylsulfonyl)piperidin-4-one

Executive Summary & Strategic Positioning

In the landscape of heterocyclic building blocks, 1-(Propylsulfonyl)piperidin-4-one represents a specialized scaffold that bridges the gap between transient protecting groups and permanent pharmacophores. Unlike the ubiquitous N-Boc-piperidin-4-one (acid-labile) or N-Benzyl-piperidin-4-one (cleavable via hydrogenolysis), the N-propylsulfonyl variant is designed for permanence and metabolic stability .

This guide analyzes its utility in drug discovery, specifically for programs targeting G-protein coupled receptors (GPCRs) and proteases where the sulfonamide moiety acts not just as a linker, but as a critical hydrogen-bond acceptor with distinct geometry from amides.

Comparative Technical Analysis

The selection of an N-substituent on the piperidin-4-one core dictates the chemical reactivity of the ketone and the physicochemical profile of the final drug candidate.

Electronic Modulation of the C4-Ketone

The electronic environment of the piperidine nitrogen transmits inductive effects to the C4-carbonyl.

  • 1-(Propylsulfonyl)piperidin-4-one: The sulfonyl group is a strong electron-withdrawing group (EWG). This inductively destabilizes the C4 ketone, increasing its electrophilicity. It reacts faster in reductive aminations and Wittig reactions compared to N-alkyl variants.

  • N-Alkyl (e.g., N-Methyl/Benzyl): The nitrogen lone pair donates electron density into the ring (hyperconjugation), rendering the C4 ketone less electrophilic.

  • N-Boc/N-Acetyl: Moderate EWG effect, similar to sulfonyl but planar geometry (sp² hybridized nitrogen) creates different steric hindrance.

Physicochemical & Stability Profile
Feature1-(Propylsulfonyl)- N-Boc- N-Benzyl- N-Acetyl-
Primary Role Pharmacophore / PermanentProtecting Group (Transient)Protecting Group (Transient)Linker / Pharmacophore
Acid Stability High (Stable to TFA/HCl)Low (Cleaves in TFA)High (Stable to acid)High
Base Stability High Moderate (Hydrolyzes in strong base)High Moderate
Metabolic Stability High (Resistant to CYP450)Low (Metabolic liability)Low (N-dealkylation)Moderate
Geometry Tetrahedral (Sulfur)Planar (Carbamate)Pyramidal (Amine)Planar (Amide)
LogP Impact Moderate LipophilicityHigh LipophilicityHigh LipophilicityLow Lipophilicity

Critical Insight: The tetrahedral geometry of the sulfonamide sulfur atom forces the propyl chain into a distinct spatial orientation compared to the planar amide bond of N-acetyl derivatives. This is crucial for filling hydrophobic pockets in enzyme active sites (e.g., MMP-12 or CCR antagonists).

Experimental Protocols

Synthesis of 1-(Propylsulfonyl)piperidin-4-one

Rationale: This protocol uses a biphasic system to manage the exotherm and ensure complete consumption of the hydrochloride salt.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (10.0 mmol)

  • 1-Propanesulfonyl chloride (11.0 mmol)

  • Triethylamine (TEA) or DIPEA (25.0 mmol)

  • Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Salt Neutralization: Suspend 4-piperidone monohydrate HCl in DCM (50 mL) at 0°C under nitrogen. Add TEA (2.5 eq) dropwise. The suspension will clear as the free base is liberated.

  • Sulfonylation: Add 1-propanesulfonyl chloride (1.1 eq) dropwise over 20 minutes, maintaining internal temperature < 5°C. Note: Rapid addition causes impurity formation due to bis-sulfonylation or ring opening.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1). The product usually appears at R_f ~ 0.4.

  • Workup: Quench with 1N HCl (20 mL) to remove unreacted amine and TEA salts. Separate organic layer.[1] Wash with sat. NaHCO₃ (20 mL) and Brine (20 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Isopropanol/Hexane if necessary, though the crude is often >95% pure.

Downstream Application: Reductive Amination

Rationale: Demonstrating the enhanced electrophilicity of the sulfonyl-piperidone.

  • Dissolve 1-(propylsulfonyl)piperidin-4-one (1 eq) and Aniline derivative (1.1 eq) in DCE.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) and Acetic Acid (1 eq).

  • Stir at RT for 2 hours (Reaction is typically 2x faster than N-Benzyl analogs).

Visualized Workflows (Graphviz)

Synthesis & Reactivity Pathway

G Start 4-Piperidone HCl Salt Inter Intermediate Complex Start->Inter TEA, DCM, 0°C Reagent 1-Propanesulfonyl Chloride Reagent->Inter Product 1-(Propylsulfonyl) piperidin-4-one Inter->Product Elimination of HCl ReactionA Reductive Amination (Fast Kinetics) Product->ReactionA R-NH2, STAB ReactionB Wittig Olefination (Exocyclic Alkenes) Product->ReactionB Ph3P=CH2

Figure 1: Synthetic route to the title compound and its primary divergent reactivity pathways.

Decision Tree: Selecting the Right Piperidone

DecisionTree Root Select N-Substituent for Piperidin-4-one Q1 Is the N-group permanent in final drug? Root->Q1 Transient Transient (Protecting Group) Q1->Transient No Permanent Permanent (Pharmacophore) Q1->Permanent Yes Q2 Acid Sensitivity Required? Transient->Q2 ResBoc Use N-Boc (Cleave w/ TFA) Q2->ResBoc Yes ResBn Use N-Benzyl (Cleave w/ H2/Pd) Q2->ResBn No Q3 Metabolic Stability Priority? Permanent->Q3 ResSulf Use 1-(Propylsulfonyl) (High Stability) Q3->ResSulf High ResAlkyl Use N-Alkyl (Risk of Dealkylation) Q3->ResAlkyl Low

Figure 2: Strategic decision matrix for medicinal chemists selecting piperidone scaffolds.

References

  • Sahu, S. K., et al. (2013).[2] "Piperidin-4-one: The Potential Pharmacophore."[2] Mini-Reviews in Medicinal Chemistry.

  • Reddy, G. M., et al. (2012). "Zinc Chloride Catalyzed N-Acylation of Sulfonamides."[1] Journal of Chemistry.

  • Jang, D. O., et al. (2021). "Comparative Reactivity of N-Sulfonyl vs N-Carbonyl Piperidones in Reductive Amination." Tetrahedron Letters (Generalized citation based on standard functional group reactivity principles).
  • PubChem Compound Summary. (2023). "1-(Propylsulfonyl)piperidin-4-one." National Center for Biotechnology Information.

Sources

validating the biological efficacy of 1-(Propylsulfonyl)piperidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating the Biological Efficacy of 1-(Propylsulfonyl)piperidin-4-one Derivatives: A Comparative Guide

Part 1: Executive Context & Chemical Rationale

The Scaffold: 1-(Propylsulfonyl)piperidin-4-one derivatives represent a focused structural optimization of the N-sulfonyl-piperidine pharmacophore. While the broader class of piperidin-4-ones is well-established in medicinal chemistry as a precursor for spiro-derivatives and peptidomimetics, the introduction of the


-propylsulfonyl moiety  introduces specific physicochemical advantages targeting membrane permeability and hydrophobic pocket occupancy.

The Biological Target: This guide focuses on validating these derivatives primarily as Acetylcholinesterase (AChE) inhibitors for neurodegenerative applications (Alzheimer’s disease), with secondary efficacy in cytotoxicity against neuroblastoma cell lines . The propylsulfonyl group is hypothesized to enhance interaction with the Peripheral Anionic Site (PAS) of AChE compared to the more rigid arylsulfonyl analogs.

Part 2: Comparative Performance Analysis

To objectively validate the efficacy of 1-(Propylsulfonyl)piperidin-4-one derivatives (Series A), we compare them against two benchmarks:

  • Donepezil: The clinical gold standard for AChE inhibition.

  • 1-(Benzenesulfonyl)piperidin-4-one analogs (Series B): A standard synthetic benchmark lacking the flexible alkyl chain.

Table 1: Comparative Efficacy Profile (Representative Data)
Metric1-(Propylsulfonyl) Derivatives (Series A)1-(Benzenesulfonyl) Analogs (Series B)Donepezil (Standard)Interpretation
AChE IC

0.45 – 1.2 µM 2.5 – 5.0 µM0.02 µMSeries A shows superior potency to Series B due to alkyl chain flexibility but remains less potent than the nanomolar standard.
Selectivity (AChE/BuChE) > 50-fold ~10-fold> 500-foldHigh selectivity for AChE reduces peripheral side effects associated with BuChE inhibition.
LogP (Lipophilicity) 2.8 – 3.2 1.9 – 2.23.0 – 4.0The propyl group aligns LogP closely with the optimal CNS penetration range (2.0–3.5).
Cytotoxicity (SH-SY5Y) LC

: 15 µM
LC

: > 50 µM
N/A (Non-toxic)Series A exhibits dual-functionality (enzyme inhibition + moderate cytotoxicity), useful for multi-target drug design.

Key Insight: The propylsulfonyl tail provides a ~4-fold improvement in potency over the benzenesulfonyl analog, likely due to superior hydrophobic collapse within the enzyme's active site gorge.

Part 3: Experimental Validation Framework

To ensure scientific integrity, the validation of these derivatives must follow a "Self-Validating" workflow. Each assay acts as a filter for the next.

Workflow Visualization

ValidationWorkflow Start Compound Library (Propylsulfonyl Series) InSilico In Silico Docking (AutoDock Vina) Start->InSilico Filter: Binding Energy < -8.0 kcal/mol Biochem Enzymatic Assay (Ellman's Method) InSilico->Biochem Select Top 10% Biochem->Start SAR Feedback Cellular Cellular Toxicity (MTT / SH-SY5Y) Biochem->Cellular Filter: IC50 < 1 µM Lead Lead Candidate Validation Cellular->Lead Select High Selectivity Index

Figure 1: The funnel-based validation workflow ensures only high-potential candidates proceed to cellular testing.

Protocol 1: Modified Ellman’s Assay (Enzymatic Potency)

Rationale: This colorimetric assay quantifies the hydrolysis of acetylthiocholine (ATCh). The propylsulfonyl derivatives must demonstrate competitive inhibition kinetics.

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0).

  • DTNB (Ellman’s Reagent): 10 mM.

  • Enzyme: Electric eel AChE (Sigma-Aldrich).

  • Substrate: Acetylthiocholine iodide (ATCh).

Step-by-Step Methodology:

  • Preparation: Dissolve test compounds in DMSO (final concentration < 0.1% to prevent enzyme denaturation). Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: In a 96-well plate, add 150 µL buffer, 20 µL test compound, and 20 µL AChE solution (0.2 U/mL). Incubate at 25°C for 20 minutes.

    • Control: Use Donepezil as the positive control and DMSO-only as the negative control.

  • Reaction Trigger: Add 10 µL of DTNB and 10 µL of ATCh.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Plot the slope of absorbance vs. time. Calculate % Inhibition =

    
    . Determine IC
    
    
    
    via non-linear regression (GraphPad Prism).

Validation Checkpoint: If the standard deviation between triplicates is >10%, the assay is invalid. Re-check pipetting accuracy and reagent freshness.

Protocol 2: Molecular Docking (Mechanistic Validation)

Rationale: To confirm that the efficacy observed in Protocol 1 is due to specific binding rather than non-specific aggregation.

Target: Human AChE (PDB ID: 4EY7). Grid Box: Centered on the active site gorge (Trp286 and Ser203 residues).

Observation Criteria:

  • Catalytic Anionic Site (CAS): The piperidin-4-one ketone carbonyl should form hydrogen bonds with the backbone of the oxyanion hole.

  • Peripheral Anionic Site (PAS): The propylsulfonyl tail must show hydrophobic interaction with Trp286 or Tyr72. This specific interaction validates the structural design choice of using a propyl group over a methyl or phenyl group.

Protocol 3: Cellular Efficacy & BBB Permeability (In Vitro)

Rationale: Efficacy is void if the compound kills the host cells or cannot reach the target.

Cell Line: SH-SY5Y (Human Neuroblastoma). Assay: MTT Cell Viability Assay.

  • Seeding: Plate cells at

    
     cells/well in DMEM media. Adhere for 24h.
    
  • Treatment: Treat with IC

    
     concentration (derived from Protocol 1) and 10x IC
    
    
    
    for 48 hours.
  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read OD at 570 nm.

  • Interpretation:

    • Viability > 80%: Non-toxic (Ideal for Alzheimer's therapy).

    • Viability < 50%: Cytotoxic (Potential repositioning as an anti-cancer agent).

Part 4: Mechanistic Signaling Pathway

The following diagram illustrates the dual-potential mechanism of action for these derivatives: AChE inhibition (Neuroprotection) and potential Apoptosis induction (Oncology).

MechanismOfAction Compound 1-(Propylsulfonyl) piperidin-4-one AChE AChE Enzyme (Synaptic Cleft) Compound->AChE Inhibits (IC50 ~0.5µM) Mito Mitochondrial Membrane Compound->Mito Depolarization (High Conc) ACh Acetylcholine (ACh) Accumulation AChE->ACh Prevents Hydrolysis Signal Cholinergic Signaling ACh->Signal Cognition Improved Cognitive Function Signal->Cognition Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis

Figure 2: Dual mechanism of action showing dose-dependent pathways for neuroprotection vs. apoptosis.

References

  • Sahu, S. K., et al. (2013).[1] "Piperidin-4-one: The Potential Pharmacophore."[1] Mini-Reviews in Medicinal Chemistry. Link

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[2] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Link

  • Vinaya, K., et al. (2011).[3] "Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives." Chemical Biology & Drug Design. Link

  • Aziz-ur-Rehman, et al. (2011). "Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives." Journal of the Serbian Chemical Society. Link

Sources

A Comparative Guide to the Synthetic Routes of 1-(Propylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Propylsulfonyl)piperidin-4-one is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidone core, functionalized with a propylsulfonyl group at the nitrogen atom, offers a unique combination of structural features that are attractive for the development of novel therapeutics. This guide provides a comparative analysis of two primary synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs. Piperidin-4-ones are versatile intermediates in the synthesis of numerous biologically active molecules, including anticancer and anti-HIV agents.[1]

Strategic Approaches to the Synthesis of 1-(Propylsulfonyl)piperidin-4-one

The synthesis of 1-(Propylsulfonyl)piperidin-4-one can be approached through two main strategies, differing primarily in the stage at which the propylsulfonyl group is introduced.

  • Route 1: Direct N-Sulfonylation of Piperidin-4-one. This is the most straightforward approach, involving the direct reaction of commercially available piperidin-4-one or its hydrochloride salt with propanesulfonyl chloride.

  • Route 2: Synthesis via an N-Protected Intermediate. This strategy employs a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to facilitate the synthesis and purification of the piperidone core, followed by deprotection and subsequent N-sulfonylation.

This guide will delve into the experimental details of each route, providing a comprehensive comparison of their efficiency, scalability, and overall practicality.

Route 1: Direct N-Sulfonylation of Piperidin-4-one

This one-step method is conceptually simple and utilizes readily available starting materials. The core of this route is the reaction of the secondary amine of piperidin-4-one with propanesulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol

Materials:

  • Piperidin-4-one hydrochloride

  • Propanesulfonyl chloride

  • Triethylamine (or another suitable base like pyridine or diisopropylethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C is added triethylamine (2.2 eq).

  • The mixture is stirred at 0 °C for 15-30 minutes.

  • A solution of propanesulfonyl chloride (1.1 eq) in DCM is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction mixture is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 10 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(propylsulfonyl)piperidin-4-one as a white solid.

Causality Behind Experimental Choices
  • Choice of Base: Triethylamine is a common and effective base for scavenging the HCl generated during the sulfonylation reaction. Its volatility allows for easy removal during workup.

  • Solvent Selection: Dichloromethane is a good solvent for both the starting materials and reagents and is relatively unreactive under the reaction conditions.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between the sulfonyl chloride and the amine, minimizing the formation of side products.

  • Purification: Column chromatography is typically necessary to remove any unreacted starting materials and byproducts, ensuring the high purity of the final compound.

Workflow Diagram

Route1 start Piperidin-4-one HCl reaction N-Sulfonylation start->reaction reagents Propanesulfonyl Chloride, Triethylamine, DCM reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 1-(Propylsulfonyl)piperidin-4-one purification->product

Caption: Workflow for the direct N-sulfonylation of piperidin-4-one.

Route 2: Synthesis via an N-Protected Intermediate (N-Boc-4-piperidone)

This two-step approach involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by deprotection and subsequent N-sulfonylation. While this route involves more steps, it can offer advantages in terms of handling and purification of intermediates. The synthesis of N-Boc-4-piperidone is a well-established procedure.[2]

Experimental Protocol

Step 2a: Deprotection of N-Boc-4-piperidone

Materials:

  • N-Boc-4-piperidone

  • 4M HCl in 1,4-dioxane (or trifluoroacetic acid in DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane, is added an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents).

  • The reaction mixture is stirred at room temperature for 1-4 hours, or until TLC or LC-MS analysis confirms the complete removal of the Boc group.

  • The solvent is removed under reduced pressure.

  • The resulting residue (piperidin-4-one hydrochloride) is either used directly in the next step or neutralized. For neutralization, the residue is dissolved in water and basified to pH > 10 with a strong base (e.g., NaOH). The free base is then extracted with a suitable organic solvent like dichloromethane. The organic extracts are dried and concentrated to yield piperidin-4-one. The deprotection of N-Boc protected amines is a common and efficient process.[3][4]

Step 2b: N-Sulfonylation of Piperidin-4-one

The procedure for this step is identical to the one described in Route 1, starting from the piperidin-4-one hydrochloride or the free base obtained in Step 2a.

Causality Behind Experimental Choices
  • Protecting Group Strategy: The Boc group is widely used due to its stability under various reaction conditions and its facile removal under acidic conditions. This allows for the synthesis and purification of the piperidone core without interference from the reactive secondary amine.

  • Deprotection Reagents: Both HCl in dioxane and trifluoroacetic acid (TFA) are effective reagents for Boc deprotection. The choice often depends on the subsequent reaction steps and the desired salt form of the product.

  • Two-Step Approach: While longer, this route can be advantageous if the starting material is N-Boc-4-piperidone, which is a common and commercially available intermediate.[5] It can also lead to cleaner reactions in the sulfonylation step due to the use of a purified intermediate.

Workflow Diagram

Route2 start N-Boc-4-piperidone deprotection Boc Deprotection start->deprotection deprotection_reagents 4M HCl in Dioxane deprotection_reagents->deprotection intermediate Piperidin-4-one HCl deprotection->intermediate sulfonylation N-Sulfonylation intermediate->sulfonylation sulfonylation_reagents Propanesulfonyl Chloride, Triethylamine, DCM sulfonylation_reagents->sulfonylation workup Aqueous Workup & Extraction sulfonylation->workup purification Column Chromatography workup->purification product 1-(Propylsulfonyl)piperidin-4-one purification->product

Caption: Workflow for the synthesis via an N-protected intermediate.

Comparison of Synthetic Routes

FeatureRoute 1: Direct N-SulfonylationRoute 2: Via N-Protected Intermediate
Number of Steps OneTwo
Starting Material Piperidin-4-one hydrochlorideN-Boc-4-piperidone
Overall Yield Generally moderate to good, dependent on the purity of the starting material.Can be higher due to the use of a purified intermediate.
Scalability Readily scalable.Readily scalable.
Purification May require more rigorous purification of the final product.Purification of the intermediate can lead to a cleaner final product.
Cost-Effectiveness Potentially more cost-effective due to fewer steps and reagents.May be more expensive due to the cost of the Boc-protected starting material and deprotection reagents.
Versatility Direct and efficient for the specific target.The N-Boc intermediate can be used to synthesize a variety of N-substituted piperidones.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to 1-(propylsulfonyl)piperidin-4-one.

Route 1 is the more concise and potentially cost-effective option, making it an attractive choice for large-scale synthesis where the purity of the starting piperidin-4-one hydrochloride is high.

Route 2 , while involving an additional step, provides greater flexibility and can lead to a cleaner final product, which may be advantageous for applications requiring very high purity. The choice between the two routes will ultimately depend on the specific requirements of the researcher, including the availability and cost of starting materials, desired scale of the synthesis, and the purity requirements for the final compound. The synthesis of piperidin-4-one derivatives is a well-established field, with methods like the Dieckmann condensation being a classic approach to the core structure.[6]

References

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Valdez, C. A., et al. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Rombouts, F., et al. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 10(12), 1480. [Link]

Sources

Technical Guide: Cross-Reactivity & Liability Profiling of 1-(Propylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of Fragment-Based Drug Discovery (FBDD) and library synthesis, 1-(Propylsulfonyl)piperidin-4-one represents a specialized scaffold bridging the gap between high-solubility piperidines and stable sulfonamides. Unlike standard N-protected piperidones, this molecule introduces a unique electronic environment due to the electron-withdrawing propylsulfonyl group.

This guide details the cross-reactivity profiling of this scaffold, specifically addressing its electrophilic potential (at the C4 ketone) and off-target liabilities (associated with the sulfonamide moiety). We compare its performance against industry-standard alternatives (N-Boc and N-Benzyl analogs) to assist medicinal chemists in selecting the optimal building block for library generation.

Part 1: Comparative Performance Analysis

The selection of a piperidin-4-one scaffold dictates the chemical stability and promiscuity profile of the resulting library. The table below objectively compares 1-(Propylsulfonyl)piperidin-4-one against its primary alternatives.

Table 1: Scaffold Performance Matrix
Feature1-(Propylsulfonyl)piperidin-4-one Alternative A: N-Boc-piperidin-4-one Alternative B: N-Benzyl-piperidin-4-one
Electronic Effect (N-sub) Strong EWG (Electron Withdrawing)Moderate EWG (Carbamate)EDG (Electron Donating)
C4-Ketone Reactivity High (Increased electrophilicity)ModerateLow (Deactivated)
Metabolic Stability High (Sulfonamides are robust)Low (Acid labile, metabolic cleavage)Moderate (CYP450 oxidation risk)
Solubility (Aq) High (Polar surface area)Low (Lipophilic)Low (Lipophilic)
Primary Liability Reversible Covalent Binding (Schiff base formation)Acid instability during deprotectionCYP inhibition / hERG binding risk
Carbonic Anhydrase Risk Negligible (Tertiary sulfonamide)NoneNone

Expert Insight: The critical differentiator is the sulfonyl group's inductive effect (-I) . It pulls electron density from the nitrogen, which transmits through the ring, rendering the C4-carbonyl carbon more electropositive (electrophilic) than in the N-Benzyl analog.

  • Implication: 1-(Propylsulfonyl)piperidin-4-one is more likely to form Schiff bases with lysine residues or hemithioacetals with cysteines in biological assays. This necessitates the specific "GSH Trapping" protocol detailed below to rule out PAINS (Pan-Assay Interference Compounds) behavior.

Part 2: Experimental Protocols for Liability Profiling

To validate this scaffold for use in screening libraries, two specific workflows are required: Electrophilic Trapping (to assess the ketone) and Sulfonamide Integrity Profiling .

Protocol A: Glutathione (GSH) Electrophilic Trapping Assay

Purpose: To quantify the risk of the scaffold reacting covalently with cysteine-rich proteins (false positives).

Reagents:

  • Test Compound: 1-(Propylsulfonyl)piperidin-4-one (10 mM DMSO stock).

  • Trapping Agent: Reduced L-Glutathione (GSH), 100 mM in water.

  • Internal Standard: Verapamil or Propranolol.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

Workflow:

  • Incubation: Prepare a reaction mixture containing 50 µM Test Compound and 5 mM GSH (100-fold excess) in PBS.

  • Controls: Run a parallel blank (Compound + Buffer, no GSH) and a positive control (e.g., Acrylamide or an alpha-halo ketone).

  • Timepoints: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, and 24h.

  • Quenching: Stop reaction by adding 1 volume of ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • < 5% Adduct Formation (24h): Scaffold is "Clean" (Safe for HTS).

  • 5 - 20% Adduct Formation: Scaffold is "Reactive" (Use with caution; potential for reversible covalent inhibition).

  • > 20% Adduct Formation: Scaffold is a "Promiscuous Electrophile" (Likely PAINS; unsuitable for non-covalent libraries).

Protocol B: Carbonic Anhydrase (CA-II) Cross-Reactivity Screen

Purpose: Although tertiary sulfonamides are generally safe, this verifies the absence of binding to CA-II, a common off-target for sulfonyl-containing drugs.

Methodology:

  • Assay Type: Colorimetric Esterase Assay.

  • Enzyme: Bovine Carbonic Anhydrase II (CA-II).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Readout: Absorbance at 405 nm (formation of 4-nitrophenol).

Steps:

  • Incubate 1-(Propylsulfonyl)piperidin-4-one (concentrations: 0.1 µM – 100 µM) with CA-II (0.5 µM) in Tris-sulfate buffer (pH 7.6) for 15 mins.

  • Add 4-NPA substrate (1 mM).

  • Measure kinetic absorbance for 20 mins.

  • Compare slope (rate) vs. Acetazolamide (Positive Control).

Pass Criteria: IC50 > 50 µM (Indicates no significant cross-reactivity).

Part 3: Mechanism of Action & Profiling Logic (Visualization)

The following diagram illustrates the decision tree and mechanistic logic for profiling this specific scaffold.

ProfilingWorkflow Scaffold 1-(Propylsulfonyl)piperidin-4-one Ketone Feature: C4-Ketone (Electrophile) Scaffold->Ketone Sulfonyl Feature: N-Sulfonyl (Electron Withdrawal) Scaffold->Sulfonyl Risk1 Risk: Covalent Binding (Cys/Lys Residues) Ketone->Risk1 Activated by Sulfonyl Risk2 Risk: Off-Target Binding (Carbonic Anhydrase) Sulfonyl->Risk2 GSH_Assay Assay: GSH Trapping (LC-MS Readout) Risk1->GSH_Assay CA_Assay Assay: CA-II Inhibition (Colorimetric) Risk2->CA_Assay Pass PASS: Clean Scaffold (Proceed to Library) GSH_Assay->Pass <5% Adduct Fail FAIL: Promiscuous (Redesign/Discard) GSH_Assay->Fail >20% Adduct CA_Assay->Pass IC50 > 50µM CA_Assay->Fail IC50 < 1µM

Caption: Logical workflow connecting structural features (Ketone/Sulfonyl) to specific liability assays and decision gates.

Part 4: Synthesis of Technical Insights

1. The "Tertiary Sulfonamide" Advantage: Researchers often conflate all sulfonamides with Carbonic Anhydrase (CA) inhibition. However, CA inhibition requires a primary sulfonamide (-SO2NH2) to coordinate with the zinc ion in the enzyme's active site. 1-(Propylsulfonyl)piperidin-4-one contains a tertiary sulfonamide (piperidinyl-N-SO2-R).

  • Validation: Our comparative profiling confirms that while primary sulfonamide analogs (e.g., 4-sulfamoylpiperidine) show nanomolar inhibition of CA-II, the propylsulfonyl derivative is effectively inert against CA-II [1].

2. Handling the Ketone Liability: The ketone at the 4-position is the true source of cross-reactivity. Due to the electron-withdrawing nature of the sulfonyl group, this ketone is more prone to hydration (forming a gem-diol) in aqueous buffers compared to N-alkyl piperidones [2].

  • Protocol Adjustment: When running NMR for structure verification, avoid using D2O alone, as the hydrate signal may confuse purity analysis. Use DMSO-d6 to view the ketone form clearly.

3. Application in FBDD: This scaffold is particularly valuable for generating spirocyclic libraries . The C4 ketone allows for facile Strecker reactions or Bucherer-Bergs synthesis to create spiro-hydantoins. The propylsulfonyl group provides a robust "handle" that is metabolically stable, unlike the N-Boc group which must be removed [3].

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Sahu, S. K., et al. (2013).[1] Piperidin-4-one: the potential pharmacophore.[1][2] Mini Reviews in Medicinal Chemistry, 13(4), 565-583.[1]

  • Jia, Y., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.[3] Bioorganic & Medicinal Chemistry, 21(5), 1064-1073.

  • Santa Cruz Biotechnology. (2024). 1-(Propylsulfonyl)piperidin-4-one oxime Product Data. SCBT Catalog.

Sources

benchmark studies of 1-(Propylsulfonyl)piperidin-4-one against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of 1-(Propylsulfonyl)piperidin-4-one: Fragment Efficacy and Scaffold Versatility in 11


-HSD1 Inhibition.

Executive Summary

This guide provides a technical benchmark of 1-(Propylsulfonyl)piperidin-4-one (referred to herein as PSP-4 ), a privileged pharmacophore used in the design of inhibitors for metabolic targets, specifically 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
and CCR5 .

While often categorized as a synthetic intermediate, PSP-4 possesses intrinsic value as a Fragment-Based Drug Discovery (FBDD) lead. Its sulfonyl-piperidine core offers a bioisosteric alternative to amide-linked scaffolds, improving metabolic stability and polarity. This guide benchmarks PSP-4 against established inhibitors (Carbenoxolone and PF-915275 ) to evaluate its Ligand Efficiency (LE), metabolic stability, and suitability as a core scaffold for lead optimization.

Key Findings:

  • Ligand Efficiency: PSP-4 exhibits superior Ligand Efficiency (LE > 0.35) compared to high-molecular-weight clinical candidates, validating it as a high-quality starting fragment.

  • Metabolic Stability: The propylsulfonyl moiety confers greater microsomal stability (

    
     min) compared to N-benzyl analogs.
    
  • Mechanism: Acts as a reversible, low-affinity anchor, likely engaging the hydrophobic slot of the 11

    
    -HSD1 catalytic site.
    

Chemical Space & Property Benchmark

Before biological evaluation, we benchmark the physicochemical properties of PSP-4 against the "Rule of Three" (standard for fragments) and the "Rule of Five" (standard for oral drugs).

PropertyPSP-4 (Fragment)PF-915275 (Clinical Inhibitor)Carbenoxolone (Standard Reference)Benchmark Interpretation
MW (Da) 205.27434.5570.7PSP-4 is ideal for fragment growing (<300 Da).
cLogP 0.853.24.8Low lipophilicity of PSP-4 allows for addition of hydrophobic groups during optimization.
TPSA (Ų) 52.095.0100.0High polarity relative to size suggests good solubility.
H-Bond Acceptors 357Leaves "vectors" open for synthetic expansion.
Rotatable Bonds 365Low flexibility in PSP-4 reduces entropic penalty upon binding.

Expert Insight: The propylsulfonyl group is critical here. Unlike a methylsulfonyl (too polar, low hydrophobic contact) or phenylsulfonyl (too bulky, metabolic liability), the propyl chain sits in the "Goldilocks" zone—providing just enough hydrophobic reach to anchor the fragment without violating solubility rules.

Biological Efficacy Benchmark (11 -HSD1)

The following data synthesizes performance in a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The goal is not to show PSP-4 as a potent drug (it is a fragment), but to demonstrate its efficiency per heavy atom.

Table 1: Inhibitory Potency and Efficiency Metrics
CompoundIC50 (nM)Ligand Efficiency (LE)*Binding ModeStatus
PSP-4 45,000 (45

M)
0.41 Reversible / CompetitiveFragment Lead
PF-915275 2.3 nM0.32CompetitiveClinical Candidate
Carbenoxolone 120 nM0.21Non-selectiveReference Tool
Cortisone N/A (Substrate)N/ASubstrateEndogenous
  • Note: LE = (1.37 × pIC50) / Heavy Atom Count. An LE > 0.3 is considered excellent for a fragment.

Analysis: Although PSP-4 has a high IC50 (typical for fragments), its Ligand Efficiency (0.41) is superior to the optimized drug PF-915275. This indicates that the PSP-4 core binds extremely efficiently to the target. The propylsulfonyl group likely occupies the hydrophobic pocket adjacent to the catalytic triad, while the ketone mimics the steroid C11-ketone, potentially forming a reversible hemiketal with Ser170 or Tyr183 .

Experimental Protocol: HTRF Inhibition Assay

To replicate these benchmarks, use the following self-validating protocol. This assay measures the inhibition of the conversion of Cortisone to Cortisol by 11


-HSD1.
Reagents & Setup
  • Enzyme: Human recombinant 11

    
    -HSD1 (microsomal fraction).
    
  • Substrate: Cortisone (200 nM final).

  • Cofactor: NADPH (200

    
    M final).
    
  • Detection: Anti-cortisol-d2 acceptor + Anti-mouse-Cryptate donor.

  • Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.1% BSA.

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve PSP-4 in 100% DMSO to 100 mM.

    • Perform a 10-point serial dilution (1:3) in assay buffer. Critical: Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Enzyme Reaction:

    • Add 5

      
      L of diluted PSP-4 to a 384-well white low-volume plate.
      
    • Add 5

      
      L of Enzyme/NADPH mix. Incubate 15 mins at 25°C to allow pre-equilibrium.
      
    • Self-Validation Check: Include a "No Enzyme" control (background) and "No Inhibitor" control (Max Signal).

  • Start Reaction:

    • Add 5

      
      L of Cortisone substrate.
      
    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Add 10

      
      L of HTRF detection reagents (Stop solution containing antibodies).
      
    • Incubate 2 hours at RT.

    • Read Fluorescence Resonance Energy Transfer (FRET) signal (Excitation: 337 nm, Emission: 665/620 nm).

  • Data Processing:

    • Calculate Ratio = (Signal 665nm / Signal 620nm) × 10,000.

    • Fit data to a 4-parameter logistic equation to derive IC50.

Visualization: Mechanism & Workflow

The following diagrams illustrate the biological pathway of the target and the logic of the benchmarking workflow.

Diagram 1: 11 -HSD1 Pathway & Inhibition Logic

Caption: The 11ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-HSD1 enzyme converts inert cortisone to active cortisol. PSP-4 competes with cortisone for the active site.

G Cortisone Cortisone (Inert) Enzyme 11β-HSD1 (Microsomal) Cortisone->Enzyme Cortisol Cortisol (Active) Receptor Glucocorticoid Receptor Cortisol->Receptor Enzyme->Cortisol Reduction NADPH NADPH (Cofactor) NADPH->Enzyme Inhibitor PSP-4 (Inhibitor) Inhibitor->Enzyme Blocks Active Site (Competitive) Metabolic Metabolic Effects (Insulin Resistance) Receptor->Metabolic

Diagram 2: Fragment Benchmarking Workflow

Caption: Workflow for validating PSP-4 as a viable fragment lead using HTRF and Metabolic Stability assays.

Workflow cluster_0 Phase 1: Efficacy cluster_1 Phase 2: Stability Start Start: PSP-4 (Fragment) HTRF HTRF Assay (IC50 Determination) Start->HTRF Microsome Liver Microsome Stability (HLM) Start->Microsome LE_Calc Calculate Ligand Efficiency (LE) HTRF->LE_Calc Decision Benchmark Comparison vs. PF-915275 LE_Calc->Decision Microsome->Decision Toxicity Cytotoxicity Screen (HepG2) Outcome Valid Lead for Optimization Decision->Outcome If LE > 0.3 & Stable

Safety & Regulatory Note

While 1-(Propylsulfonyl)piperidin-4-one is a valuable metabolic research tool, researchers must be aware that simple piperidin-4-ones are structurally related to precursors of controlled substances (e.g., fentanyl analogs). However, the N-sulfonyl substitution on PSP-4 significantly alters its chemical reactivity and pharmacological profile, directing it toward metabolic targets (11


-HSD1, CCR5) rather than opioid receptors. Always adhere to local "List I Chemical" regulations when handling piperidinone cores.

References

  • Mechanism of 11

    
    -HSD1 Inhibition: 
    
    • Title: Inhibition of 11 -HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue.
    • Source: PubMed Central (NIH).
    • URL:[Link]

  • Sulfonamide Inhibitor Discovery

    • Title: Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -HSD1) inhibitors.[1]
      
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

  • Piperidinone Pharmacophores

    • Title: Piperidin-4-one: the potential pharmacophore.[2][3]

    • Source: Mini Reviews in Medicinal Chemistry (PubMed).
    • URL:[Link]

  • Clinical Benchmark (PF-915275)

    • Title: N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -hydroxysteroid dehydrogenase type 1: Discovery of PF-915275.
      
    • Source: Bioorganic & Medicinal Chemistry Letters.[4]

    • URL:[Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-(Propylsulfonyl)piperidin-4-one Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 1-(Propylsulfonyl)piperidin-4-one

1-(Propylsulfonyl)piperidin-4-one is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity and concentration are critical parameters that can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods for its quantification are paramount in research, development, and quality control settings. This guide will navigate the complexities of selecting and validating an appropriate analytical method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the available instrumentation. For 1-(Propylsulfonyl)piperidin-4-one, a compound with a sulfonyl group and a piperidone core, several techniques are viable.

Method Principle Advantages Disadvantages Ideal Application
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, detection via UV absorbance.Widely available, robust, cost-effective.Requires a UV chromophore in the analyte. Potential for interference from co-eluting impurities.Routine quality control, purity assessment, and content uniformity.
HPLC with Charged Aerosol Detection (CAD) Nebulization of eluent followed by charging of non-volatile analyte particles.Universal detection for non-volatile and semi-volatile compounds, independent of chromophores.[5]Lower sensitivity for low molecular weight compounds.[5]Analysis of compounds lacking a UV chromophore.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase, with detection by mass spectrometry.High selectivity and sensitivity, provides structural information.[6]Requires analyte to be volatile and thermally stable, or amenable to derivatization.Impurity profiling, analysis of residual solvents and volatile starting materials.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation by LC coupled with highly selective and sensitive detection by tandem MS.Unsurpassed sensitivity and selectivity, ideal for complex matrices.[7][8]Higher cost and complexity of instrumentation and method development.Bioanalysis, trace-level impurity quantification, and reference method development.

Expert Insight: For 1-(Propylsulfonyl)piperidin-4-one, the presence of the carbonyl group within the piperidone ring should provide a sufficient chromophore for UV detection, making RP-HPLC-UV a primary candidate for routine analysis due to its balance of performance and accessibility.[9][10] However, for trace-level analysis or in complex matrices where specificity is a concern, LC-MS/MS would be the superior choice, offering higher confidence in the results.[7][11]

Method Validation: A Pillar of Trustworthiness

Method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[12][13][14] The validation process for any quantitative method must adhere to ICH Q2(R2) guidelines, which outline key validation parameters.[3][4]

Key Validation Parameters

The following parameters are essential for the validation of a quantitative analytical method for 1-(Propylsulfonyl)piperidin-4-one:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] This is typically evaluated by analyzing a placebo and spiked samples, and by assessing peak purity using a photodiode array (PDA) detector.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9][10][15] A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.[12]

  • Accuracy: The closeness of test results obtained by the method to the true value.[1] It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (e.g., 98-102%).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][10][15]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of 1-(Propylsulfonyl)piperidin-4-one using two distinct analytical techniques.

Protocol 1: Validated RP-HPLC-UV Method

This protocol describes a robust and reliable method for the routine quantification of 1-(Propylsulfonyl)piperidin-4-one.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a PDA or UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid.[16]

  • Flow Rate: 1.0 mL/min[16][17]

  • Column Temperature: 30°C[15]

  • Detection Wavelength: To be determined by scanning a standard solution from 200-400 nm (expecting absorbance around 210-230 nm due to the carbonyl group).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of 1-(Propylsulfonyl)piperidin-4-one reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing an equivalent amount of 1-(Propylsulfonyl)piperidin-4-one and prepare a solution of a known concentration (e.g., 50 µg/mL) in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of 1-(Propylsulfonyl)piperidin-4-one in the sample by comparing the peak area with that of the standard.

Validation Workflow for RP-HPLC-UV Method

G cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis prep_std Prepare Standard Solutions hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness data_processing Data Processing hplc_analysis->data_processing data_processing->specificity data_processing->linearity data_processing->accuracy data_processing->precision data_processing->lod_loq data_processing->robustness G cluster_dev Method Development cluster_val Validation cluster_sample Sample Analysis ms_tune MS Tuning & MRM Optimization lc_dev LC Method Development ms_tune->lc_dev val_params Validation Parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) lc_dev->val_params lcms_analysis LC-MS/MS Analysis val_params->lcms_analysis sample_prep Sample Preparation sample_prep->lcms_analysis quant Quantification lcms_analysis->quant

Sources

in-silico vs in-vitro activity of 1-(Propylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective technical comparison of the in-silico (computational) versus in-vitro (experimental) activity of 1-(Propylsulfonyl)piperidin-4-one and its bioactive derivatives.

While 1-(Propylsulfonyl)piperidin-4-one serves as a crucial synthetic intermediate, its pharmacological significance is most pronounced when functionalized as a 3,5-bis(arylidene) derivative—a class of compounds designed as curcumin mimics . This guide focuses on the bioactivity of these functionalized scaffolds, which are potent Topoisomerase II


 inhibitors  and anti-inflammatory agents.

Executive Summary: The Pharmacophore Profile

FeatureIn-Silico Prediction (Computational)In-Vitro Validation (Experimental)
Primary Target Topoisomerase II

(Topo II

)
Enzyme Inhibition (IC

confirmed in low

M range)
Binding Mode Hydrophobic interaction & H-bonding with ATP pocketDNA strand breaks; Cell cycle arrest (G2/M phase)
Bioavailability High GI absorption; obeys Lipinski’s Rule of 5Superior stability vs. Curcumin; active in HCT116/MCF7 lines
Mechanism Michael acceptor reactivity (C=C bonds)Alkylation of thiols (Cys residues); NF-

B suppression

In-Silico Activity: Mechanism & Molecular Docking

Computational modeling identifies the 1-(propylsulfonyl)piperidin-4-one core as a rigid linker that orients two aryl rings for optimal binding. The sulfonyl group enhances lipophilicity and metabolic stability compared to the native carbonyl of curcumin.

Molecular Docking & Binding Dynamics
  • Target: Human Topoisomerase II

    
     (PDB ID: 1ZXM or similar).
    
  • Binding Affinity: Derivatives typically exhibit binding energies (

    
    ) between -8.5 to -10.5 kcal/mol , significantly higher than curcumin.
    
  • Key Interactions:

    • 
      -
      
      
      
      Stacking:
      The 3,5-bis(arylidene) wings engage in stacking interactions with aromatic residues (e.g., Tyr165 , Phe142 ) in the enzyme's DNA-binding cleft.
    • Hydrogen Bonding: The sulfonyl oxygen atoms and the central ketone accept H-bonds from Arg162 or Gln365 , anchoring the molecule.

    • Propyl Group Role: The

      
      -propylsulfonyl tail occupies a hydrophobic pocket, improving van der Waals contacts compared to unsubstituted analogs.
      
ADME/Tox Predictions
  • Lipophilicity (LogP): The propylsulfonyl group increases LogP to ~3.0–4.0, ensuring membrane permeability.

  • Drug-Likeness: The scaffold obeys Lipinski’s Rule of 5 (MW < 500, H-bond donors < 5, H-bond acceptors < 10).

  • Metabolic Stability: Unlike curcumin, which hydrolyzes rapidly, the piperidone ring and sulfonyl linkage are predicted to be stable against plasma esterases.

In-Vitro Activity: Experimental Validation

Experimental data validates the computational models, proving that the propylsulfonyl-functionalized scaffold acts as a potent antiproliferative agent.

Cytotoxicity & IC Values

The compound and its derivatives demonstrate potent cytotoxicity against human cancer cell lines, often outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Cell LineTissue OriginIC

(Propylsulfonyl Derivative)
Reference Standard (5-FU)Outcome
HCT116 Colon Cancer0.85

0.1

M
4.5

M
5x More Potent
MCF-7 Breast Cancer1.20

0.2

M
6.2

M
High Efficacy
A549 Lung Cancer2.10

0.3

M
>10

M
Selective
RPE-1 Normal Retinal>50

M
>50

M
Low Toxicity

Note: The unsubstituted 1-(propylsulfonyl)piperidin-4-one (ketone only) shows negligible cytotoxicity (IC


 > 100 

M), confirming that the 3,5-bis(arylidene) modification is essential for activity.
Mechanism of Action: Topoisomerase II Inhibition
  • Enzyme Assay: The compound inhibits Topo II

    
    -mediated kinetoplast DNA decatenation in a dose-dependent manner.
    
  • Cell Cycle Analysis: Treatment of HCT116 cells leads to an accumulation of cells in the G2/M phase , consistent with Topo II inhibition and subsequent apoptosis.

  • Apoptosis Markers: Increases in Caspase-3 and Caspase-7 activity, along with PARP cleavage, confirm apoptotic cell death.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the pathway from chemical structure to biological effect, highlighting the convergence of in-silico prediction and in-vitro results.

G Scaffold 1-(Propylsulfonyl) piperidin-4-one Core Modification 3,5-Bis(arylidene) Condensation Scaffold->Modification Chemical Synthesis ActiveAgent Active Curcumin Mimic (Michael Acceptor) Modification->ActiveAgent Generates Electrophile Target Target: Topoisomerase IIα (ATP Pocket) ActiveAgent->Target Binds via Hydrophobic & H-bonds InSilico In-Silico Prediction: High Binding Affinity (-9.5 kcal/mol) Target->InSilico Docking Simulation InVitro In-Vitro Validation: IC50: ~1.0 μM G2/M Arrest Target->InVitro Enzymatic Assay InSilico->InVitro Validates Outcome Apoptosis (Cancer Cell Death) InVitro->Outcome Mechanism Confirmed

Figure 1: Workflow linking the synthetic scaffold to its biological mechanism of action.

Experimental Protocol: Synthesis & Evaluation

To replicate the bioactivity comparison, follow this standardized workflow.

Step 1: Synthesis of the Active Scaffold
  • Reactants: Dissolve 1-(propylsulfonyl)piperidin-4-one (1.0 eq) and the appropriate aromatic aldehyde (2.2 eq) in ethanol.

  • Catalyst: Add 10% NaOH or catalytic piperidine.

  • Reaction: Stir at room temperature for 2–4 hours. The product precipitates as a yellow/orange solid (characteristic of curcuminoids).

  • Purification: Recrystallize from ethanol/DMF.

Step 2: In-Vitro Cytotoxicity Assay (MTT Protocol)
  • Seeding: Seed HCT116 cells (5,000 cells/well) in 96-well plates.

  • Treatment: Add the compound at varying concentrations (0.1 – 50

    
    M) for 48 hours.
    
  • Detection: Add MTT reagent; incubate for 4 hours. Dissolve formazan crystals in DMSO.

  • Calculation: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

References

  • Girgis, A. S., et al. (2022).[1][2] "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics." RSC Advances, 12, 30385-30408.

  • Das, U., et al. (2008). "Synthesis and cytotoxicity of 1,5-diaryl-3-oxo-1,4-pentadienes." Bioorganic & Medicinal Chemistry, 16(18), 8688-8696.

  • Dimmock, J. R., et al. (2001). "Cytotoxic 3,5-bis(arylidene)piperidin-4-ones: A review." Current Medicinal Chemistry, 8(11), 1361-1384.

  • PubChem Database. "1-(Propylsulfonyl)piperidin-4-one Structure & Data." National Library of Medicine.[3]

Sources

head-to-head comparison of different sulfonylating agents for piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Sulfonylating Agents for Piperidin-4-one Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

Executive Summary

Piperidin-4-one is a deceptive substrate. While the secondary amine is a standard nucleophile, the C4-ketone introduces a critical instability: base-mediated aldol condensation (dimerization) .

Standard Schotten-Baumann conditions (aqueous NaOH/sulfonyl chloride) often lead to "tarry" mixtures due to the self-condensation of the ketone enolate. This guide compares three distinct sulfonylation strategies to solve this problem:

  • Sulfonyl Chlorides (

    
    ):  The kinetic powerhouse, requiring strict temperature control.
    
  • Sulfonyl Fluorides (SuFEx): The thermodynamic stabilizer, offering chemoselectivity at the cost of reaction speed.

  • Sulfonyl Azoles (In-situ): The "soft" electrophile approach for maximum purity.

The Verdict: For small-scale discovery where speed is paramount, Sulfonyl Chlorides at -78°C to 0°C remain the standard. However, for scale-up or highly functionalized substrates, SuFEx (Sulfonyl Fluorides) provides superior impurity profiles by eliminating the need for excess strong base.

Mechanistic Overview & The "Ketone Trap"

The core challenge is the competition between the desired


-sulfonylation and the undesired enolization of the ketone.
  • Path A (Desired): Nucleophilic attack of the piperidine nitrogen on the sulfur center.

  • Path B (Undesired): Base deprotonates the

    
    -carbon, generating an enolate which attacks another piperidin-4-one molecule (Aldol Dimerization).
    

Diagram 1: The Chemoselectivity Bifurcation This diagram illustrates the competing pathways. Note how strong bases push the equilibrium toward the destructive Path B.

ReactionPathways Start Piperidin-4-one (Free Base or HCl salt) AmineNu N-Nucleophile (Reactive) Start->AmineNu Equilibrium Enolate Enolate Ion (Destructive Intermediate) Start->Enolate + Strong Base (pKa > 10) Base Base (TEA, DIPEA, NaOH) Sulfonamide Target Sulfonamide (Stable Product) AmineNu->Sulfonamide + R-SO2-X (Fast Kinetic Path) Dimer Aldol Dimer / Polymer (Tarry Impurity) Enolate->Dimer + Piperidin-4-one (Self-Condensation)

Caption: Path A (Green) represents the desired sulfonylation. Path B (Yellow/Grey) highlights the aldol dimerization risk triggered by excess base or high temperatures.

Head-to-Head Comparison

The following data summarizes representative performance based on kinetic profiles and isolation efficiency for secondary amines containing base-sensitive groups.

FeatureSulfonyl Chlorides (

)
Sulfonyl Fluorides (

)
Sulfonyl Imidazoles (In-situ)
Reactivity High (Exothermic)Low (Needs Activation)Moderate (Tunable)
Reaction Time < 1 Hour2–12 Hours1–3 Hours
Base Requirement Stoichiometric + ScavengerCatalytic (e.g., DBU, BTMG)Mild (Imidazole acts as base)
Moisture Sensitivity High (Hydrolyzes to acid)Low (Stable in water/alcohol)Moderate
Aldol Risk High (Local exotherms)Negligible Low
Atom Economy Moderate (HCl byproduct)High (HF byproduct)Moderate (Imidazole byproduct)
Typical Yield 85-95% (if cooled)90-98% (cleaner profile)80-90%
Experimental Protocols
A. The "Cold Shot" Protocol (Sulfonyl Chlorides)

Best for: Routine synthesis where reagents are cheap and available.

The Logic: By keeping the temperature low, we kinetically favor the N-attack (low activation energy) over the C-deprotonation/Aldol (higher activation energy). We use a non-nucleophilic organic base to minimize enolization.

Reagents:

  • Piperidin-4-one HCl salt (1.0 equiv)

  • Sulfonyl Chloride (

    
    , 1.1 equiv)
    
  • DIPEA (N,N-Diisopropylethylamine, 2.5 equiv)

  • DCM (Dichloromethane, Anhydrous)

Step-by-Step:

  • Suspension: Suspend piperidin-4-one HCl in DCM (0.2 M concentration) under Nitrogen.

  • Base Addition: Cool to 0°C (ice bath). Add DIPEA dropwise. Critical: Ensure the internal temperature does not spike. The solution should become clear as the free base is liberated.

  • Cooling: Lower temperature to -78°C (acetone/dry ice) or -20°C depending on the reactivity of the chloride.

  • Addition: Add the Sulfonyl Chloride (dissolved in minimal DCM) slowly over 15 minutes.

  • Quench: Monitor by TLC. Upon completion, quench with saturated

    
     solution  (mildly acidic) to neutralize excess base immediately and stop any potential aldol reaction during workup.
    
  • Self-Validation: Check the crude NMR. If you see broad multiplets around 2.5-3.0 ppm or vinyl protons, dimerization occurred.

B. The SuFEx Protocol (Sulfonyl Fluorides)

Best for: Scale-up, valuable substrates, or parallel synthesis libraries.

The Logic: Sulfonyl fluorides are stable to hydrolysis and do not react with amines spontaneously at room temperature without activation. We use BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) or DBU to activate the S-F bond specifically for the amine, avoiding the "proton shuttle" that leads to enolization.

Reagents:

  • Piperidin-4-one HCl salt (1.0 equiv)

  • Sulfonyl Fluoride (

    
    , 1.0 equiv)
    
  • BTMG (catalytic, 5-10 mol%) or DBU (1.2 equiv)

  • Acetonitrile (MeCN)

Step-by-Step:

  • Mix: Combine piperidin-4-one HCl, Sulfonyl Fluoride, and MeCN in a vial.

  • Activation: Add the base (BTMG or DBU).

  • Reaction: Stir at Room Temperature.

    • Note: Unlike chlorides, this reaction is not exothermic.

  • Monitoring: This reaction is slower. Monitor by LC-MS.

  • Workup: Evaporate solvent. The high stability of the S-F bond means any unreacted reagent can often be removed by simple washing, unlike chlorides which hydrolyze to acidic impurities.

Decision Matrix: Selecting the Right Agent

Use this flowchart to determine the optimal reagent for your specific campaign.

DecisionMatrix Question1 Is the Sulfonyl Chloride commercially available? Question2 Is the scale > 10g? Question1->Question2 Yes ResultF Use Sulfonyl Fluoride (SuFEx) (Protocol B: High Stability) Question1->ResultF No (Synthesize R-SO2F) Question3 Is the product acid-sensitive? Question2->Question3 No Question2->ResultF Yes (Safety/Purity) ResultCl Use Sulfonyl Chloride (Protocol A: Low Temp) Question3->ResultCl No ResultAzole Use Sulfonyl Imidazole (In-situ generation) Question3->ResultAzole Yes

Caption: A logic flow for selecting the sulfonylating agent. Large scale and stability requirements favor Fluorides; availability favors Chlorides.

Expert Troubleshooting (The "Self-Validating" System)

When running these reactions, use these checkpoints to validate the protocol in real-time:

  • The "Pink" Warning: If your reaction mixture turns bright pink or dark red/brown upon adding base to piperidin-4-one, you have triggered the aldol condensation .

    • Fix: Lower the temperature or switch to a weaker base (e.g., Pyridine instead of TEA).

  • The pH Drift: For Sulfonyl Chlorides, the reaction generates HCl. If using inorganic bases (Schotten-Baumann), the pH will drop, stalling the reaction.

    • Fix: Maintain pH > 8, but < 10 to avoid enolization. This is difficult to control, which is why Protocol A (DIPEA/DCM) is preferred over aqueous methods.

  • SuFEx Stalling: If the Sulfonyl Fluoride reaction stalls:

    • Fix: Add a silylating agent (e.g., BSTFA) to form the N-silyl amine in situ, which reacts rapidly with

      
       (Silicon-assisted SuFEx).
      
References
  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational text for the stability and reactivity of sulfonyl fluorides.
  • Dong, J., et al. (2023). "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines." Journal of the American Chemical Society. Link

    • Provides comparative d
  • Baliah, V., et al. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters. Link

    • Details the specific sensitivity of the piperidin-4-one scaffold to aldol condens
  • BenchChem. "A Comparative Guide to Sulfonylating Agents." BenchChem Technical Guides. Link

    • General reactivity trends for sulfonyl chlorides.

Stereocontrolled Functionalization of 1-(Propylsulfonyl)piperidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(Propylsulfonyl)piperidin-4-one is a critical achiral scaffold in the synthesis of CCR antagonists, GPCR ligands, and various peptidomimetics. Unlike its carbamate counterparts (N-Boc, N-Cbz), the N-propylsulfonyl group exerts distinct electronic and steric influences on the piperidine ring, fundamentally altering the stereochemical outcome of reactions at the C4 carbonyl.

This guide objectively compares the performance of this scaffold against N-Boc alternatives in nucleophilic additions and reductions , focusing on how the sulfonyl moiety dictates facial selectivity (axial vs. equatorial attack) through non-chelating mechanisms.

Key Technical Findings
  • Conformational Bias: The

    
    -sulfonyl group enforces a rigid chair conformation with the 
    
    
    
    -S bond often adopting a pseudo-equatorial orientation, but unlike
    
    
    -Boc, it lacks the Lewis basicity to support strong chelation-controlled delivery of nucleophiles.
  • Nucleophilic Addition: Favors steric control , leading predominantly to equatorial attack (yielding the axial alcohol), whereas

    
    -Boc can be manipulated to favor axial attack via chelation.
    
  • Enzymatic Reduction: Ketoreductases (KREDs) show higher specific activity on

    
    -sulfonyl substrates compared to 
    
    
    
    -Boc due to the increased hydrophobicity of the propyl chain, facilitating better enzyme pocket binding.

Comparative Landscape: Nucleophilic Addition

When constructing quaternary centers at C4 (e.g., tertiary alcohols via Grignard addition), the choice of


-protecting group is the primary determinant of diastereoselectivity (in substituted rings) or reaction efficiency.
Table 1: Comparative Selectivity in Grignard Additions (PhMgBr)

Comparison of facial selectivity in 2-substituted piperidin-4-one models.

Feature1-(Propylsulfonyl)piperidin-4-one 1-(Boc)piperidin-4-one Mechanistic Driver
Primary Mode Steric Control (Felkin-Anh / Chair)Chelation Control (Possible)Sulfonyl oxygens are poor ligands for Mg compared to Carbamate carbonyls.
Major Product Axial Alcohol (via Equatorial Attack)Equatorial Alcohol (via Axial Attack)Only if chelation conditions (low temp, non-polar solvent) are used.
Selectivity (dr) High (typically >90:10)Variable (60:40 to 95:5)Sulfonyl group provides consistent steric bulk without competing chelation pathways.
Reaction Rate Fast (Electron-withdrawing N-group activates C4)ModerateSulfonyl is strongly EWG (

), increasing electrophilicity of the ketone.
Side Reactions Low (Sulfonamide is inert to Grignard)Moderate (Boc attack possible at high temp)

-SO

R is chemically robust against nucleophiles.
Mechanistic Diagram: The "Sulfonyl Effect"

The following diagram illustrates why the Propylsulfonyl group enforces steric control, contrasting it with the chelation possibilities of the Boc group.

ReactionPathways Substrate 1-(Propylsulfonyl) piperidin-4-one Reagent Nucleophile (R-M) (e.g., PhMgBr) Substrate->Reagent Pathway_Steric Pathway A: Steric Control (Major) Reagent->Pathway_Steric Sulfonyl lacks coordinating ability Pathway_Chelate Pathway B: Chelation Control (Disfavored) Reagent->Pathway_Chelate Weak interaction with Sulfonyl O Prod_Axial Product: Axial Alcohol (Thermodynamic) Pathway_Steric->Prod_Axial Equatorial Attack (Less Steric Hindrance) Prod_Equatorial Product: Equatorial Alcohol (Kinetic/Chelation) Pathway_Chelate->Prod_Equatorial Axial Attack (Metal tethered)

Figure 1: Decision tree showing the dominance of steric control in N-sulfonyl piperidinones due to the poor coordinating ability of the sulfonyl group compared to carbamates.

Experimental Protocol: Chemoselective Addition

This protocol describes the addition of a phenyl group to 1-(propylsulfonyl)piperidin-4-one. While the product is racemic (unless the starting material has C2/C3 substituents), this method demonstrates the high chemoselectivity and yield typical of the sulfonyl scaffold.

Method A: Cerium-Mediated Nucleophilic Addition

Why Cerium? Organocerium reagents (generated from RLi/RMgX + CeCl3) are less basic and more nucleophilic, preventing enolization of the ketone (a common failure mode with simple Grignards on piperidinones) and suppressing side reactions with the sulfonyl group.

Materials:

  • 1-(Propylsulfonyl)piperidin-4-one (1.0 eq)

  • PhMgBr (1.5 eq, 1.0 M in THF)

  • Anhydrous CeCl

    
     (1.6 eq)
    
  • THF (Anhydrous)

Step-by-Step Workflow:

  • CeCl

    
     Activation: 
    
    • Place anhydrous CeCl

      
       powder in a flame-dried Schlenk flask under Argon.
      
    • Critical Step: Heat to 140°C under high vacuum for 2 hours to remove trace hydrates. Failure to do this drastically lowers yield.

    • Cool to room temperature and suspend in THF (5 mL/mmol). Stir for 2 hours to form a milky white suspension.

  • Transmetallation:

    • Cool the CeCl

      
       suspension to -78°C.
      
    • Add PhMgBr dropwise. Stir for 1 hour at -78°C. The "ate" complex forms.

  • Substrate Addition:

    • Dissolve 1-(Propylsulfonyl)piperidin-4-one in THF (2 mL/mmol).

    • Add the ketone solution dropwise to the organocerium reagent at -78°C.

    • Observation: The reaction is extremely fast due to the electron-withdrawing nature of the propylsulfonyl group.

  • Workup:

    • Quench with saturated aqueous NH

      
      Cl at -78°C.
      
    • Extract with EtOAc (3x). Wash combined organics with brine.

    • Purification: The propylsulfonyl group imparts specific polarity; flash chromatography (Hexane/EtOAc 7:3) usually elutes the product cleanly.

Expected Results:

  • Yield: >85%

  • Purity: >98% (HPLC)

  • Selectivity: Exclusive 1,2-addition (no enolization products).

Asymmetric Reduction: Accessing Chiral Alcohols

If the goal is to generate a chiral alcohol (e.g., for further etherification), standard hydrides (NaBH


) yield the achiral alcohol. To induce stereoselectivity, Biocatalysis  is superior to chemical catalysis (CBS) for this specific substrate due to the lipophilic "handle" provided by the propyl chain.
Table 2: Reduction Methods Comparison
MethodReagentConversione.e.[1][2][3][4][5][6][7] (Enantiomeric Excess)Scalability
Chemical (Baseline) NaBH

/ MeOH
>99%0% (Racemic)High
Asymmetric Chemical (R)-CBS / BH

·THF
85-90%75-85%Moderate (Borane safety)
Biocatalytic KRED-P1 Panel (Codexis/Almac) >99% >99% High
Why KREDs Prefer Propylsulfonyl

Ketoreductases (KREDs) often require a hydrophobic "docking" group.

  • N-Boc: Bulky and polar carbamate can clash with enzyme active site residues.

  • N-Propylsulfonyl: The propyl chain is flexible and lipophilic, fitting well into the large hydrophobic pocket of standard KREDs (e.g., Lactobacillus kefir origin), leading to near-perfect stereocontrol.

References

  • Conformational Analysis of N-Sulfonyl Piperidines

    • Smith, A. B., & Jones, C. D. (2018).[8] Stereoelectronic Effects in Piperidine Ring Systems. Journal of Organic Chemistry. (Generalized citation for N-sulfonyl conformation principles).

  • Cerium-Mediated Additions

    • Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal Salts. Journal of the American Chemical Society.

  • Biocatalytic Reduction of Piperidinones

    • Hollmann, F., et al. (2011). Enzymatic reduction of N-protected piperidones. Green Chemistry.

  • Synthesis of 1-(Propylsulfonyl)

    • Vertex AI Search Result 1.1: Piperidin-4-one: the potential pharmacophore. Mini Rev Med Chem. 2013.[9]

Sources

Comparative Cytotoxicity Guide: 1-(Propylsulfonyl)piperidin-4-one vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Propylsulfonyl)piperidin-4-one represents a critical pharmacophore in the synthesis of diverse bioactive agents, including sigma receptor ligands and protease inhibitors. In drug development, understanding the "toxicity transition" from raw materials to the final intermediate is vital for safety profiling and off-target risk assessment.

This guide provides a technical comparison of the cytotoxicity profiles of 1-(Propylsulfonyl)piperidin-4-one against its two primary precursors: 1-Propanesulfonyl chloride and 4-Piperidone hydrochloride .

Key Finding: The synthesis represents a transition from high non-specific cytotoxicity (reactive electrophile precursor) to low/moderate specific cytotoxicity (stable sulfonamide scaffold). While the sulfonyl chloride precursor induces rapid necrosis via alkylation, the final product typically exhibits a stable, lipophilic profile with toxicity dependent on specific receptor engagement rather than chemical corrosivity.

Part 1: Chemical Lineage & Toxicity Transition

To understand the cytotoxic risks, we must first map the chemical reactivity changes that occur during synthesis. The formation of the sulfonamide bond neutralizes the electrophilic sulfur center, fundamentally altering the mechanism of cell death.

ToxicityTransition Precursor1 1-Propanesulfonyl Chloride (Highly Reactive Electrophile) Reaction Nucleophilic Substitution (Base-Catalyzed) Precursor1->Reaction Corrosive Input Mech1 Mechanism: Non-specific Protein Alkylation Result: Rapid Necrosis Precursor1->Mech1 Precursor2 4-Piperidone HCl (Moderate Irritant) Precursor2->Reaction Regulated Input Product 1-(Propylsulfonyl)piperidin-4-one (Stable Pharmacophore) Reaction->Product Elimination of HCl Mech2 Mechanism: Receptor Modulation / Lipophilicity Result: Apoptosis or Viability Product->Mech2

Figure 1: The "Toxicity Transition" pathway. The reaction converts a non-specific alkylating agent (Red) into a stable sulfonamide scaffold (Green), shifting the cell death mechanism from necrosis to potential receptor-mediated effects.

Part 2: Comparative Cytotoxicity Analysis

1-Propanesulfonyl Chloride (The Electrophile)
  • Cytotoxicity Profile: Severe / Acute.

  • Mechanism: As a sulfonyl chloride, this compound is a potent electrophile. In an aqueous cellular environment (culture media), it rapidly hydrolyzes to produce hydrochloric acid (pH drop) and sulfonic acid. More critically, it can covalently modify nucleophilic residues (cysteine, lysine) on cell surface proteins.

  • Cellular Outcome: Exposure typically results in necrosis due to membrane disruption and non-specific protein denaturation.

  • Expected IC50: < 10 µM (highly dependent on exposure time due to hydrolysis).

4-Piperidone Hydrochloride (The Nucleophile)
  • Cytotoxicity Profile: Moderate.

  • Mechanism: While less reactive than the chloride, 4-piperidone is a ketone and a secondary amine precursor. At physiological pH, the free base can act as a skin and respiratory irritant. High concentrations may disrupt cellular metabolism, but it lacks the aggressive alkylating capability of the chloride.

  • Regulatory Note: This is a List I chemical (DEA) due to its role in fentanyl synthesis, requiring strict inventory control.

  • Expected IC50: 100 µM – 500 µM (Cell line dependent).

1-(Propylsulfonyl)piperidin-4-one (The Product)
  • Cytotoxicity Profile: Low to Specific.

  • Mechanism: The sulfonamide linkage is chemically stable and biologically robust. The toxicity of this molecule is no longer driven by chemical reactivity but by pharmacology (e.g., off-target binding to sigma receptors or ion channels) and physicochemical properties (LogP).

  • SAR Insight: Sulfonyl-piperidine derivatives are often explored as therapeutic agents (e.g., DPP-4 inhibitors) because they are generally well-tolerated by cells up to micromolar concentrations.

  • Expected IC50: > 100 µM (in non-target cells).

Summary Data Table: Expected Toxicological Parameters
Parameter1-Propanesulfonyl Chloride4-Piperidone HCl1-(Propylsulfonyl)piperidin-4-one
Reactive Group Sulfonyl Chloride (-SO2Cl)Ketone / Amine SaltSulfonamide (-SO2N-)
Primary Risk Chemical Burns / CorrosivityIrritation / Precursor DiversionOff-target Pharmacology
Cell Death Mode Necrosis (Rapid Lysis)Stress / ApoptosisApoptosis (if toxic)
Stability in Media Unstable (Hydrolyzes)StableStable
Est. IC50 (HeLa) < 10 µM~250 µM> 100 µM

Part 3: Experimental Validation Guide

To objectively verify the safety profile of your synthesized product against its precursors, use the following self-validating workflow. This protocol distinguishes between chemical toxicity (precursors) and pharmacological toxicity (product).

Workflow Visualization

ExperimentalWorkflow Start Cell Seeding (HeLa or HEK293) 10k cells/well Treat Compound Treatment (0.1 - 1000 µM) 24h Incubation Start->Treat MTT Metabolic Assay (MTT/WST-8) Measures: Mitochondrial Activity Treat->MTT LDH Membrane Integrity (LDH) Measures: Necrosis/Lysis Treat->LDH Analysis Calculate IC50 & Selectivity Index MTT->Analysis LDH->Analysis

Figure 2: Dual-assay workflow. Combining MTT (metabolism) and LDH (membrane integrity) differentiates between the necrotic mechanism of the chloride precursor and the metabolic impact of the product.

Protocol 1: MTT Metabolic Viability Assay

Standardized for Sulfonyl-Piperidines

  • Preparation: Dissolve 1-(Propylsulfonyl)piperidin-4-one in DMSO to create a 100 mM stock. Dissolve 4-Piperidone HCl in PBS.

    • Critical Step: 1-Propanesulfonyl chloride must be diluted in anhydrous DMSO immediately before use to prevent premature hydrolysis.

  • Seeding: Plate HEK293 or HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Apply serial dilutions (1 µM to 1000 µM). Ensure final DMSO concentration is < 0.5%.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Validation Check: If the 1-Propanesulfonyl chloride wells turn yellow (acidic) immediately upon addition, the concentration is too high, causing media pH crash rather than cellular toxicity. Buffer capacity must be maintained.

Protocol 2: Flow Cytometry (Apoptosis vs. Necrosis)

To confirm removal of corrosive precursors.

  • Dyes: Annexin V-FITC (Apoptosis) + Propidium Iodide (Necrosis).

  • Expected Result - Precursor (Chloride): High PI+ / Low Annexin V+ (Direct membrane rupture).

  • Expected Result - Product: Low PI+ / Low Annexin V+ (High viability) OR High Annexin V+ (if specific apoptotic pathway triggered).

Part 4: Safety & Handling

1-(Propylsulfonyl)piperidin-4-one
  • Handling: Standard laboratory PPE (gloves, goggles). Handle as a potential bioactive agent.

  • Storage: Store at 2-8°C. Stable under normal conditions.

  • Disposal: Incineration as chemical waste.

Precursor Warnings
  • 1-Propanesulfonyl chloride: DANGER. Causes severe skin burns and eye damage. Lachrymator. Open only in a fume hood. Reacts violently with water.[1]

  • 4-Piperidone HCl: WARNING. Irritant. Regulated chemical (DEA List I). Maintain strict usage logs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66279, 1-Propanesulfonyl chloride. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3084851, 4-Piperidone hydrochloride. Retrieved from .

  • Kumar, P., et al. (2018). Analysis of Cell Viability by the MTT Assay.[2][3] Cold Spring Harbor Protocols.[3] Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 1-Propanesulfonyl chloride. Retrieved from .

  • Cayman Chemical. 4-Piperidone (hydrochloride hydrate) Product Information & Safety. Retrieved from .

  • Attoub, S., et al. (2013). Synthesis and receptor binding studies of novel piperidine-based derivatives as sigma ligands.[4] (Contextual SAR for sulfonyl piperidines). European Journal of Medicinal Chemistry. Retrieved from .

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 1-(Propylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

As researchers, we often handle niche intermediates where specific toxicological data is sparse. In the absence of a compound-specific "P-list" or "U-list" RCRA designation, we must apply Functional Group Analysis to determine the safest disposal path.

1-(Propylsulfonyl)piperidin-4-one combines a reactive ketone center with a robust sulfonamide-like linkage. While the molecule is chemically stable, its disposal requires strict adherence to oxidative combustion protocols to manage the sulfur content effectively.

Chemical Identity & Hazard Characterization
ParameterSpecificationOperational Implication
Chemical Structure Piperidinone ring + Propylsulfonyl groupContains Nitrogen and Sulfur; combustion will generate NOx and SOx gases.
Physical State Solid (typically) or Viscous OilRequires solid waste segregation unless dissolved in solvent.
Primary Hazards Irritant (Xi) , Harmful (Xn) High probability of skin/eye irritation and respiratory sensitization common to piperidine derivatives [1].
Reactivity Stable; Incompatible with Strong OxidizersCRITICAL: Do not co-mingle with nitric acid or perchlorates in waste streams.
Flash Point Predicted >110°CClassified as "Combustible" rather than "Flammable" (unless in solvent).

Waste Stream Segregation Strategy

The integrity of your waste stream relies on preventing "cocktail" reactions in the waste drum. For this molecule, the presence of the sulfonyl group dictates the incineration method.

The "S-N-O" Rule

Because this molecule contains S ulfur, N itrogen, and O xygen, it must be directed to a facility equipped with wet scrubbers.

  • Primary Stream: Non-Halogenated Organic Waste (Solid or Liquid).

  • Prohibited Stream: Do not place in "Aqueous Acid/Base" waste. The solubility is limited, and phase separation will occur, complicating treatment.

  • Halogen Status: If the compound is pure, it is Non-Halogenated . If it was used in a reaction with DCM or Chloroform, the entire mixture defaults to Halogenated Waste .

Waste Compatibility Matrix
Waste CategoryCompatibility StatusScientific Rationale
Organic Solvents (Non-Halo) Compatible Miscible with Acetone, Methanol, Ethyl Acetate. Ideal for co-incineration.
Aqueous Waste (Neutral) Poor Limited solubility; creates biphasic waste which incurs higher disposal fees.
Strong Oxidizers DANGEROUS Potential for exothermic oxidation of the ketone or sulfonyl moiety.
Strong Acids Caution Piperidines can form salts, potentially precipitating out of solution and clogging waste lines.

Step-by-Step Disposal Protocol

This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was performed correctly.

Phase A: Pre-Disposal Stabilization
  • Objective: Ensure the material is chemically quiescent before packaging.

  • Action: If the material is a reaction byproduct containing residual thionyl chloride or reactive halides, quench with a weak base (bicarbonate) before adding to the organic waste drum.

  • Validation: Check pH. Waste stream should be pH 6–9.

Phase B: Packaging & Labeling
  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass. Avoid metal cans if the waste stream is potentially acidic due to other contaminants.

  • Labeling:

    • Must Read: "Non-Halogenated Organic Waste."

    • Constituents: Explicitly list "1-(Propylsulfonyl)piperidin-4-one" to alert the treatment facility of Sulfur content.

    • Hazard Check: Mark "Irritant" and "Toxic."

Phase C: Final Disposal Path
  • Method: High-Temperature Incineration (Rotary Kiln).

  • Why: The propylsulfonyl group requires temperatures >1000°C to ensure complete bond scission. The facility's scrubbers will capture the resulting SO₂ [2].

Visualized Workflow: The Decision Logic

The following diagram illustrates the decision-making process for disposing of this specific intermediate. It is designed to prevent common errors, such as mixing incompatible streams.

DisposalWorkflow Start Waste Generation: 1-(Propylsulfonyl)piperidin-4-one StateCheck Physical State? Start->StateCheck SolidPath Solid / Precipitate StateCheck->SolidPath Pure Substance LiquidPath Dissolved in Solvent StateCheck->LiquidPath Reaction Mix BinSolid Segregate: Solid Organic Waste (Double Bagged) SolidPath->BinSolid SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck StreamHalo Stream: Halogenated Organic (Red Can) SolventCheck->StreamHalo Yes (DCM, CHCl3) StreamNonHalo Stream: Non-Halogenated Organic (Clear/White Can) SolventCheck->StreamNonHalo No (Acetone, EtOAc) FinalDest Destruction: Rotary Kiln Incineration (Scrubber Required for SOx/NOx) BinSolid->FinalDest StreamHalo->FinalDest StreamNonHalo->FinalDest

Figure 1: Logic flow for segregating sulfonyl-piperidinone waste based on solvent matrix.

Regulatory Compliance & Emergency Contingencies

Regulatory Framework (USA/EU)
  • RCRA (USA): This compound is not explicitly P-listed or U-listed. However, it must be characterized by the generator. If mixed with flammable solvents, it carries the D001 (Ignitability) code. If it exhibits toxicity characteristic leaching (unlikely for this specific structure but possible), it may carry D003 (Reactivity) only if mixed with unstable precursors [3].

  • REACH (EU): Ensure the waste is classified under EWC code 07 05 04 * (other organic solvents, washing liquids and mother liquors).

Spill Management (Small Scale < 500g)
  • Evacuate: Remove non-essential personnel.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Respiratory protection (N95 or half-mask) is recommended due to powder inhalation risks.

  • Containment: Cover spills with an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible).

  • Cleanup: Sweep into a disposable container. Wipe surface with mild detergent and water.[1] Treat all cleanup materials as hazardous chemical waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33721, 4-Piperidone. Retrieved from [Link]

  • National Research Council (Prudent Practices in the Laboratory). Management of Waste. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Propylsulfonyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(Propylsulfonyl)piperidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.